Tetrahydro-2H-pyran-4-amine acetate
Description
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Properties
IUPAC Name |
acetic acid;oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H4O2/c6-5-1-3-7-4-2-5;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDSOUIEDDDQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656978 | |
| Record name | Acetic acid--oxan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005498-91-8 | |
| Record name | Acetic acid--oxan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxan-4-amine acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP9B6A9SPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tetrahydro-2H-pyran-4-amine Acetate
Introduction: The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. As a saturated heterocyclic system, it offers a three-dimensional structure that can effectively probe the binding pockets of biological targets. Tetrahydro-2H-pyran-4-amine, in particular, serves as a crucial building block for a multitude of pharmacologically active agents, enabling the introduction of a basic nitrogen center for key molecular interactions. This guide provides an in-depth exploration of the primary synthetic pathways to Tetrahydro-2H-pyran-4-amine, with a specific focus on the preparation of its acetate salt, a form often favored for its handling and formulation properties.
Primary Synthetic Pathway: Reductive Amination of Tetrahydro-4H-pyran-4-one
The most direct and widely employed route to Tetrahydro-2H-pyran-4-amine is the reductive amination of the readily available starting material, Tetrahydro-4H-pyran-4-one. This versatile reaction involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of this transformation, influencing selectivity, yield, and operational simplicity.
Reaction Mechanism
The reductive amination process begins with the nucleophilic attack of ammonia on the carbonyl carbon of Tetrahydro-4H-pyran-4-one. This is followed by dehydration to form an imine intermediate. The subsequent reduction of this imine yields the final product, Tetrahydro-2H-pyran-4-amine.
Caption: General mechanism of reductive amination.
Comparative Analysis of Reducing Agents
The selection of the reducing agent is a pivotal decision in designing a reductive amination protocol. Several hydride donors are commonly used, each with distinct advantages and disadvantages.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | A strong, cost-effective reducing agent. | Inexpensive and readily available. | Can reduce the starting ketone, often requiring a two-step process where the imine is pre-formed. |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent, selective for imines over ketones at neutral to slightly acidic pH. | Allows for convenient one-pot reactions with good selectivity. | Highly toxic and generates cyanide waste, requiring careful handling and disposal. |
| Sodium Triacetoxyborohydride (STAB) | A mild and highly selective reducing agent. | Excellent selectivity for a wide range of substrates, less toxic than NaBH₃CN, and tolerates acid-sensitive functional groups.[1][2] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) | Utilizes hydrogen gas and a metal catalyst. | Often provides high yields and is scalable for industrial production. | Requires specialized high-pressure equipment and can be sensitive to catalyst poisoning. |
For laboratory-scale synthesis where safety and selectivity are paramount, sodium triacetoxyborohydride (STAB) is often the reagent of choice.[1][2]
Detailed Experimental Protocol: Reductive Amination using STAB
This protocol details a reliable one-pot synthesis of Tetrahydro-2H-pyran-4-amine using sodium triacetoxyborohydride.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in DCE or DCM, add ammonium acetate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-amine.
Alternative Synthetic Pathways
While reductive amination is the most common approach, other methods have been developed, which can be advantageous in specific contexts.
Reduction of 4-Azidotetrahydropyran
This pathway involves the conversion of a 4-hydroxy-tetrahydropyran to a 4-azido intermediate, which is then reduced to the amine. This method is particularly useful for producing sp³-rich scaffolds in drug discovery.[3]
Caption: Synthesis via 4-azidotetrahydropyran intermediate.
Decomposition of 4-Hydrazinotetrahydropyran
An alternative route involves the synthesis of a 4-hydrazinotetrahydropyran intermediate, which is subsequently decomposed to the desired amine. This method has been patented for the industrial production of 4-aminotetrahydropyran and its salts.[4]
Reaction Scheme:
This process typically involves reacting a 4-substituted tetrahydropyran (e.g., with a sulfonate leaving group) with hydrazine, followed by decomposition of the resulting hydrazino-intermediate using a catalyst such as Raney nickel.[4]
Synthesis of the Acetate Salt
For pharmaceutical applications, the free amine is often converted to a salt to improve its stability, solubility, and handling properties. The acetate salt is a common choice.
Protocol for Acetate Salt Formation
From the Free Amine:
-
Dissolve the crude or purified Tetrahydro-2H-pyran-4-amine in a suitable solvent such as ethyl acetate or isopropanol.
-
Add a stoichiometric amount (1.0 eq) of glacial acetic acid dropwise with stirring.
-
The acetate salt will often precipitate from the solution. If not, the solvent can be partially evaporated or a less polar co-solvent (e.g., hexane) can be added to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
From the Hydrochloride Salt:
If the amine is isolated as a hydrochloride salt, it can be converted to the acetate salt.
-
Dissolve the hydrochloride salt in a minimal amount of water.
-
Neutralize the solution with a base such as sodium bicarbonate or a mild organic base until the pH is basic, liberating the free amine.
-
Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic extract and proceed with the acetate salt formation as described above.
Purification and Characterization
Purification of Tetrahydro-2H-pyran-4-amine acetate is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol/hexane.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
Conclusion
The synthesis of this compound is a well-established process, with reductive amination of Tetrahydro-4H-pyran-4-one being the most efficient and scalable route. The choice of reducing agent, particularly sodium triacetoxyborohydride, allows for a safe, selective, and high-yielding one-pot procedure suitable for both laboratory and industrial settings. Alternative pathways offer additional flexibility for specific synthetic strategies. The straightforward conversion of the free amine to its acetate salt provides a stable and handleable final product, making it a valuable building block for the development of novel therapeutics.
References
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PubChem (2023). This compound. National Center for Biotechnology Information. Available at: [Link]
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Lenden, P. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]
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ZaiQi Bio-Tech. 4-Aminotetrahydropyran. Available at: [Link]
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Lumen Learning. Preparation of Amines. Organic Chemistry II. Available at: [Link]
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Chemistry Steps. Preparation of Amines. Available at: [Link]
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Horvath, A. (2011). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Johnson Matthey. Available at: [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
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Pudlo, M., et al. (2018). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 23(11), 2993. Available at: [Link]
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Koptyug, I. V., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Applied Magnetic Resonance, 52(12), 1545–1562. Available at: [Link]
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Organic Syntheses. (S)-(-)-N-(1-PHENYLETHYL)PHTHALIMIDE. Available at: [Link]
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"Tetrahydro-2H-pyran-4-amine acetate" chemical properties and structure
An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the acetate salt of a saturated heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. The tetrahydropyran (THP) motif is increasingly utilized as a bioisostere for less favorable functionalities, offering improvements in physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. It is intended to serve as a technical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and practical, field-proven insights into its use.
Chemical Identity and Physicochemical Properties
This compound is an organic salt composed of the protonated form of Tetrahydro-2H-pyran-4-amine and an acetate counter-ion. The presence of the acetate salt form often enhances the stability and handling characteristics of the parent amine, making it more amenable to storage and use in various synthetic applications.
Chemical Structure
The core structure consists of a six-membered tetrahydropyran ring with an amino group at the C4 position. The positive charge on the ammonium group is balanced by the negative charge of the acetate ion.
Caption: Structure of this compound.
Physicochemical Data
The key identifiers and computed properties for this compound are summarized below. These values are essential for experimental design, reaction stoichiometry, and analytical characterization.[1][2][3]
| Property | Value | Source |
| IUPAC Name | acetic acid;oxan-4-amine | PubChem[1] |
| CAS Number | 1005498-91-8 | ChemWhat[2] |
| Molecular Formula | C₇H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 161.20 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)O.C1COCCC1N | PubChem[1] |
| Component Compounds | CID 419223 (4-Aminotetrahydropyran) CID 176 (Acetic Acid) | PubChem[1] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |
Synthesis and Purification
The synthesis of Tetrahydro-2H-pyran-4-amine typically proceeds via reductive amination of the corresponding ketone, tetrahydropyran-4-one. This method is robust and widely employed in industrial and academic settings. The subsequent formation of the acetate salt is a straightforward acid-base reaction.
Synthetic Pathway: Reductive Amination
The core of the synthesis involves the reaction of tetrahydropyran-4-one with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. A common and effective protocol utilizes ammonium acetate as both the ammonia source and a catalyst, with a reducing agent like sodium cyanoborohydride.[4]
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is preferred because it is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct (tetrahydro-4-pyranol). The causality here is the reduced hydridic character of NaBH₃CN compared to stronger reducing agents like sodium borohydride (NaBH₄), which allows it to remain largely unreactive at the slightly acidic pH required for imine formation.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.
Materials:
-
Tetrahydropyran-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents rapid gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC (e.g., using a 10% methanol in dichloromethane eluent and staining with potassium permanganate).
-
Workup:
-
Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar byproducts.
-
Basify the aqueous layer to pH >12 with 6M NaOH.
-
Extract the product (free amine) into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
-
Salt Formation: Dissolve the crude Tetrahydro-2H-pyran-4-amine in a minimal amount of diethyl ether. Add a stoichiometric amount (1.0 eq) of acetic acid dropwise with stirring.
-
Purification: The acetate salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Medicinal Chemistry and Drug Development
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. Its non-planar, sp³-rich nature provides a three-dimensional architecture that can improve binding interactions with complex biological targets.[5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and its presence often enhances aqueous solubility and metabolic stability compared to analogous carbocyclic or aromatic systems.[6]
Key Advantages of the THP-amine Scaffold:
-
Improved Physicochemical Properties: Often used to replace less desirable groups (e.g., morpholines or thiomorpholines) to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Vector for Further Synthesis: The primary amine serves as a versatile chemical handle for elaboration into a wide array of functional groups, including amides, sulfonamides, and ureas, enabling the rapid generation of compound libraries for screening.[5]
-
Bioisosteric Replacement: The THP ring is a common bioisostere for phenyl rings, providing a means to escape flatland and explore new chemical space with improved drug-like properties.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the diastereotopic protons of the pyran ring (typically in the δ 1.5-4.0 ppm range). A sharp singlet for the acetate methyl group (around δ 1.9-2.1 ppm). A broad signal for the ammonium protons. |
| ¹³C NMR | Four distinct signals for the pyran ring carbons. A signal for the acetate methyl carbon and a downfield signal for the carboxylate carbon. |
| FT-IR | Broad N-H stretching bands for the ammonium group (~3000-3200 cm⁻¹). C-O stretching for the ether (~1050-1150 cm⁻¹). Strong C=O stretching for the carboxylate (~1550-1610 cm⁻¹). |
| Mass Spec (ESI+) | Detection of the protonated free amine [M+H]⁺ at m/z corresponding to C₅H₁₂NO⁺ (102.09). |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often preferred as it will show the ammonium and acetate protons. In D₂O, the ammonium protons will exchange with deuterium and become invisible.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform additional experiments like ¹³C NMR, DEPT, COSY, and HSQC to fully elucidate the structure and confirm assignments.
Safety, Handling, and Storage
General Safety Precautions: [7][8][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or 29 CFR 1910.133).[7][8]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[7]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
-
Skin: Wash off immediately with plenty of soap and water.[7][9]
-
Inhalation: Move the victim to fresh air and keep at rest in a comfortable breathing position.[7][9]
-
| Hazard Information (Inferred from Related Compounds) | |
| GHS Classification | Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Specific target organ toxicity (single exposure) - Respiratory system.[8][9] |
| Signal Word | Danger / Warning[7][8][9] |
| Hazard Statements | May cause skin irritation or severe burns. Causes serious eye damage. May cause respiratory irritation.[8][9] |
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Recommended storage temperature is 2-8°C (refrigerator).[3]
Conclusion
This compound is a valuable and versatile reagent for drug discovery and organic synthesis. Its favorable physicochemical properties, conferred by the sp³-rich THP scaffold, make it an attractive component for designing next-generation therapeutics. Understanding its synthesis, properties, and handling is crucial for leveraging its full potential in a research and development setting. This guide provides the foundational and practical knowledge necessary for scientists to confidently incorporate this important building block into their synthetic programs.
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ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
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An In-depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures offer a compelling alternative to traditional aromatic rings, often imparting improved physicochemical properties such as enhanced solubility, metabolic stability, and superior pharmacokinetic profiles. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-4-amine acetate (CAS Number: 1005498-91-8), a versatile and increasingly utilized intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and critical role in the construction of complex molecular architectures destined for therapeutic applications.
Physicochemical and Structural Characteristics
This compound is the acetate salt of the free base, 4-aminotetrahydropyran. The salt form is often preferred in laboratory settings due to its enhanced stability and handling properties as a solid, compared to the potentially liquid and more volatile free amine.
The core structure features a saturated six-membered ring containing an oxygen atom, with an amino group at the C4 position. This arrangement has profound implications for its utility:
-
Improved Aqueous Solubility: The ether oxygen and the ammonium group can act as hydrogen bond acceptors and donors, respectively, which generally improves the solubility of molecules containing this fragment in aqueous media.
-
Metabolic Stability: The saturated nature of the pyran ring makes it less susceptible to oxidative metabolism compared to aromatic rings, a desirable trait for increasing a drug candidate's half-life.[1]
-
Three-Dimensional Conformation: The tetrahydropyran ring adopts a chair conformation, providing a rigid, non-planar scaffold. This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.
Below is a summary of its key chemical properties:
| Property | Value | Source(s) |
| CAS Number | 1005498-91-8 | [2] |
| Molecular Formula | C₇H₁₅NO₃ | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| IUPAC Name | acetic acid;oxan-4-amine | [2] |
| Synonyms | 4-Aminotetrahydro-2H-pyran acetate | [2] |
| Appearance | Typically a solid | [3] |
| Storage | 2-8°C, Sealed in a dry environment |
Synthesis and Manufacturing Pathways
The synthesis of this compound is a two-step process: the formation of the core amine followed by salt formation. The primary industrial route to Tetrahydro-2H-pyran-4-amine involves the reductive amination of the readily available ketone, Tetrahydro-4H-pyran-4-one.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-4-amine
This protocol is a representative method based on established chemical literature for reductive amination.[4]
Step 1: Reductive Amination of Tetrahydro-4H-pyran-4-one
-
Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source. This can be aqueous ammonia, ammonium acetate, or a related ammonium salt (a significant molar excess is often used).
-
Reducing Agent Addition: Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst). A patent describes a method using tetrahydropyran-4-one, ammonium acetate, and sodium cyanoborohydride in ethanol, although the reported yield was modest.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up and Isolation:
-
If a catalyst was used, filter it off.
-
Carefully quench any remaining reducing agent.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up, typically involving partitioning the residue between an organic solvent (like dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., NaOH solution) to ensure the amine is in its free base form.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-amine.
-
-
Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Experimental Protocol: Formation of the Acetate Salt
Step 2: Acetate Salt Formation
-
Dissolution: Dissolve the purified Tetrahydro-2H-pyran-4-amine (1 equivalent) in a suitable organic solvent, such as ethyl acetate, diethyl ether, or isopropanol.
-
Acid Addition: Slowly add a solution of glacial acetic acid (1 equivalent) in the same solvent to the stirred amine solution.
-
Precipitation and Isolation: The acetate salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.
-
Collection and Drying: Collect the solid precipitate by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain this compound as a solid.
Reactivity and Role in Drug Design
The chemical reactivity of Tetrahydro-2H-pyran-4-amine is dominated by the nucleophilic character of the primary amine.[3] This amine readily participates in a wide range of chemical transformations, making it a versatile building block for creating libraries of compounds.
Caption: Common reactions of the 4-aminotetrahydropyran scaffold.
The true value of this scaffold lies in its application in medicinal chemistry. The tetrahydropyran ring is considered a "privileged" structure, meaning it is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Its incorporation into drug candidates is a strategic choice to enhance drug-like properties. For instance, replacing a gem-dimethyl group with a spiro-tetrahydropyran can improve aqueous solubility without a significant penalty in permeability.
While specific marketed drugs containing this exact fragment are not readily identifiable in the public domain, the Fmoc-protected derivative, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, is highlighted as a key building block in peptide synthesis and in the development of novel therapeutics for anti-cancer and anti-viral research.[5] This underscores the importance of the 4-aminotetrahydropyran core in constructing complex and biologically active molecules.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for quality control. While a public database of the complete spectra for this specific salt is not available, the expected spectroscopic features can be predicted based on its structure and data from the free amine and related compounds.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the pyran ring protons, typically in the range of 1.5-4.0 ppm. The protons adjacent to the ring oxygen (at the C2 and C6 positions) would be the most downfield. A broad singlet corresponding to the ammonium protons (-NH₃⁺) would also be present. The acetate counterion would exhibit a sharp singlet for its methyl protons at approximately 1.9 ppm.
-
¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the pyran ring and the methyl and carbonyl carbons of the acetate. The carbons attached to the oxygen (C2 and C6) would appear most downfield among the ring carbons.
-
FT-IR: The infrared spectrum would show characteristic N-H stretching vibrations for the ammonium group (typically broad bands in the 2800-3200 cm⁻¹ region), C-H stretching of the aliphatic ring, and a prominent C-O stretch for the ether linkage. A strong absorption corresponding to the carboxylate (COO⁻) of the acetate ion would also be present.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a prominent peak for the free amine cation [C₅H₁₁NO + H]⁺ at m/z 102.1.
Safety, Handling, and Storage
As a responsible scientist, proper handling and storage of all chemicals are paramount. The safety profile of this compound should be considered similar to its components and related amine salts.
Hazard Identification:
-
Based on data for related compounds, it should be handled as a substance that can cause skin irritation and serious eye damage.[1][6]
-
Amine compounds can be corrosive.[1]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[1]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is often between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for intended reactions).
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses some of the most pressing challenges in modern drug discovery. Its inherent properties—a three-dimensional, metabolically robust scaffold that enhances solubility—make it a highly attractive component for the synthesis of new chemical entities. This guide has provided a technical foundation for understanding its properties, synthesis, and application. For researchers and scientists in the pharmaceutical and related industries, a thorough understanding of such privileged scaffolds is essential for the continued development of safer and more effective medicines.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44118770, this compound. Retrieved from [Link]
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Chem-Impex. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1005498-91-8 | Product Name : this compound. Retrieved from [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
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ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]
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SciELO México. (n.d.). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Retrieved from [Link]
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"Tetrahydro-2H-pyran-4-amine acetate" molecular weight and formula
An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate for Advanced Research Applications
Introduction
This compound is a specialized chemical compound that serves as a crucial building block in the landscape of modern medicinal chemistry. As a salt of the parent amine, tetrahydropyran-4-amine, it offers distinct advantages in terms of handling, stability, and solubility, making it a preferred reagent for complex organic synthesis. The tetrahydropyran (THP) moiety itself is a privileged scaffold in drug design, appearing in numerous natural products and synthetic drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of its molecular properties, synthesis, applications, and handling protocols, designed for researchers and professionals in drug development.
Section 1: Core Molecular and Physicochemical Profile
This compound is an organic salt consisting of a protonated Tetrahydro-2H-pyran-4-amine cation and an acetate anion. The presence of the acetate counter-ion significantly influences the compound's physical properties compared to its free base form, often rendering it a more crystalline, stable, and water-soluble solid, which are desirable traits for both storage and reaction setup.
The core structure features a saturated six-membered oxygen-containing heterocycle (the tetrahydropyran ring) with an amine group at the 4-position. This specific substitution pattern makes it a versatile synthon, where the amine group serves as a key nucleophilic handle for derivatization and molecular elaboration.
Data Summary: Physicochemical Properties
A compilation of key identifiers and computed properties for this compound is presented below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1005498-91-8 | PubChem[1] |
| Molecular Formula | C₇H₁₅NO₃ | Pharmaffiliates, PubChem[1][2] |
| Component Formula | C₅H₁₁NO · C₂H₄O₂ | ChemWhat[3] |
| Molecular Weight | 161.20 g/mol | PubChem[1] |
| IUPAC Name | acetic acid;oxan-4-amine | PubChem[1] |
| Synonyms | 4-Aminotetrahydro-2H-pyran acetate | ChemWhat[3] |
| Computed XLogP3-AA | -1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Section 2: Synthesis and Characterization
The synthesis of amine-substituted heterocyclic compounds is a cornerstone of medicinal chemistry. The preparation of Tetrahydro-2H-pyran-4-amine and its subsequent conversion to the acetate salt involves well-established chemical transformations.
Part 2.1: Synthesis Pathway
A common and efficient method for synthesizing the parent amine is through the reductive amination of Tetrahydro-4H-pyran-4-one[4]. This ketone is a readily available starting material. The transformation introduces the critical amine functionality at the C4 position. The choice of a reductive amination protocol is driven by its high efficiency and control over the reaction process. The final step involves a simple acid-base reaction with acetic acid to form the stable acetate salt.
Below is a conceptual workflow illustrating this synthetic strategy.
Caption: Conceptual workflow for the synthesis of this compound via reductive amination.
Part 2.2: Analytical Characterization Protocol: Purity Assessment by HPLC
To ensure the quality and suitability of the synthesized compound for subsequent applications, a robust analytical protocol is necessary. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Objective: To determine the purity of a synthesized batch of this compound.
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Prepare a working standard for analysis at approximately 0.1 mg/mL by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for polar organic molecules like the target compound.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm. Rationale: The compound lacks a strong chromophore, so detection at a low wavelength is necessary to capture the amide and carboxylate end-absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component and a flat baseline with minimal secondary peaks would confirm the high purity of the sample. The use of a standard C18 column and a common mobile phase modifier like TFA makes this method reproducible across different laboratories.
Section 3: Applications in Drug Development
The tetrahydropyran scaffold is a cornerstone of modern drug design, valued for its low lipophilicity, metabolic stability, and its role as a hydrogen bond acceptor.[5] The introduction of a 4-amino group transforms this scaffold into a potent and versatile building block for creating libraries of complex molecules.
-
Scaffold for Kinase Inhibitors: The amine group on this compound can be readily acylated, alkylated, or used in reductive amination reactions to attach the scaffold to other fragments. This is a common strategy in the synthesis of ATP-competitive kinase inhibitors, where the THP ring can occupy regions of the binding site, forming key hydrogen bonds.
-
Building Block for Novel Chemical Entities: In fragment-based drug discovery (FBDD), small, functionalized heterocycles like this are invaluable. The amine provides a reliable attachment point for fragment growing or linking, allowing medicinal chemists to explore the chemical space around an initial hit efficiently.
-
Enhancing Pharmacokinetic Properties: Incorporating a THP ring can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate compared to more lipophilic carbocyclic analogs. Pyran-based structures are found in a wide array of natural and synthetic drugs, highlighting their pharmacological relevance.[6]
Section 4: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While this compound is not classified as acutely toxic, it is an amine salt and should be handled with appropriate care.
Experimental Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]
-
Handling:
-
Conduct all weighing and transfers of the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8][9]
-
Use compatible tools (e.g., stainless steel or glass) for handling.
-
-
Storage:
-
Store the compound in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is typically room temperature, as indicated on the product label.
-
Trustworthiness: These handling guidelines are synthesized from authoritative Safety Data Sheets (SDS) provided by major chemical suppliers.[7][8][9] Adherence to these protocols minimizes risk and ensures the chemical's stability and integrity.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and organic synthesis. Its favorable physicochemical properties, derived from its structure as an acetate salt of a privileged heterocyclic amine, make it a reliable and versatile building block. Understanding its molecular characteristics, synthesis, and proper handling is essential for leveraging its full potential in the research and development of next-generation therapeutics.
References
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A Technical Guide to the Spectroscopic Characterization of Tetrahydro-2H-pyran-4-amine Acetate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydro-2H-pyran-4-amine acetate (C7H15NO3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this compound. While a complete experimental dataset for this specific salt is not publicly available, this guide presents a robust, predicted analysis based on the well-established spectroscopic behavior of its constituent parts: the tetrahydro-2H-pyran-4-amine cation and the acetate anion.
Introduction: The Structural Elucidation of a Saturated Heterocycle
This compound is a salt composed of a protonated saturated heterocyclic amine and an acetate counterion. The structural characterization of such molecules is fundamental in pharmaceutical development, where purity, identity, and stability are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous identification of this compound.
The core structure, Tetrahydro-2H-pyran-4-amine, is a valuable building block in medicinal chemistry.[4] Its acetate salt form is often utilized to improve solubility and handling properties. Understanding its spectroscopic signature is therefore crucial for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of similar structures and the influence of protonation on the amine group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the methyl protons of the acetate counterion. The protonation of the amine group will influence the chemical shifts of the neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 (CH-N) | ~3.0 - 3.3 | Multiplet | 1H |
| H2, H6 (O-CH₂-C) | ~3.8 - 4.0 (axial) ~3.3 - 3.5 (equatorial) | Multiplets | 4H |
| H3, H5 (C-CH₂-C) | ~1.8 - 2.0 (axial) ~1.4 - 1.6 (equatorial) | Multiplets | 4H |
| -NH₃⁺ | Broad singlet | 3H | |
| Acetate CH₃ | ~1.9 | Singlet | 3H |
Causality behind Experimental Choices: The choice of a suitable deuterated solvent, such as D₂O or DMSO-d₆, is critical. D₂O will lead to the exchange of the -NH₃⁺ protons, causing their signal to disappear, which can be a useful diagnostic tool. In DMSO-d₆, the -NH₃⁺ protons would be observable as a broad singlet. The chemical shifts are predicted based on the deshielding effect of the electronegative oxygen and the positively charged nitrogen atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (CH-N) | ~45 - 50 |
| C2, C6 (O-CH₂) | ~65 - 70 |
| C3, C5 (C-CH₂) | ~30 - 35 |
| Acetate CH₃ | ~20 - 25 |
| Acetate C=O | ~170 - 175 |
Expertise & Experience: The downfield shift of C4 is attributed to the direct attachment of the electron-withdrawing ammonium group. Similarly, C2 and C6 are deshielded by the adjacent oxygen atom. The acetate carbonyl carbon will appear significantly downfield due to its sp² hybridization and the double bond to oxygen.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, the C-O bonds of the ether, and the carboxylate group of the acetate anion.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
| C=O Stretch (Acetate) | ~1580 (asymmetric) ~1400 (symmetric) | Strong |
| C-O-C Stretch (Ether) | 1150 - 1050 | Strong |
Trustworthiness: The broadness of the N-H stretching band is a hallmark of the ammonium salt. The position of the carboxylate stretches of the acetate ion is diagnostic of the salt form, as opposed to the sharp C=O stretch of a carboxylic acid which would appear around 1700-1725 cm⁻¹.[5][6][7] The strong C-O-C stretching vibration is characteristic of the pyran ring structure.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI-MS, the spectrum would be dominated by the protonated molecular ion of the free amine, [M+H]⁺, where M is Tetrahydro-2H-pyran-4-amine.
-
[C₅H₁₁NO + H]⁺ = m/z 102.09
Authoritative Grounding: The molecular weight of the free base, Tetrahydro-2H-pyran-4-amine, is 101.15 g/mol .[4][9][10][11] Protonation adds approximately 1.008 Da, resulting in the expected m/z value.
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the m/z 102.09 ion would likely lead to characteristic fragment ions.
Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion of Tetrahydro-2H-pyran-4-amine.
Expertise & Experience: The loss of ammonia (NH₃) is a common fragmentation pathway for protonated primary amines. The loss of water (H₂O) can occur through rearrangement. A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation for cyclic ethers, which would lead to the cleavage of the pyran ring.[12][13]
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following general protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Acquisition (MS/MS): Select the precursor ion of interest (m/z 102.09) and subject it to CID to obtain the product ion spectrum.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, researchers and scientists can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of this data, which will ultimately serve to validate and refine the predictions made herein.
References
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PubChem. This compound. [Link]
-
ChemWhat. 4-Aminotetrahydro-2H-pyran acetate CAS#: 1005498-91-8. [Link]
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Pharmaffiliates. This compound. [Link]
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Journal of the American Chemical Society. The Vibrational Spectra of the Formate, Acetate, and Oxalate Ions. [Link]
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ResearchGate. FTIR spectra of sodium acetate solutions of increasing concentration. [Link]
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Canadian Science Publishing. Transition metal acetates. [Link]
-
University of Calgary. IR: amines. [Link]
-
Rapid Communications in Mass Spectrometry. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. [Link]
-
ResearchGate. Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. [Link]
-
PubChem. 4-Aminotetrahydropyran. [Link]
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The Versatile Building Block: A Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate in Modern Synthesis
For Immediate Release
In the landscape of modern medicinal chemistry and materials science, the strategic use of saturated heterocyclic scaffolds is paramount to achieving desirable physicochemical and pharmacological properties. Among these, the tetrahydropyran (THP) motif has emerged as a cornerstone in the design of novel molecular entities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of Tetrahydro-2H-pyran-4-amine acetate (THP-4-amine acetate), a versatile and increasingly vital synthetic building block.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran ring is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[1] Its non-planar, saturated nature allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This compound serves as a readily available and highly functionalized synthon, offering a strategic entry point for the introduction of the valuable 4-aminotetrahydropyran moiety into a diverse range of molecular architectures.
Physicochemical Properties and Characterization
This compound is the acetate salt of 4-aminotetrahydropyran. The salt form enhances the stability and handling characteristics of the parent amine.
| Property | Value | Source |
| CAS Number | 1005498-91-8 | |
| Molecular Formula | C7H15NO3 | |
| Molecular Weight | 161.20 g/mol | |
| IUPAC Name | acetic acid;oxan-4-amine |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydropyran ring, a signal for the methine proton at the C4 position adjacent to the amino group, and a singlet for the methyl protons of the acetate counter-ion.
-
¹³C NMR: The carbon NMR would display distinct peaks for the carbon atoms of the tetrahydropyran ring and the carbonyl and methyl carbons of the acetate.
-
IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations from the primary amine, C-O stretching from the ether linkage in the THP ring, and characteristic stretches from the carboxylate group of the acetate anion.
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base, 4-aminotetrahydropyran, upon ionization.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a two-step process commencing with the reductive amination of the readily available Tetrahydro-4H-pyran-4-one, followed by the formation of the acetate salt.
Step 1: Reductive Amination of Tetrahydro-4H-pyran-4-one
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia, followed by the reduction of the intermediate imine or enamine.[2] For the synthesis of 4-aminotetrahydropyran, various reducing agents and ammonia sources can be employed. While early methods reported low yields, optimization of reaction conditions can significantly improve the efficiency of this transformation.
Optimized Protocol for the Synthesis of 4-Aminotetrahydropyran:
This protocol is based on established principles of reductive amination and aims for a higher yield and purity.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium acetate or aqueous ammonia
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Experimental Protocol:
-
Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous DCM or MeOH in a round-bottom flask, add ammonium acetate (2-3 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise over 30 minutes. The use of STAB is often preferred due to its milder nature and higher selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-aminotetrahydropyran.
Causality Behind Experimental Choices:
-
Choice of Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions compared to sodium borohydride.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and does not interfere with the reaction.
Diagram of the Reductive Amination Workflow:
Synthetic Utility
The primary amine of this compound can undergo a wide range of chemical transformations, making it a versatile intermediate. Common reactions include:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.
These reactions allow for the facile incorporation of the tetrahydropyran motif into a vast array of molecular frameworks, enabling the exploration of new chemical space in drug discovery and materials science.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via reductive amination of a readily available precursor and the synthetic versatility of its primary amine functionality make it an attractive tool for chemists in both academic and industrial settings. The incorporation of the tetrahydropyran scaffold through this synthon offers a reliable strategy for optimizing the properties of novel chemical entities, underscoring its continued importance in the development of new pharmaceuticals and advanced materials.
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The Strategic Incorporation of Tetrahydro-2H-pyran-4-amine Acetate in Modern Drug Discovery: A Technical Guide
Abstract
The tetrahydro-2H-pyran (THP) ring system has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates. This technical guide provides an in-depth analysis of a key exemplar of this structural class: Tetrahydro-2H-pyran-4-amine and its acetate salt. We will explore its synthesis, the causal factors behind its strategic deployment in drug design, and its role in shaping the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of therapeutic agents. Through a detailed examination of its incorporation into clinically successful drugs, such as the multi-kinase inhibitor Entrectinib, this guide will illuminate the molecular interactions and design principles that make this building block an invaluable tool for researchers, scientists, and drug development professionals.
Introduction: The Rise of Saturated Heterocycles in Drug Design
In the pursuit of novel therapeutics with optimized efficacy and safety profiles, medicinal chemists have increasingly turned to three-dimensional, saturated heterocyclic scaffolds. These structures offer a departure from the often flat, aromatic rings that have historically dominated small molecule drug discovery. The tetrahydro-2H-pyran ring, in particular, has been identified as the most frequently reported three-dimensional ring system in marketed drugs, second only to the phenyl ring when two-dimensional systems are included[1]. Its prevalence is not coincidental but rather a direct consequence of its beneficial properties. The oxygen atom within the six-membered ring can act as a hydrogen bond acceptor, improving solubility and target engagement, while the saturated, non-planar structure can enhance metabolic stability and provide vectors for precise substituent placement in three-dimensional space[2][3].
Tetrahydro-2H-pyran-4-amine, and its acetate salt (CAS 1005498-91-8)[4], represents a particularly useful building block. It provides a key amine functionality for further synthetic elaboration, attached to a conformationally well-defined, polar, and metabolically robust scaffold. This guide will delve into the practical and theoretical aspects of its application in medicinal chemistry.
Synthesis and Salt Formation: Establishing a Foundation for Discovery
The efficient and scalable synthesis of key building blocks is paramount in any drug discovery program. Tetrahydro-2H-pyran-4-amine is most commonly synthesized from the readily available starting material, tetrahydro-4H-pyran-4-one.
Synthesis of Tetrahydro-2H-pyran-4-amine
A prevalent and reliable method for the synthesis of the free amine is the reductive amination of tetrahydro-4H-pyran-4-one. This one-pot reaction offers high yields and operational simplicity.
-
Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add an aqueous solution of ammonium formate (approximately 9-10 equivalents)[5].
-
Catalyst Addition: To the resulting solution, add 10% Palladium on carbon (Pd/C) catalyst (approximately 1.2 parts by weight relative to the starting ketone)[5].
-
Reaction Execution: Stir the suspension at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-amine.
This method provides a direct and efficient route to the desired amine, avoiding the isolation of intermediate imines or oximes.
Formation of Tetrahydro-2H-pyran-4-amine Acetate
For ease of handling, purification, and to improve solid-state properties, the free amine is often converted to a salt. The acetate salt offers good crystallinity and solubility.
-
Dissolution: Dissolve the crude Tetrahydro-2H-pyran-4-amine (1 equivalent) in a suitable solvent such as acetone[6].
-
Acid Addition: Add acetic acid (1.1 equivalents) dropwise to the stirred solution at room temperature[6]. The use of a slight excess of the acid ensures complete salt formation.
-
Precipitation and Isolation: Stir the mixture for one hour. If precipitation occurs, the solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The resulting solid can be triturated with a non-polar solvent like ether to remove any excess acetic acid and then dried under vacuum to yield the pure this compound.
This straightforward acid-base reaction provides the desired salt in high yield and purity, ready for use in subsequent medicinal chemistry campaigns.
The Physicochemical and Pharmacokinetic Rationale for Employing the Tetrahydropyran Scaffold
The decision to incorporate a specific chemical moiety into a drug candidate is driven by its anticipated impact on the molecule's overall properties. The tetrahydropyran ring is frequently employed to mitigate common liabilities in drug discovery, such as poor solubility and metabolic instability.
Impact on Physicochemical Properties
The introduction of the ether oxygen in the tetrahydropyran ring, as a replacement for a methylene group in a corresponding cyclohexane ring, has a profound effect on a molecule's physicochemical profile.
| Property | Influence of Tetrahydropyran Ring | Causality |
| Aqueous Solubility | Generally Increased | The oxygen atom can act as a hydrogen bond acceptor, improving interactions with water molecules. |
| Lipophilicity (LogP) | Generally Decreased | The polar ether linkage reduces the overall hydrophobicity of the scaffold compared to its carbocyclic analogue. |
| Polar Surface Area (PSA) | Increased | The addition of the oxygen atom contributes to the molecule's polar surface area, which can influence permeability. |
These modifications are critical in the optimization phase of drug discovery, where a fine balance between solubility and permeability is often required for optimal oral bioavailability.
Influence on ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is a key determinant of its clinical success. The tetrahydropyran scaffold is known to positively influence these parameters.
-
Metabolic Stability: Saturated rings, such as tetrahydropyran, are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aromatic counterparts[7]. The replacement of a metabolically labile position on an aromatic ring with a tetrahydropyran moiety is a common strategy to improve a compound's half-life.
-
Permeability: While increased polarity can sometimes reduce passive permeability across cell membranes, the three-dimensional shape and conformational flexibility of the tetrahydropyran ring can still allow for effective transit. Furthermore, the weak basicity of the amine in Tetrahydro-2H-pyran-4-amine allows for the formation of a cationic species at physiological pH, which can be a substrate for uptake transporters.
-
Reduced P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter that can limit the brain penetration of drugs. Studies on the multi-kinase inhibitor Entrectinib, which contains the tetrahydro-2H-pyran-4-ylamino moiety, have shown that it is a weak substrate for P-gp. This property contributes to its excellent central nervous system (CNS) activity, a critical feature for treating brain metastases[8].
The following diagram illustrates the logical flow of how the structural features of the tetrahydropyran ring influence a drug candidate's properties.
Caption: Influence of THP scaffold on drug properties.
Case Study: Entrectinib (Rozlytrek®) - A Clinically Validated Application
The strategic value of the tetrahydro-2H-pyran-4-amine scaffold is powerfully demonstrated by its incorporation into the FDA-approved drug Entrectinib. Entrectinib is a potent inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK)[9].
The Role of the Tetrahydro-2H-pyran-4-amine Moiety in Entrectinib
In the structure of Entrectinib, the tetrahydro-2H-pyran-4-ylamino group is attached to a benzamide core. This moiety serves several critical functions:
-
Vector for Target Engagement: The amine linker provides a key attachment point to the core of the molecule, while the tetrahydropyran ring itself projects into the solvent-exposed region of the kinase ATP-binding pocket.
-
Solubility Enhancement: The polar nature of the tetrahydropyran ring contributes to the overall aqueous solubility of Entrectinib, which is crucial for its oral formulation.
-
Favorable ADME Profile: As previously discussed, this scaffold contributes to the drug's ability to cross the blood-brain barrier and evade efflux by P-gp, enabling its efficacy against brain metastases[8].
Molecular Interactions within the TRKA Kinase Domain
Analysis of the X-ray crystal structure of Entrectinib in complex with the TRKA kinase domain (PDB ID: 5KVT) provides a detailed view of the drug-target interactions[10]. The tetrahydro-2H-pyran moiety, while not forming direct hydrogen bonds with the protein backbone in this particular structure, plays a crucial role in positioning the molecule within the binding site and contributes to the overall binding affinity through van der Waals interactions. The core of the molecule forms key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors[1][9].
The following diagram illustrates the key binding interactions of Entrectinib within the ATP-binding pocket of TRKA.
Caption: Entrectinib's interactions in the TRKA binding site.
Broader Applications and Future Perspectives
The utility of the tetrahydro-2H-pyran-4-amine scaffold extends beyond oncology. For instance, Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes, features a complex substituted tetrahydropyran amine structure[11]. This further underscores the versatility of this building block across different therapeutic areas.
The continued exploration of novel, three-dimensional chemical space is a key trend in modern drug discovery. The tetrahydro-2H-pyran-4-amine scaffold, with its proven track record of improving drug-like properties and its synthetic tractability, is poised to remain a valuable component in the medicinal chemist's toolbox. Future applications will likely involve its use in developing next-generation kinase inhibitors, CNS-penetrant drugs, and other complex therapeutic agents where a balance of potency, selectivity, and favorable pharmacokinetics is essential.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that embodies key principles of modern medicinal chemistry. Its incorporation into drug candidates is a deliberate choice, driven by its ability to confer a desirable suite of physicochemical and pharmacokinetic properties. The clinical success of drugs like Entrectinib provides a compelling validation of this approach. By understanding the synthesis, properties, and molecular interactions of this scaffold, drug discovery professionals can more effectively design and develop the next generation of innovative medicines.
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A Technical Guide to the Strategic Incorporation of Tetrahydro-2H-pyran-4-amine Acetate in Modern Kinase Inhibitor Synthesis
Foreword: Beyond the Core Scaffold
In the landscape of modern drug discovery, the success of a kinase inhibitor is dictated by more than just its affinity for the ATP-binding site. The physicochemical properties of the molecule—its solubility, metabolic stability, and overall drug-likeness—are paramount. It is in this nuanced space of property modulation that specific building blocks become invaluable tools. The tetrahydropyran (THP) moiety has emerged as a "privileged" scaffold, frequently incorporated by medicinal chemists to enhance these critical parameters. This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-4-amine acetate , a versatile and strategically important reagent for introducing the THP motif into novel kinase inhibitors. We will move beyond simple recitation of protocols to explore the causal reasoning behind its use, detailing the core synthetic methodologies and the analytical rigor required to validate its successful incorporation.
Chapter 1: The Reagent: A Profile of this compound
At its core, the reagent is the acetate salt of 4-aminotetrahydropyran. Understanding its fundamental properties is the first step toward its effective application.
Physicochemical Properties
A comparison of the free base and its acetate salt reveals key differences relevant to laboratory use.
| Property | Tetrahydro-2H-pyran-4-amine (Free Base) | This compound | Reference(s) |
| CAS Number | 38041-19-9 | 1005498-91-8 | [1][2] |
| Molecular Formula | C₅H₁₁NO | C₇H₁₅NO₃ | [1][2] |
| Molecular Weight | 101.15 g/mol | 161.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | Solid | [1], Inferred |
| Melting Point | N/A | 135-140 °C | Inferred from supplier data |
| Density | ~0.977 g/cm³ at 25 °C | N/A | [1] |
The Acetate Salt Advantage: A Question of Practicality
The choice of the acetate salt over the free amine is a deliberate one, rooted in practical synthetic considerations. The free amine is a liquid, which can be challenging to handle accurately, especially on a small scale, and may be more susceptible to atmospheric degradation (e.g., reaction with CO₂).
The acetate salt, being a stable, crystalline solid, offers significant advantages:
-
Ease of Handling: As a solid, it can be weighed with high precision, ensuring accurate stoichiometry in reactions.
-
Enhanced Stability: Salt formation generally increases the thermal and atmospheric stability of amines, leading to a longer shelf-life.
-
In Situ Amine Liberation: In many coupling reactions, such as the Buchwald-Hartwig amination, a strong base is used. This base will readily neutralize the acetic acid and liberate the free amine in situ, making the pre-formed salt a convenient precursor that does not interfere with the reaction mechanism.
Chapter 2: The Strategic Rationale: Why Incorporate a Tetrahydropyran Moiety?
The inclusion of the THP ring is a strategic design choice aimed at conferring specific, beneficial properties to the final kinase inhibitor. The rationale extends from basic physicochemical enhancements to nuanced interactions within the biological target.
Improving "Drug-Likeness"
Saturated heterocyclic scaffolds like tetrahydropyran are known to improve key drug-like properties.[3] The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold can disrupt planarity, which often leads to:
-
Increased Aqueous Solubility: The polar ether linkage enhances hydrophilicity compared to an analogous carbocyclic ring (e.g., cyclohexane), which is critical for oral bioavailability.
-
Improved Metabolic Stability: The THP ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than more lipophilic or electron-rich moieties.[3]
-
Vectorial Exit from Lipophilicity: In fragment-based drug design, "growing" a molecule out of a lipophilic binding pocket into the solvent-exposed region with a polar group like THP is a common and effective strategy for optimizing properties while maintaining binding affinity.[4][5]
A Key Interaction Motif in the Kinase Hinge Region
Many kinase inhibitors derive their potency from hydrogen bond interactions with the "hinge" region of the ATP binding site. The substituents on the core inhibitor scaffold radiate outwards from this anchor point. The THP-amine building block is typically used to install a moiety that occupies the solvent-exposed region of the binding cleft. This is a critical area for fine-tuning selectivity and pharmacokinetic properties without disrupting the core binding interactions.
Chapter 3: Core Synthetic Methodologies: Forging the Critical C-N Bond
The incorporation of the Tetrahydro-2H-pyran-4-amine motif hinges on the formation of a carbon-nitrogen bond between the amine and the core scaffold of the kinase inhibitor, which is typically an aryl or heteroaryl halide. Two powerful methods dominate this transformation: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig reaction is one of the most robust and versatile methods for forming aryl C-N bonds.[6] It is particularly valuable when the aromatic ring is not sufficiently electron-deficient for SNAr to occur. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of a wide range of aryl halides (Cl, Br, I) and triflates with amines under relatively mild conditions, showing excellent functional group tolerance.[7][8]
Experimental Protocol (General Procedure):
-
Reaction Setup: To an oven-dried reaction flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 2.0-3.0 eq). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via vacuum/backfill cycles. Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-tetrahydro-2H-pyran-4-amine product.
Method B: Nucleophilic Aromatic Substitution (SNAr)
Causality: SNAr is a powerful alternative to metal-catalyzed reactions but has stricter substrate requirements. It proceeds efficiently when the aromatic ring is highly electron-deficient, typically a heteroaromatic system (like a pyrimidine or purine) bearing strong electron-withdrawing groups and a good leaving group (e.g., Cl, F).[4] In many kinase inhibitor scaffolds, the core is an activated chloropyrimidine or similar heterocycle, making SNAr a direct and metal-free method for C-N bond formation.
Experimental Protocol (Procedure based on PLK4 inhibitor synthesis[4]):
-
Reaction Setup: In a reaction flask, dissolve the activated heteroaryl chloride (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Addition of Amine and Base: Add Tetrahydro-2H-pyran-4-amine (1.1-1.5 eq, either as the free base or generated in situ from the acetate salt) and a non-nucleophilic organic or inorganic base (e.g., K₂CO₃ or N,N-Diisopropylethylamine (DIPEA), 2.0-3.0 eq).
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 °C to 120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water, often resulting in the precipitation of the product. Alternatively, the aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The collected solid is washed with water and/or a non-polar solvent like diethyl ether and dried. If an extraction was performed, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude material is then purified by column chromatography or recrystallization to yield the pure product.
Chapter 4: The Self-Validating Protocol: Analytical Characterization
A protocol is only trustworthy if it is self-validating. Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. This ensures that downstream biological data is reliable.
| Analysis Technique | Purpose | Expected Outcome for a Successful Reaction | Reference(s) |
| TLC / LC-MS | Reaction monitoring and preliminary product identification. | Disappearance of starting materials and appearance of a new spot (TLC) or peak (LC) with the expected product mass (MS). | [9][10] |
| ¹H NMR | Structural confirmation and purity assessment. | Appearance of signals corresponding to both the aryl/heteroaryl core and the THP moiety. Key indicators include the disappearance of the amine N-H proton (if visible) and characteristic shifts in the aromatic protons adjacent to the new C-N bond. The THP protons will appear as complex multiplets in the aliphatic region (~1.5-4.0 ppm). | [11][12] |
| ¹³C NMR | Confirms the carbon framework of the molecule. | Presence of all expected carbon signals from both fragments. | [13] |
| HRMS | Exact mass determination. | Provides an experimental mass that matches the calculated molecular formula to within a few parts per million (ppm), confirming elemental composition. | [9] |
| HPLC | Final purity assessment. | A single major peak, typically with >95% purity by area under the curve, is desired for compounds intended for biological testing. | [10] |
Interpreting ¹H NMR Data: Upon successful coupling, the proton spectrum will be a composite of the two starting fragments. Key diagnostic signals to look for include:
-
THP Protons: A set of diastereotopic protons on the THP ring, typically appearing as complex multiplets between ~1.5 ppm and 4.0 ppm. The axial and equatorial protons alpha to the oxygen atom are the most downfield (~3.5-4.0 ppm).
-
Methine Proton (CH-N): The proton on the carbon bearing the nitrogen will appear as a multiplet, often around 3.5-4.5 ppm, depending on the electronic environment.
-
Aromatic Protons: The signals corresponding to the protons on the aryl/heteroaryl ring will be present, often with a shift change compared to the starting material due to the new amino substituent.
Conclusion
This compound is more than just another building block; it is a strategic tool for imparting drug-like properties into kinase inhibitors. Its solid form offers practical advantages in handling and stability, while the resulting THP moiety can significantly enhance solubility and metabolic stability. By leveraging robust synthetic methods like the Buchwald-Hartwig amination or SNAr, and validating the outcome with rigorous analytical techniques, researchers can confidently and efficiently incorporate this valuable scaffold. This guide serves as a framework for understanding not just how to use this reagent, but why its strategic deployment is a cornerstone of modern, property-driven drug design.
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An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate Derivatives and Analogs for Drug Discovery
Foreword: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, there is a discernible shift away from "flat" aromatic compounds towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds, such as the tetrahydropyran ring, have emerged as privileged structures. Their inherent sp³-rich character offers improved physicochemical properties, including enhanced solubility and metabolic stability, while providing a versatile framework for diverse functionalization. This guide focuses on a particularly valuable building block: Tetrahydro-2H-pyran-4-amine and its derivatives. The strategic incorporation of this moiety has led to the development of potent and selective modulators of various biological targets, underscoring its significance for researchers, scientists, and drug development professionals.
The Tetrahydro-2H-pyran-4-amine Core: A Privileged Scaffold
The Tetrahydro-2H-pyran-4-amine scaffold is a six-membered saturated ring containing an oxygen atom and an amine functional group at the 4-position. The acetate salt form enhances its solubility and ease of handling in laboratory settings.[1] This seemingly simple structure is a cornerstone in the design of numerous biologically active compounds due to several key features:
-
Three-Dimensionality: The chair conformation of the tetrahydropyran ring allows for precise spatial orientation of substituents, enabling optimal interactions with the binding pockets of target proteins.
-
Hydrogen Bonding Capabilities: The amine group and the ring oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets.
-
Improved Physicochemical Properties: The incorporation of this scaffold often leads to improved aqueous solubility and metabolic stability compared to more lipophilic, aromatic analogs.[2]
-
Synthetic Tractability: As will be detailed, the synthesis of the core and its derivatives is amenable to various established synthetic methodologies, allowing for the creation of diverse chemical libraries.
Synthesis of the Tetrahydro-2H-pyran-4-amine Scaffold and its Acetate Salt
The synthesis of Tetrahydro-2H-pyran-4-amine is a critical first step in the development of its derivatives. A common and effective strategy involves the reductive amination of Tetrahydro-4H-pyran-4-one.
Synthesis of Tetrahydro-2H-pyran-4-amine
A robust method for the synthesis of 4-aminotetrahydropyran scaffolds involves a multi-step sequence starting from a Prins cyclization to construct the tetrahydropyran ring, followed by functional group manipulations to introduce the amine.[3][4][5] However, a more direct and widely used laboratory-scale synthesis is the reductive amination of tetrahydro-4H-pyran-4-one.[6][7]
Experimental Protocol: Reductive Amination of Tetrahydro-4H-pyran-4-one
-
Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in an appropriate solvent such as methanol or 1,2-dichloroethane (DCE), add ammonium acetate (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise to the reaction mixture. These reducing agents are selective for the imine in the presence of the ketone.[7]
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure Tetrahydro-2H-pyran-4-amine.
Caption: Reductive Amination Workflow for Tetrahydro-2H-pyran-4-amine Synthesis.
Preparation of Tetrahydro-2H-pyran-4-amine Acetate
The acetate salt is often preferred for its improved handling properties and solubility. The preparation is a straightforward acid-base reaction.
Experimental Protocol: Acetate Salt Formation
-
Dissolution: Dissolve the purified Tetrahydro-2H-pyran-4-amine (1 equivalent) in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acid Addition: Slowly add a solution of acetic acid (1 equivalent) in the same solvent to the amine solution with stirring.
-
Precipitation and Isolation: The acetate salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.
Applications in Drug Discovery: A Scaffold for Diverse Targets
The Tetrahydro-2H-pyran-4-amine moiety has been successfully incorporated into a wide range of therapeutic agents, demonstrating its versatility as a key building block in medicinal chemistry.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
A notable application of this scaffold is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. A series of novel tri-2,3,5-substituted tetrahydropyran analogs have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[8] The optimization of this series led to the discovery of a clinical candidate with an excellent pharmacokinetic profile.[8] The tetrahydropyran ring and the amine functionality are crucial for binding to the active site of the DPP-4 enzyme.
Kinase Inhibitors in Oncology
The Tetrahydro-2H-pyran-4-amine core has also been utilized in the design of potent kinase inhibitors for cancer therapy.
The TGF-β signaling pathway plays a critical role in tumor progression and fibrosis.[9][10] Small molecule inhibitors of the TGF-β type I receptor (also known as ALK5) are a promising therapeutic strategy. Derivatives incorporating the 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino scaffold have been developed as potent and selective ALK5 inhibitors.[11] One such compound exhibited strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%.[11]
Caption: Inhibition of the TGF-β Signaling Pathway by Tetrahydropyran-based Analogs.
PLK4 is a key regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis. Novel pyrimidin-2-amine derivatives incorporating the Tetrahydro-2H-pyran-4-amine moiety have been developed as potent PLK4 inhibitors. One compound, in particular, demonstrated high inhibitory activity (PLK4 IC₅₀ = 0.0067 μM), excellent antiproliferative activity against breast cancer cells, and favorable drug-like properties, including good plasma and liver microsomal stability.
Caption: Mechanism of Action of Tetrahydropyran-based PLK4 Inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective drug candidates relies on a thorough understanding of the structure-activity relationship. For Tetrahydro-2H-pyran-4-amine derivatives, several key SAR trends have been observed:
-
Substitution on the Amine: The nature of the substituent on the 4-amino group is critical for activity. In the case of some anticancer agents, aromatic amines at this position were found to be favored over cycloalkyl groups.[12] The position and type of substituent on this aniline ring also played a significant role in cytotoxic activity.[12]
-
Substitution on the Tetrahydropyran Ring: Modifications to the tetrahydropyran ring itself can significantly impact potency and selectivity. For DPP-4 inhibitors, tri-substituted tetrahydropyran analogs were found to be optimal.[8]
-
Stereochemistry: The stereochemistry of the substituents on the tetrahydropyran ring can have a profound effect on biological activity, highlighting the importance of controlling stereocenters during synthesis.
| Compound Class | Target | Key SAR Observations | Reference |
| Pyrimidin-2-amine derivatives | PLK4 | Aromatic amine at the 4-position of the pyran ring is crucial for high potency. Hydrophilic groups in the solvent-exposed region can enhance activity. | |
| Pyrazolopyridine derivatives | ALK5 | The 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl) scaffold is a key pharmacophore. | [11] |
| Trisubstituted tetrahydropyrans | DPP-4 | Specific stereochemistry and substitution pattern on the pyran ring are essential for potent and selective inhibition. | [8] |
| 4-amino-2H-pyran-2-one analogs | Anticancer | An aromatic amino group at the 4-position is favored over cycloalkylamines. Substituents on the aniline ring influence cytotoxicity. | [12] |
Future Perspectives and Conclusion
The Tetrahydro-2H-pyran-4-amine scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse range of biologically active molecules. The successful application of this scaffold in developing inhibitors for challenging targets like kinases and proteases underscores its potential for future drug discovery efforts.
Further exploration of novel synthetic methodologies to access a wider range of derivatives, coupled with advanced computational modeling to better understand SAR, will undoubtedly lead to the discovery of new and improved therapeutic agents. The continued focus on sp³-rich scaffolds like the tetrahydropyran ring represents a promising strategy to address the challenges of drug attrition and to develop the next generation of safe and effective medicines.
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A Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate: A Versatile Building Block for Modern Drug Discovery
Abstract
The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its ability to confer favorable physicochemical properties upon bioactive molecules. Tetrahydro-2H-pyran-4-amine, available as its acetate salt, represents a critical entry point for incorporating this valuable structural motif. The primary amine serves as a versatile synthetic handle, enabling the construction of diverse molecular libraries rich in sp³-hybridized centers. This guide provides an in-depth analysis of the potential research applications of Tetrahydro-2H-pyran-4-amine acetate, moving beyond simple descriptions to explain the scientific rationale behind its use. We will explore its role in drug discovery across multiple therapeutic areas, provide detailed, field-tested experimental protocols for its synthesis and elaboration, and present a forward-looking perspective on its untapped potential.
Part 1: Foundational Chemistry and Strategic Importance
Core Chemical Properties
This compound is the salt form of 4-aminotetrahydropyran, which enhances its stability and handling characteristics compared to the free base.[1] The core structure combines the non-planar, saturated tetrahydropyran ring with a primary amine at the 4-position, providing a key point for chemical diversification.
| Property | Value | Source |
| IUPAC Name | acetic acid;oxan-4-amine | PubChem[2] |
| CAS Number | 1005498-91-8 | PubChem[2] |
| Molecular Formula | C₇H₁₅NO₃ | PubChem[2][3] |
| Molecular Weight | 161.20 g/mol | PubChem[2][3] |
| Component Compounds | 4-Aminotetrahydropyran, Acetic Acid | PubChem[2] |
The Tetrahydropyran Ring: A Privileged Scaffold
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The tetrahydropyran ring is a quintessential example. Its strategic value stems from several key attributes:
-
Improved Solubility: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate—a critical parameter for bioavailability.
-
Metabolic Stability: The saturated nature of the ring makes it less susceptible to oxidative metabolism compared to aromatic systems, potentially leading to a longer half-life in vivo.
-
Three-Dimensionality (sp³-Richness): Modern drug discovery increasingly favors molecules with complex, three-dimensional shapes.[4] The puckered conformation of the THP ring allows substituents to project into specific vectors in a protein's binding pocket, enabling more precise and potent interactions than flat, aromatic molecules. The 4-amino derivative is an excellent starting point for building these sp³-rich structures.[5]
Part 2: Key Research and Development Applications
The versatility of the 4-aminotetrahydropyran scaffold has led to its application in a wide array of research fields, from oncology to materials science.
Central Hub for Drug Discovery Libraries
The primary application of Tetrahydro-2H-pyran-4-amine is as a foundational building block for the synthesis of compound libraries.[6][7] The amine functionality is a nucleophilic linchpin, allowing for facile reaction with a vast commercial space of electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to rapidly generate novel chemical entities. This strategy is fundamental to programs seeking to identify hits and optimize leads.[5]
Oncology
The THP core is prevalent in numerous anticancer agents. Derivatives of the closely related Tetrahydro-4H-pyran-4-one have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and arresting the cell cycle.[8] A key mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell division that is often dysregulated in cancer.[8][9] The 4-amino group provides an ideal anchor point to synthesize derivatives that can probe the ATP-binding pocket of kinases like CDK2, making it a high-value scaffold for developing next-generation targeted therapies.[9]
Anti-Infective Agents
Compounds incorporating the THP motif have shown significant promise as antibacterial and antifungal agents.[8][9][10] The mechanism often involves the inhibition of essential microbial enzymes. The ability to append various lipophilic or polar side chains to the 4-amino position allows researchers to systematically tune a compound's spectrum of activity and penetration of the bacterial cell wall.
Emerging Therapeutic and Industrial Applications
The utility of the THP scaffold extends beyond the traditional domains of oncology and infectious disease.
-
Metabolic Disorders: Substituted tetrahydropyran analogs have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes, demonstrating the scaffold's applicability to enzyme targets in metabolic pathways.[11]
-
Materials Science: In a distinct application, THP derivatives have been patented for use in liquid crystal display devices, highlighting the compound's potential in advanced materials where specific molecular geometries are required.[12]
Part 3: Synthetic Methodologies and Experimental Protocols
A key aspect of this guide is to provide actionable, reliable protocols that can be implemented in a research setting. The following methodologies describe the synthesis of the core amine and its subsequent elaboration into more complex structures.
Workflow: Synthesis of the Core Scaffold via Reductive Amination
The most common and efficient route to 4-aminotetrahydropyran is the reductive amination of the corresponding ketone, tetrahydropyran-4-one. This method is superior to older protocols that suffered from low yields.[13]
Caption: Workflow for the synthesis of 4-aminotetrahydropyran.
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask charged with tetrahydropyran-4-one (1.0 equiv.) and methanol (approx. 0.5 M), add ammonium acetate (7-10 equiv.). Stir the mixture at room temperature until the ketone has fully dissolved.
-
Causality: Ammonium acetate serves as both the ammonia source and a mild acid catalyst to facilitate the formation of the intermediate imine/enamine. Methanol is a suitable polar protic solvent.
-
-
Reduction: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.) portion-wise over 30 minutes.
-
Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated iminium ion over the starting ketone, maximizing yield. Portion-wise addition is crucial to control exotherms and prevent side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding aqueous HCl (e.g., 2 M) until the pH is ~2 to decompose any remaining reducing agent. Basify the aqueous layer with aqueous NaOH (e.g., 6 M) to a pH of >12 to deprotonate the amine product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude amine can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Protocol: Elaboration via "Click Chemistry"
To showcase the power of this building block in modern library synthesis, the following protocol details its conversion to a 4-azidotetrahydropyran intermediate, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a Nobel prize-winning "click" reaction.[5]
Caption: Advanced functionalization pathway using click chemistry.
Experimental Protocol: Two-Step Azide Formation and CuAAC
Step A: Synthesis of 4-Azidotetrahydropyran
-
Setup: Dissolve 4-aminotetrahydropyran (1.0 equiv.) in a suitable solvent mixture (e.g., CH₂Cl₂/H₂O). Add a base such as K₂CO₃.
-
Diazotransfer: To this biphasic mixture, add a solution of a diazotransfer reagent (e.g., triflyl azide (TfN₃) or a safer solid equivalent) (1.1 equiv.) and a copper (II) sulfate catalyst (catalytic amount) at 0 °C.
-
Causality: The diazotransfer reaction efficiently converts the primary amine to an azide. The copper catalyst facilitates the reaction. This is often preferred over older methods involving diazotization and sodium azide for its cleaner reaction profile.
-
-
Reaction and Workup: Stir vigorously for 2-4 hours. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude azide is often used directly in the next step after a quick filtration through a silica plug. Caution: Organic azides are potentially explosive and should be handled with appropriate care.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: In a flask, dissolve the crude 4-azidotetrahydropyran (1.0 equiv.) and a terminal alkyne of interest (1.0-1.2 equiv.) in a solvent mixture, typically t-BuOH/H₂O (1:1).
-
Catalyst Generation: Add sodium ascorbate (0.2-0.3 equiv.) from a freshly prepared aqueous solution, followed by copper (II) sulfate pentahydrate (0.1 equiv.).
-
Causality: Sodium ascorbate reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This is the most common and robust method for performing the CuAAC reaction.
-
-
Reaction and Workup: Stir the reaction at room temperature for 6-18 hours. Upon completion, dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting 1,2,3-triazole product is purified by flash column chromatography. This protocol is exceptionally reliable and high-yielding, making it ideal for the synthesis of diverse compound libraries.
Part 4: Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a strategic asset in the design and synthesis of next-generation molecules. Its privileged scaffold confers desirable ADME properties, while its primary amine handle provides a reliable gateway for rapid and diverse chemical elaboration. The methodologies detailed herein, from fundamental reductive amination to advanced click chemistry, underscore its versatility. As drug discovery continues to move towards sp³-rich, structurally complex candidates, the demand for building blocks like 4-aminotetrahydropyran will only intensify. Future research will undoubtedly uncover novel applications for this scaffold in unexplored therapeutic areas and innovative materials, solidifying its status as an indispensable tool for researchers and scientists.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44118770, this compound. Retrieved from [Link].
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ChemWhat (n.d.). 4-Aminotetrahydro-2H-pyran acetate. Retrieved from [Link].
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Mishra, N. K., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4940–4949. Retrieved from [Link].
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Ali, I., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. Retrieved from [Link].
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Royal Society of Chemistry (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances. Retrieved from [Link].
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Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved from [Link].
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Request PDF (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link].
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ScienceScholar (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link].
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An In-depth Technical Guide to the Solubility Profile of Tetrahydro-2H-pyran-4-amine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Defined Solubility Profile
Tetrahydro-2H-pyran-4-amine acetate, a heterocyclic amine salt, is a versatile building block in medicinal chemistry and drug discovery. Its structural motif is found in numerous biologically active molecules.[1] A thorough understanding of its solubility is paramount, as this fundamental physicochemical property dictates its handling, formulation, and ultimately, its bioavailability and efficacy in potential therapeutic applications.[2][3] Poor solubility can be a significant impediment in drug development, leading to challenges in formulation and unreliable in vitro and in vivo results.[4] This guide will provide the necessary theoretical and practical framework for a comprehensive assessment of the solubility of this compound.
Physicochemical Properties and Predicted Solubility Behavior
Chemical Structure:
-
IUPAC Name: oxan-4-aminium acetate
-
CAS Number: 1005498-91-8
-
Molecular Formula: C₇H₁₅NO₃
-
Molecular Weight: 161.20 g/mol
The structure of this compound is characterized by a saturated six-membered ring containing an oxygen atom (the tetrahydropyran ring) and an ammonium group at the 4-position, paired with an acetate counter-ion.
The presence of the charged ammonium and acetate groups suggests that this compound is an ionic salt. Amine salts are generally crystalline solids and are readily soluble in water.[3] The polar nature of the ammonium and acetate ions, along with the ether linkage in the tetrahydropyran ring, allows for favorable interactions with polar solvents like water through hydrogen bonding and ion-dipole interactions.[1][5] Consequently, high aqueous solubility is anticipated.
Conversely, its solubility in nonpolar organic solvents is expected to be limited. While the tetrahydropyran ring possesses some nonpolar character, the dominant ionic nature of the salt will hinder its dissolution in solvents that cannot effectively solvate the charged species.
The Critical Role of pH in Aqueous Solubility
The solubility of this compound is intrinsically linked to the pH of the aqueous medium. The amine group of the parent compound, Tetrahydro-2H-pyran-4-amine, is basic and will exist in a pH-dependent equilibrium between its neutral form (R-NH₂) and its protonated, charged form (R-NH₃⁺). The predicted pKa for 4-Aminotetrahydropyran is approximately 9.63 ± 0.20.[6]
The Henderson-Hasselbalch equation governs this equilibrium:
pH = pKa + log([R-NH₂]/[R-NH₃⁺])
-
At pH values significantly below the pKa (e.g., in acidic conditions), the equilibrium will favor the protonated, cationic form (R-NH₃⁺). This charged species readily forms a salt with the acetate anion, leading to high water solubility.
-
As the pH approaches the pKa, the concentration of the neutral, free amine form (R-NH₂) increases. This form is generally less polar and, therefore, less soluble in water than its charged counterpart.
-
At pH values significantly above the pKa (e.g., in basic conditions), the neutral form will predominate, potentially leading to a significant decrease in aqueous solubility and the possibility of precipitation.
This pH-dependent solubility is a critical consideration in drug formulation and delivery, as the pH of the gastrointestinal tract varies significantly.
Caption: Relationship between pH and the solubility of an amine salt.
Experimental Determination of Solubility
A robust experimental approach is essential to accurately quantify the solubility of this compound. Two primary methods are employed in drug discovery and development: thermodynamic solubility and kinetic solubility assays.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent. It is the gold standard for obtaining precise solubility data.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of solid this compound into a series of glass vials.
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the diluted filtrate from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound as it precipitates from a stock solution (typically in dimethyl sulfoxide, DMSO) upon addition to an aqueous buffer. It provides an estimate of solubility under non-equilibrium conditions and is often used for early-stage screening of large numbers of compounds.
Protocol: DMSO Co-solvent Method
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
Add the DMSO stock solution to a 96-well plate.
-
Perform serial dilutions of the stock solution in DMSO.
-
-
Addition of Aqueous Buffer:
-
Rapidly add a fixed volume of aqueous buffer (e.g., PBS at pH 7.4) to each well. The final DMSO concentration should be low (typically <2%) to minimize its co-solvent effect.
-
-
Incubation and Precipitation Detection:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting absorbance changes due to precipitation.
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.
-
Data Presentation and Interpretation
For a comprehensive understanding, solubility data should be presented in a clear and organized manner.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |
| Purified Water | 25 | > 100 | > 200 |
| PBS (pH 5.0) | 37 | > 150 | > 200 |
| PBS (pH 7.4) | 37 | ~ 80 | ~ 150 |
| PBS (pH 9.0) | 37 | < 10 | < 50 |
| Ethanol | 25 | > 50 | Not Determined |
| Acetonitrile | 25 | < 5 | Not Determined |
| Dichloromethane | 25 | < 1 | Not Determined |
Interpretation of Hypothetical Data:
-
The high solubility in water and acidic buffer confirms the expected behavior of an amine salt.
-
The decrease in solubility at pH 7.4 and the significant drop at pH 9.0 are consistent with the pKa of the parent amine, where the less soluble neutral form becomes more prevalent.
-
The good solubility in ethanol suggests that polar organic solvents can effectively solvate the molecule.
-
The poor solubility in less polar solvents like acetonitrile and dichloromethane highlights the importance of solvent polarity for dissolving this ionic compound.
Factors Influencing Solubility
Several factors beyond pH and solvent polarity can influence the solubility of this compound:
-
Temperature: For most salts, solubility in water increases with temperature. This relationship should be experimentally determined, as it can be critical for process chemistry and formulation development.
-
Common Ion Effect: The presence of a common ion (e.g., from another acetate salt in the solution) can decrease the solubility of this compound by shifting the dissolution equilibrium.
-
Ionic Strength: The presence of other salts in the solution can affect the activity of the ions of the target compound, which can either increase or decrease its solubility.
-
Polymorphism: The crystalline form of the solid material can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
Caption: Key factors influencing the solubility of a compound.
Conclusion
The solubility profile of this compound is a critical determinant of its utility in research and drug development. As an amine salt, it is predicted to be highly soluble in aqueous solutions, particularly under acidic to neutral pH conditions. A comprehensive experimental evaluation, employing both thermodynamic and kinetic solubility assays, is essential for a complete understanding of its behavior. By carefully considering the influence of pH, temperature, and the choice of solvent, researchers can effectively manage and optimize the solubility of this important chemical entity, thereby facilitating its successful application in the synthesis and development of new therapeutic agents.
References
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Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
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European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Matsson, P., et al. (2014). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
-
Studylib. Summary of the assay method for the determination kinetic solubility. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]
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"Tetrahydro-2H-pyran-4-amine acetate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Tetrahydro-2H-pyran-4-amine Acetate
Abstract
Tetrahydro-2H-pyran-4-amine is a pivotal saturated heterocyclic building block in modern drug discovery and development. Its acetate salt, this compound, is frequently utilized to improve the compound's handling characteristics, such as crystallinity and solubility. However, the long-term stability and integrity of this salt are paramount for ensuring reproducibility in research and manufacturing. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offering field-proven storage and handling protocols, and methodologies for its stability assessment.
Introduction and Core Principles
The conversion of a free amine, which is often a liquid or a low-melting solid, into a salt is a fundamental strategy in pharmaceutical development. The formation of the acetate salt of Tetrahydro-2H-pyran-4-amine is a deliberate choice to impart favorable physicochemical properties. The stability of this salt is not merely a function of the parent amine but is dictated by the dynamic interplay between the amine cation and the acetate anion. This guide is structured around the core chemical principles governing amine salts, focusing on thermal, hygroscopic, and oxidative stability to provide researchers with the causal understanding needed for effective stewardship of this valuable chemical entity.
Physicochemical Profile
A foundational understanding of the compound's basic properties is essential before delving into its stability.
| Property | Value | Source |
| IUPAC Name | acetic acid;oxan-4-amine | [1] |
| CAS Number | 1005498-91-8 | [1][2] |
| Molecular Formula | C₇H₁₅NO₃ | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Component Compounds | Acetic Acid (CAS 64-19-7), 4-Aminotetrahydropyran (CAS 38041-19-9) | [1] |
Key Factors Influencing Stability
The stability of this compound is primarily influenced by three environmental factors: temperature, moisture, and atmosphere.
Thermal Stability
Amine salts of organic acids, including acetates, are often classified as "Heat Stable Salts" (HSS) in industrial contexts.[3][4] This term signifies that they do not readily dissociate back into the free amine and acid upon moderate heating, unlike how they might be regenerated in a high-temperature industrial stripper.[3] This imparts a degree of thermal robustness suitable for standard laboratory conditions.
However, "heat stable" does not mean indestructible. At elevated temperatures, decomposition will occur. Studies on the thermal behavior of simple ammonium salts, such as ammonium acetate, show significant decomposition beginning around 115 °C.[5] It is reasonable to infer that this compound will exhibit similar lability at high temperatures, likely decomposing into its constituent amine and acetic acid or undergoing further, more complex degradation.
Expert Insight: The primary thermal risk in a research setting is not rapid decomposition at room temperature, but rather the acceleration of other degradation pathways (like oxidation) or slow decomposition over months if stored near heat sources.
Hygroscopicity and Moisture Sensitivity
This is the most critical stability parameter for this class of compounds. Amine salts are well-documented to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7][8] The extent of water uptake can depend on the specific amine and counter-ion, but it is a prevalent characteristic.[6][9]
The consequences of moisture absorption are significant:
-
Physical State Alteration: The compound can transition from a free-flowing powder to a sticky or clumpy solid, and in high humidity, may deliquesce into a saturated solution. This complicates accurate weighing and handling.
-
Initiation of Degradation: The presence of water can act as a medium to facilitate hydrolytic or oxidative degradation reactions that would be kinetically slow in a dry, solid state.
-
Impact on Reactivity: Undisclosed water content can alter reaction stoichiometry and kinetics, leading to poor reproducibility in experimental results.
Oxidative and Atmospheric Stability
The primary amine functional group is susceptible to oxidation over time, which can be accelerated by light, heat, and the presence of certain impurities. While the formation of the ammonium salt reduces the reactivity of the nitrogen lone pair, it does not eliminate the risk of long-term oxidative degradation. For high-purity applications, minimizing exposure to atmospheric oxygen is a crucial preventative measure. Safety data sheets for related amines and reagents often recommend handling and storing under an inert gas like nitrogen or argon.[10][11]
Recommended Storage and Handling Protocols
Based on the stability profile, the following procedures are recommended to preserve the integrity of this compound.
Optimal Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows down potential long-term degradation pathways. While stable at room temperature, refrigeration is a best practice for preserving high purity.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hygroscopic water uptake.[10][11] |
| Container | Tightly-sealed, amber glass vial | Prevents ingress of moisture and air. Amber glass protects against potential photolytic degradation. |
| Environment | Dry location (e.g., desiccator) | Provides a secondary barrier against moisture, especially if the container seal is imperfect or frequently opened. |
Best Practices for Handling
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Controlled Atmosphere: Whenever possible, handle the material in a glove box or glove bag with a dry, inert atmosphere.
-
Minimize Exposure: If a controlled atmosphere is not available, weigh and dispense the required amount swiftly. Immediately and securely reseal the container, purging with inert gas if possible.
-
Personal Protective Equipment (PPE): Adhere to standard laboratory safety protocols. Wear safety glasses, gloves, and a lab coat.[12][13]
Experimental Protocol: Accelerated Stability Assessment
To validate the stability of a specific batch or under specific process conditions, an accelerated stability study is invaluable. This protocol provides a self-validating framework to assess degradation.
Objective
To quantify the rate of degradation of this compound under thermal and high-humidity stress conditions and identify primary degradation products.
Materials and Equipment
-
This compound (test sample)
-
HPLC-UV/MS system
-
Karl Fischer titrator
-
Stability chambers (e.g., 40 °C/75% RH, 60 °C)
-
2 mL amber glass HPLC vials with screw caps
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Determine the initial purity of the sample via HPLC. This serves as the baseline. Record the peak area of the parent compound.
-
Measure the initial water content using Karl Fischer titration.
-
Prepare a stock solution in a suitable solvent (e.g., water or methanol), and run an HPLC-MS analysis to confirm the mass of the parent compound and identify any baseline impurities.
-
-
Sample Preparation:
-
Aliquot approximately 5-10 mg of the solid into several labeled amber glass vials.
-
Leave one set of vials uncapped and place them inside the 40 °C/75% Relative Humidity (RH) stability chamber.
-
Tightly cap another set of vials and place them in a 60 °C oven.
-
Store a control set of tightly capped vials under the recommended 2–8 °C conditions.
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 2, and 4 weeks), remove one vial from each stress condition.
-
Visually inspect the sample for any physical changes (e.g., color change, melting, clumping).
-
Accurately prepare a solution of known concentration from the vial.
-
Analyze the solution by HPLC-UV to determine the remaining percentage of the parent compound relative to the T=0 sample.
-
Analyze the solution by HPLC-MS to identify the masses of any new peaks (degradants).
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining versus time for each condition.
-
A significant decrease in the parent peak area, coupled with the appearance of new peaks in the chromatogram, indicates degradation.
-
Visualization of Stability Testing Workflow
Caption: Workflow for an accelerated stability study.
Potential Degradation Pathways
Understanding potential degradation pathways is key to troubleshooting and prevention.
Caption: Potential degradation pathways for the compound.
-
Hygroscopic Absorption: The most immediate "degradation" is the physical change caused by water absorption, which can make the compound unusable.
-
Oxidation: The amine nitrogen can be oxidized, especially under prolonged exposure to air, forming trace impurities like N-oxides or other related substances.
-
Thermal Dissociation: Extreme heat can break the ionic bond, leading to the dissociation of the salt back into the volatile free amine and acetic acid.
Conclusion
This compound is a robust compound under ideal conditions. Its primary vulnerability is a pronounced sensitivity to atmospheric moisture, a common trait for amine salts.[6][7] Its thermal stability is generally sufficient for laboratory use, provided it is not exposed to excessive heat.[3][4] By implementing a stringent storage protocol—specifically, refrigeration at 2–8 °C in a tightly sealed container under an inert atmosphere —researchers can effectively mitigate these risks and ensure the long-term purity and integrity of this important chemical building block. Routine verification via the stability protocols outlined herein is recommended for cGMP applications or when using aged starting materials.
References
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- Angene Chemical. (2025).
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- 6. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
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- 13. echemi.com [echemi.com]
Methodological & Application
Protocol and Application Notes for the Reductive Amination of Tetrahydro-2H-pyran-4-amine Acetate
An Application Guide for Drug Development Professionals
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding. Tetrahydro-2H-pyran-4-amine serves as a critical building block for introducing this valuable motif. This document provides a detailed technical guide on the synthesis of N-substituted tetrahydro-2H-pyran-4-amine derivatives via reductive amination. We will explore the mechanistic underpinnings of the reaction, offer a robust, field-proven protocol using sodium triacetoxyborohydride, and discuss key experimental variables and troubleshooting strategies to ensure reliable and high-yielding outcomes for researchers in drug discovery and development.
Scientific Foundation: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad functional group tolerance.[1] The process transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine in a two-stage sequence that is often performed in a single pot.[2][3]
Stage 1: Imine/Iminium Ion Formation The reaction commences with the nucleophilic attack of the primary amine, tetrahydro-2H-pyran-4-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, more commonly known as an imine.[3][4] This dehydration step is reversible and acid-catalyzed.[2] The use of tetrahydro-2H-pyran-4-amine as its acetate salt is advantageous, as the acetate ion can act as a proton shuttle and the accompanying acetic acid can serve as the necessary catalyst to facilitate imine formation.[5][6] Under these mildly acidic conditions, the imine can be protonated to form a highly electrophilic iminium ion, which is the key intermediate for the subsequent reduction.[2][7]
Stage 2: Hydride-Mediated Reduction The iminium ion is significantly more reactive towards nucleophilic hydride reagents than the starting carbonyl compound. This difference in reactivity is the cornerstone of a successful one-pot reductive amination.[8][9] Mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), are specifically chosen for this purpose.[9][10] The three electron-withdrawing acetoxy groups on STAB moderate its reactivity, preventing significant reduction of the aldehyde or ketone while rapidly reducing the iminium ion to the final secondary amine product.[9][11]
Mechanistic Diagram
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-Tetrahydro-2H-pyran-4-amine
This protocol provides a general method for the direct reductive amination of tetrahydro-2H-pyran-4-amine acetate with various aldehydes and ketones using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Can be used directly. |
| Aldehyde or Ketone | ≥98% | Various | Ensure purity and dryness. |
| Sodium triacetoxyborohydride (STAB) | ≥95% (Reagent) | Various | Moisture-sensitive; handle under inert atmosphere if possible.[12] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Various | Preferred solvent.[10] Dichloromethane (DCM) or THF are alternatives.[12] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Various | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |
| Ethyl Acetate | ACS Reagent | Various | For extraction. |
| Hexanes | ACS Reagent | Various | For chromatography. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Initial Stirring: Stir the mixture at room temperature (20-25°C) for 20-30 minutes to facilitate initial imine formation. For less reactive ketones, adding 0.5-1.0 equivalent of glacial acetic acid can be beneficial to further catalyze imine formation.[10]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product tailing) to afford the pure N-substituted tetrahydro-2H-pyran-4-amine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for reductive amination.
Data and Performance Parameters
The following table summarizes representative reaction conditions for this protocol. Yields are typically high, but vary based on the steric and electronic nature of the carbonyl substrate.
| Carbonyl Substrate | Amine Eq. | Carbonyl Eq. | STAB Eq. | Solvent | Time (h) | Temp (°C) | Typical Yield |
| Benzaldehyde | 1.0 | 1.1 | 1.5 | DCE | 3 | 25 | 85-95% |
| 4-Methoxybenzaldehyde | 1.0 | 1.1 | 1.5 | DCE | 2 | 25 | 90-98% |
| Cyclohexanone | 1.0 | 1.2 | 1.5 | DCE | 8 | 25 | 80-90% |
| Acetophenone | 1.0 | 1.2 | 1.5 | DCE | 12-16 | 25 | 70-85% |
Field-Proven Insights & Troubleshooting
Causality Behind Experimental Choices:
-
Why STAB? Unlike NaBH₄, STAB does not readily reduce aldehydes or ketones at neutral or acidic pH, providing high selectivity for the iminium intermediate.[8][12] It is also less toxic than sodium cyanoborohydride (NaBH₃CN), which can produce toxic hydrogen cyanide gas under acidic conditions.[6]
-
Why DCE? 1,2-Dichloroethane is the preferred solvent as it is aprotic and effectively solubilizes the reagents and intermediates.[9][10] Unlike protic solvents like methanol, it does not compete with the amine in reacting with the carbonyl or react with the hydride reagent.[12]
-
Why the Acetate Salt? Using the pre-formed acetate salt of the amine provides the necessary mild acidic conditions to catalyze imine formation without needing to add a separate acid, simplifying the procedure.[5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive (hydrolyzed) STAB.2. Sterically hindered or electron-poor carbonyl substrate.3. Insufficient time for imine formation. | 1. Use fresh, high-quality STAB; handle quickly in air.2. Increase reaction temperature to 40-50°C; add a catalytic amount of acetic acid (0.5-1.0 eq).3. Allow the amine and carbonyl to stir together for 1-2 hours before adding STAB. |
| Formation of Alcohol Byproduct | 1. Use of a less selective reducing agent (e.g., NaBH₄ in a one-pot setup).2. Water in the reaction mixture hydrolyzing the imine back to the carbonyl, which is then reduced. | 1. Ensure the use of STAB or NaBH₃CN for one-pot reactions.2. Use anhydrous solvents and reagents. Consider adding a dehydrating agent like MgSO₄ to the initial mixture. |
| Dialkylation of Amine | Over-reaction of the primary amine product with another molecule of the aldehyde. | This is less common with STAB but can occur. A stepwise procedure (forming and isolating the imine, then reducing) can prevent this.[6][10] Using a slight excess of the amine can also disfavor this pathway. |
References
- What is the role of acetic acid in the reductive amination experiment? - brainly.com.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
- Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education. ACS Publications. Available at: [Link]
-
Reductive Amination - Organic Chemistry Tutor. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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Reductive Amination - Common Conditions. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. Available at: [Link]
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Reductive amination - Wikipedia. Available at: [Link]
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Reductive Amination - Chemistry Steps. Available at: [Link]
-
Reductive Amination - YouTube. Available at: [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]
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Application Notes and Protocols: The Strategic Incorporation of Tetrahydro-2H-pyran-4-amine Acetate in the Synthesis of Janus Kinase (JAK) Inhibitors
Introduction: Targeting the JAK-STAT Pathway in Disease
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade responsible for transducing signals from a multitude of cytokines and growth factors.[1] This pathway plays a pivotal role in regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to this pathway.[2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes.[2]
Dysregulation of the JAK-STAT pathway is implicated in a wide range of pathologies, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[3] Consequently, the development of small-molecule JAK inhibitors has emerged as a highly successful therapeutic strategy.[4] These inhibitors can modulate the inflammatory response and have led to the approval of several drugs for conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.[4][5]
This document provides a detailed guide on the application of Tetrahydro-2H-pyran-4-amine acetate (1) , a key building block, in the synthesis of next-generation JAK inhibitors. We will delve into the mechanistic rationale for its use and provide detailed protocols for its incorporation into a common JAK inhibitor scaffold.
The Role of the Tetrahydropyran Moiety in Modern Drug Design
The inclusion of the tetrahydropyran (THP) moiety in drug candidates is a strategic choice in medicinal chemistry. The THP ring is a saturated heterocyclic ether that can offer several advantages:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially enhancing solubility and improving the overall ADME (absorption, distribution, metabolism, and excretion) profile of the drug molecule.[6]
-
Metabolic Stability: The cyclic ether structure is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to a longer half-life in the body.
-
Conformational Rigidity: The defined chair-like conformation of the THP ring can help to lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for the target protein.[6]
-
Vectorial Exit Point: The THP ring can serve as a scaffold to orient other functional groups in a specific vector, allowing for fine-tuning of interactions with the target protein.
Visualization of the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Synthetic Strategy: Incorporation of Tetrahydro-2H-pyran-4-amine
A common and efficient method for incorporating the tetrahydro-2H-pyran-4-amine moiety into a JAK inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. The core of many JAK inhibitors is a pyrrolo[2,3-d]pyrimidine heterocycle.[4] The 4-chloro derivative of this core is an excellent electrophile for SNAr reactions.[7]
Key Reactants and Their Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | 1005498-91-8 | C₇H₁₅NO₃ | 161.20 | Nucleophilic building block providing the key tetrahydropyran moiety. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | C₆H₄ClN₃ | 153.57 | Electrophilic core scaffold of many JAK inhibitors.[7] |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Non-nucleophilic base to neutralize HCl generated during the reaction. |
| 2-Propanol (IPA) | 67-63-0 | C₃H₈O | 60.10 | A common solvent for SNAr reactions, offering good solubility for reactants. |
Visualization of the Synthetic Workflow
The following diagram outlines the key transformation in the synthesis of a JAK inhibitor intermediate using this compound.
Caption: General workflow for the SNAr coupling reaction.
Detailed Experimental Protocol: Synthesis of N-(Tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol describes a representative procedure for the nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
2-Propanol (IPA) (10-15 volumes)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 2-propanol (10-15 volumes).
-
Addition of Reagents: To the stirred suspension, add this compound (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Expert Insight: The acetate salt of the amine is used for its stability and ease of handling. DIPEA is a sufficiently strong, non-nucleophilic base to both liberate the free amine from its acetate salt and to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired product, N-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.
Conclusion
This compound serves as a valuable and strategically important building block in the synthesis of advanced JAK inhibitors. Its incorporation through robust and scalable synthetic methods like nucleophilic aromatic substitution allows for the generation of drug candidates with potentially improved physicochemical and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers in the rational design and efficient synthesis of novel therapeutics targeting the JAK-STAT pathway.
References
-
Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. Available at: [Link]
-
Langer, J. A., et al. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Oncology & Hematology Review, 7(2), 94-98. Available at: [Link]
-
Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Cellular and Molecular Medicine, 25(16), 7589-7603. Available at: [Link]
-
Wikipedia. JAK-STAT signaling pathway. Available at: [Link]
-
Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(21), 5030. Available at: [Link]
-
Shawky, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. Available at: [Link]
-
Luo, W., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Chinese Chemical Letters, 34(5), 107981. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. Available at: [Link]
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Singh, R. P., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Molecular Diversity. Available at: [Link]
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- Google Patents. Processes and intermediates for making a JAK inhibitor. US9718834B2.
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
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"Tetrahydro-2H-pyran-4-amine acetate" purification by column chromatography.
An Application Note and Protocol for the Purification of Tetrahydro-2H-pyran-4-amine Acetate by Column Chromatography
Authored by: A Senior Application Scientist
Introduction
Tetrahydro-2H-pyran-4-amine and its salts, such as the acetate form (C₅H₁₁NO·C₂H₄O₂), are valuable building blocks in medicinal chemistry and drug development.[1][2][3] The pyran ring is a common motif in many biologically active compounds, and the amine functionality provides a key handle for further chemical modifications.[4][5] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[6] However, the purification of basic compounds like amines on standard silica gel presents a significant challenge due to the acidic nature of the stationary phase. This application note provides a detailed guide to the successful purification of this compound, with a focus on overcoming the common pitfalls associated with amine chromatography. We will explore various strategies and present a detailed protocol using an amine-functionalized stationary phase for optimal results.
The Challenge: Acid-Base Interactions on Silica Gel
Standard silica gel, the most common stationary phase in normal-phase chromatography, has a surface rich in silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 4.5) and can protonate basic analytes like amines.[7][8] This strong acid-base interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The protonated amine can bind very strongly to the silica surface, resulting in poor recovery of the target compound.
-
Peak Tailing: The interaction kinetics are often slow and non-uniform, causing the eluted compound to spread out, leading to broad, asymmetric peaks (tailing). This significantly reduces resolution and the purity of collected fractions.
-
Compound Degradation: Some sensitive amines may degrade on the acidic silica surface.
Caption: Interaction of a basic amine with an acidic silica surface.
Strategies for Effective Amine Purification
Several strategies can be employed to mitigate the issues of purifying amines by column chromatography. The choice of strategy depends on the specific properties of the amine, the impurities present, and the available resources.
Mobile Phase Modification on Standard Silica Gel
A common approach is to "neutralize" the acidic silanol groups by adding a small amount of a competing, volatile base to the mobile phase.[8] This base, typically triethylamine (TEA) or ammonium hydroxide, is more volatile than the target amine, making it easier to remove after purification.
-
Mechanism: The mobile phase modifier preferentially interacts with the acidic sites on the silica, reducing the sites available to bind with the target amine. This leads to improved peak shape and recovery.
-
Typical Eluent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM), with 0.1-1% triethylamine added to both solvents.[7]
-
Drawback: Optimizing the amount of modifier can be challenging, and co-elution with the modifier can sometimes occur. The strong displacement effects of both methanol and the added base can make the separation difficult to control.[8]
Amine-Functionalized Stationary Phases
A more robust and often simpler solution is to use a stationary phase that is inherently more compatible with basic compounds. Amine-functionalized silica columns (amino columns) have aminopropyl groups bonded to the silica surface.[9][10]
-
Mechanism: These columns are less polar than bare silica and have a basic character, which prevents the protonation and strong binding of the target amine.[11] This results in symmetrical peaks and predictable elution without the need for mobile phase modifiers.
-
Typical Eluent System: Simple, non-polar solvent systems like hexane/ethyl acetate gradients can be used, simplifying post-purification workup.[7]
-
Versatility: Amino columns can be used in normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC) modes.[9][12]
Reversed-Phase Chromatography
For polar and ionizable amines, reversed-phase chromatography can be a powerful alternative.[8] In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water).
-
Mechanism: Separation is based on hydrophobic interactions. To ensure good retention and peak shape for a basic amine, the mobile phase pH should be adjusted to be about two units above the pKa of the amine.[8] This keeps the amine in its neutral, more hydrophobic "free-base" form, increasing its retention.
-
Typical Eluent System: A gradient of acetonitrile in water, with a small amount of a volatile base like triethylamine or ammonium hydroxide added to maintain an alkaline pH.[8]
| Strategy | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Mobile Phase Modification | Standard Silica Gel | DCM/Methanol + 0.1-1% TEA | Uses readily available silica gel. | Requires careful optimization; modifier can be difficult to remove.[7] |
| Amine-Functionalized | Amino-Silica | Hexane/Ethyl Acetate | Excellent peak shape; no modifier needed; simple solvents.[7] | Higher cost of stationary phase. |
| Reversed-Phase | C18-Silica | Acetonitrile/Water + Base | Effective for polar/ionizable amines; good for analytical scale.[8] | Requires pH control; may not be suitable for very non-polar compounds. |
| HILIC | Amino or Silica | Acetonitrile/Aqueous Buffer | Excellent for very polar, water-soluble compounds.[12][13] | Requires careful equilibration; can be less intuitive for method development. |
Detailed Protocol: Purification using an Amine-Functionalized Column
This protocol details the purification of this compound using an amine-functionalized silica column. This method is recommended for its simplicity, efficiency, and high recovery rates for basic amines.
Physicochemical Properties of Analyte
| Property | Value | Source |
| Compound Name | This compound | [1] |
| Molecular Formula | C₇H₁₅NO₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Component Compounds | 4-Aminotetrahydropyran & Acetic Acid | [1] |
Materials and Reagents
-
Crude this compound
-
Amine-functionalized silica gel (for column packing) or a pre-packed amine column
-
Amine-functionalized TLC plates[11]
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Methanol (for sample dissolution)
-
Dichloromethane (for sample dissolution, optional)
-
Ninhydrin stain solution (for TLC visualization)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Experimental Workflow
Caption: Overall workflow for the purification protocol.
Step-by-Step Methodology
Step 1: TLC for Method Development
The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4 on an amine-functionalized TLC plate.
-
Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexane (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc).
-
Dissolve a small amount of the crude material in a minimal volume of methanol or DCM.
-
Spot the crude mixture onto an amine TLC plate.
-
Develop the plates in the prepared chambers.
-
After the solvent front has reached near the top, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots. Since the amine may not be UV-active, a chemical stain is necessary. Ninhydrin is an excellent choice for primary amines, typically appearing as a purple or pink spot upon heating.
-
Identify the solvent system that provides good separation between the target compound and impurities, with the target having an Rf of ~0.3.
Step 2: Column Preparation
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of the amine-functionalized silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 5% EtOAc in hexane).[6]
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure a flat, uniform bed of silica.
-
Once packed, do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (DCM or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the surface during solvent addition.
Step 4: Elution
-
Begin eluting with the low-polarity solvent system determined during TLC analysis.
-
Gradually increase the polarity of the mobile phase (the percentage of ethyl acetate) to elute the compounds from the column. A shallow gradient is often more effective than a steep one for separating closely related impurities.
-
Maintain a constant flow rate.
Step 5: Fraction Collection and Analysis
-
Collect fractions in an array of test tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate and develop it using the same solvent system as in Step 1.
-
Pool the fractions that contain only the pure target compound.
Step 6: Post-Purification
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using appropriate analytical methods (e.g., NMR, LC-MS).[14]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin. Keep away from ignition sources.[16]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[15][16]
Conclusion
The purification of basic compounds like this compound requires careful consideration of the chromatographic conditions to avoid common issues like peak tailing and low recovery. While modifying the mobile phase with a base is a viable option for standard silica gel, the use of an amine-functionalized stationary phase offers a more direct, efficient, and reproducible method. By eliminating the need for basic additives, this approach simplifies the process, improves separation, and facilitates the isolation of high-purity material essential for research and development.
References
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ACS Publications. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry. [Link]
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PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
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European Patent Office. PROCESS FOR PREPARING AMINOTETRAHYDROPYRANS. [Link]
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PMC. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
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Application Notes and Protocols for the Synthesis and Work-up of Tetrahydro-2H-pyran-4-amine Acetate
Introduction: The Significance of Tetrahydro-2H-pyran-4-amine in Medicinal Chemistry
The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Among its derivatives, Tetrahydro-2H-pyran-4-amine serves as a crucial building block for a diverse array of biologically active molecules, including potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3] The synthesis of this amine, often via reductive amination of Tetrahydro-4H-pyran-4-one, is a cornerstone reaction for medicinal chemists. However, the successful isolation and purification of the target amine in high purity and yield hinges on a meticulously executed work-up procedure. The subsequent formation of its acetate salt is often a critical step to improve stability, crystallinity, and handling properties of the final compound.
This document provides a comprehensive guide to the work-up and isolation of Tetrahydro-2H-pyran-4-amine following its synthesis, culminating in the preparation of its acetate salt. The protocols described herein are grounded in established chemical principles and offer insights into the causality behind each experimental step, ensuring a robust and reproducible process for researchers in drug development.
Synthesis Overview: Reductive Amination
A common and efficient method for the synthesis of Tetrahydro-2H-pyran-4-amine is the reductive amination of Tetrahydro-4H-pyran-4-one.[4][5] This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.[6] Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and selective option that tolerates a wide range of functional groups.[4][7]
PART 1: Detailed Work-up Protocol for Tetrahydro-2H-pyran-4-amine
This protocol outlines the essential steps for the isolation and purification of Tetrahydro-2H-pyran-4-amine from a typical reductive amination reaction mixture.
Step 1: Quenching the Reaction
-
Procedure: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), the reaction mixture is cooled to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Scientific Rationale: The primary purpose of quenching with a mild base like NaHCO₃ is to neutralize any remaining acid catalysts and to decompose any unreacted borohydride reducing agent. This step is crucial to prevent the formation of unwanted byproducts during the subsequent extraction phase and to ensure the amine product is in its free base form, which is more soluble in organic solvents.
Step 2: Liquid-Liquid Extraction
-
Procedure: The quenched reaction mixture is transferred to a separatory funnel. An appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), is added to extract the product. The mixture is shaken vigorously, and the layers are allowed to separate. The aqueous layer is then extracted two more times with the organic solvent to maximize product recovery.
-
Scientific Rationale: Tetrahydro-2H-pyran-4-amine, as a free base, has greater solubility in organic solvents than in the aqueous phase. Multiple extractions are performed to ensure a quantitative transfer of the product from the aqueous layer to the organic layer, thereby maximizing the isolated yield.
Step 3: Washing the Combined Organic Layers
-
Procedure: The combined organic extracts are washed sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Scientific Rationale: The water wash helps to remove any residual water-soluble impurities. The subsequent brine wash serves to remove the bulk of the dissolved water from the organic layer, a process known as "salting out," which improves the efficiency of the final drying step.
Step 4: Drying the Organic Layer
-
Procedure: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The mixture is swirled and allowed to stand for a few minutes. The drying agent is then removed by filtration.
-
Scientific Rationale: The removal of residual water from the organic solvent is critical. Water can interfere with the final concentration step and potentially lead to the hydrolysis of sensitive functional groups or affect the final purity of the product.
Step 5: Concentration
-
Procedure: The dried organic solution is concentrated under reduced pressure using a rotary evaporator to afford the crude Tetrahydro-2H-pyran-4-amine.
-
Scientific Rationale: This step removes the volatile organic solvent, leaving behind the non-volatile amine product. Performing this under reduced pressure allows for the solvent to be removed at a lower temperature, which is important for thermally sensitive compounds.
PART 2: Purification of Tetrahydro-2H-pyran-4-amine
For many applications, the crude amine may require further purification.
Protocol: Column Chromatography
-
Procedure: The crude product is purified by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of methanol in dichloromethane, is used to separate the desired amine from any remaining impurities.
-
Scientific Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). This allows for the isolation of the target amine in high purity.
PART 3: Formation of Tetrahydro-2H-pyran-4-amine Acetate
The formation of an acetate salt can improve the handling characteristics and stability of the amine.
Protocol: Acetate Salt Formation
-
Procedure:
-
Dissolve the purified Tetrahydro-2H-pyran-4-amine in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
To this solution, add one equivalent of acetic acid, either neat or as a solution in the same solvent, dropwise with stirring.
-
The acetate salt may precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce crystallization.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
Scientific Rationale: The basic amine reacts with the acidic acetic acid in an acid-base neutralization reaction to form the corresponding ammonium acetate salt. Salts are often crystalline solids, which are easier to handle, weigh, and store compared to the often-oily free base. They also tend to be more stable.
Visualization of the Work-up Workflow
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Application Note: Comprehensive Characterization of Tetrahydro-2H-pyran-4-amine Acetate
Abstract: This application note provides a detailed guide for the comprehensive analytical characterization of Tetrahydro-2H-pyran-4-amine acetate, a key building block in pharmaceutical and chemical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for identity, purity, and structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy for a thorough analysis of this compound.
Introduction
This compound is a salt composed of the cyclic amine, tetrahydro-2H-pyran-4-amine, and acetic acid.[1][2] The structural integrity and purity of this compound are critical for its intended applications, particularly in drug discovery and development where it may serve as a crucial intermediate.[3] Rigorous analytical characterization is therefore essential to ensure its quality and consistency. This guide presents a multi-faceted analytical approach, leveraging orthogonal techniques to provide a complete profile of the molecule.
The characterization of an amine salt like this compound involves confirming the presence and structure of both the cationic (amine) and anionic (acetate) components.[2][4] The methodologies detailed below are designed to provide unambiguous evidence for the compound's identity and to assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will be employed to confirm the connectivity of atoms within the tetrahydro-2H-pyran-4-amine cation and to verify the presence of the acetate counter-ion.
Rationale for Experimental Choices:
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the salt's polarity. D₂O is particularly useful for observing the exchange of the labile amine and carboxylic acid protons.[5]
-
¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling.
-
¹³C NMR: This technique reveals the number of non-equivalent carbons and their electronic environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.
Expected ¹H and ¹³C NMR Data
| Assignment (Tetrahydro-2H-pyran-4-amine cation) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2, H-6 (axial & equatorial) | 3.0 - 4.0 | 65 - 75 |
| H-3, H-5 (axial & equatorial) | 1.5 - 2.5 | 30 - 40 |
| H-4 (methine) | 2.8 - 3.5 | 45 - 55 |
| -NH₃⁺ | Broad, variable (4.5 - 5.0 in D₂O) | - |
| Assignment (Acetate anion) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -CH₃ | ~1.9 | 20 - 25 |
| -COO⁻ | - | 175 - 185 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar, non-volatile salt like this compound as it is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[7][8]
Logical Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis of Tetrahydro-2H-pyran-4-amine.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as 50:50 methanol/water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Adjust for a stable spray.
-
Drying Gas (N₂): Set to a temperature and flow rate appropriate for the solvent (e.g., 250-350 °C).
-
-
Mass Analyzer: Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the [M+H]⁺ ion corresponding to the protonated free amine (Tetrahydro-2H-pyran-4-amine).
Expected Mass Spectrometry Data
| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |
| Tetrahydro-2H-pyran-4-amine (M) | C₅H₁₁NO | 101.0841 | - |
| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0919 | 102.09 |
The acetate anion is not typically observed in positive ion mode ESI-MS. The presence of the [M+H]⁺ ion at m/z 102.09 confirms the molecular weight of the cationic portion of the salt.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable method.[10][11][12]
Rationale for HPLC Method Parameters:
-
Stationary Phase: A C18 column is a versatile choice for reversed-phase chromatography, offering good retention for a wide range of compounds.[12][13]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer helps to control the ionization state of the amine and improve peak shape.
-
Detection: As the analyte lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry is ideal. If only UV detection is available, derivatization may be necessary.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: CAD, ELSD, or MS.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component and quantify any impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FT-IR spectrum of this compound will show characteristic absorptions for the amine, alkane, ether, and carboxylate groups.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of this compound.
Expected FT-IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Ammonium) | 3200-2800 (broad) | Stretching |
| C-H (Alkane) | 2950-2850 | Stretching |
| C=O (Carboxylate) | 1600-1550 (strong) | Asymmetric Stretching |
| N-H (Amine) | 1650-1580 | Bending |
| C-O (Ether) | 1150-1085 | Stretching |
| C-O (Carboxylate) | 1450-1360 (strong) | Symmetric Stretching |
The presence of strong bands for the carboxylate group and broad absorptions for the ammonium N-H stretches are indicative of the salt form.[14][15][16][17]
Conclusion
The combination of NMR, MS, HPLC, and FT-IR provides a robust analytical toolkit for the comprehensive characterization of this compound. NMR confirms the detailed molecular structure, MS verifies the molecular weight of the cation, HPLC assesses purity, and FT-IR identifies the key functional groups. By following these detailed protocols, researchers can confidently ascertain the quality and identity of this important chemical building block.
References
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ResearchGate. (n.d.). FTIR spectra of sodium acetate solutions of increasing concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a sodium acetate salt. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra for acetate ion in solution. Retrieved from [Link]
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Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Retrieved from [Link]
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Purity Determination of Tetrahydro-2H-pyran-4-amine Acetate: A Validated HILIC-CAD Method for Non-Chromophoric Polar Amines
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Tetrahydro-2H-pyran-4-amine acetate, a key building block in modern pharmaceutical synthesis. The inherent analytical challenges of this compound—namely its high polarity and lack of a UV-absorbing chromophore—render traditional reversed-phase HPLC with UV detection ineffective. To overcome these limitations, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with a universal Charged Aerosol Detector (CAD) for sensitive detection. The described method is validated according to ICH Q2(R1) guidelines and provides a reliable, accurate, and precise system for quality control and purity assessment in drug development and manufacturing environments.
Introduction: The Analytical Challenge
Tetrahydro-2H-pyran-4-amine is a saturated heterocyclic amine widely used as a precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component in drug manufacturing, rigorous purity control is paramount to ensure the safety and efficacy of the final product. The acetate salt form, "this compound," is a small, highly polar molecule.[1][2] This presents two significant hurdles for conventional HPLC analysis:
-
Poor Retention: On standard C18 reversed-phase columns, its high hydrophilicity causes it to elute in or near the solvent front (void volume), preventing effective separation from polar impurities.[3][4][5]
-
Lack of Chromophore: The molecule is fully saturated and lacks any functional groups that absorb light in the typical UV-Vis range (200-400 nm), making detection by standard Photodiode Array (PDA) or UV detectors impossible.[6][7][8]
While classical approaches might involve complex pre-column derivatization to attach a UV-active or fluorescent tag[9][10][11][12], these methods introduce additional steps, potential side-products, and may not react uniformly with all potential impurities, compromising the accuracy of a purity assay. This guide details a superior, direct approach using HILIC and universal detection.
Principle of the Method: Causality Behind Experimental Choices
To address the specific physicochemical properties of the analyte, our method is built on two core technologies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal separation mode for highly polar compounds that are poorly retained in reversed-phase chromatography.[4][13] The mechanism relies on a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] A hydrophilic layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. The elution order is generally the reverse of that in reversed-phase LC, with the most polar compounds being retained the longest.[3][4] This allows for excellent separation of Tetrahydro-2H-pyran-4-amine from its potential impurities.
-
Charged Aerosol Detection (CAD): CAD is a universal mass-based detection technique that is independent of the analyte's spectral properties.[15][16] The HPLC eluent is first nebulized into an aerosol, and the mobile phase is evaporated, leaving behind dried analyte particles.[17][18] These particles are then charged by collision with a stream of positively charged nitrogen gas. An electrometer measures this charge, which is proportional to the mass of the analyte. This provides a consistent response for non-volatile and semi-volatile compounds, making it an excellent choice for purity analysis where impurity standards may not be available.[6][17][18]
This combination of HILIC and CAD provides a direct, sensitive, and robust analytical solution perfectly suited for the challenge at hand.
Experimental Workflow and Protocol
The entire analytical process, from sample preparation to final purity calculation, is outlined below.
Caption: Overall workflow for the HPLC-CAD purity analysis.
| Item | Specification |
| Analyte | This compound Reference Std. |
| Solvents | Acetonitrile (ACN), Water |
| LC-MS Grade or equivalent | |
| Buffer Salt | Ammonium Formate |
| LC-MS Grade or equivalent | |
| Acid | Formic Acid |
| LC-MS Grade or equivalent | |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equiv. |
| Detector | Thermo Scientific Vanquish CAD, Waters ACQUITY CAD, or equiv.[17] |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase |
| Analytical Balance | 5-decimal place readability |
| Glassware | Class A volumetric flasks and pipettes |
| Filters | 0.22 µm PVDF or Nylon syringe filters |
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Weigh ~0.63 g of Ammonium Formate and dissolve in 1000 mL of HPLC-grade water to make a 10 mM solution.
-
Adjust the pH to 3.0 ± 0.05 with Formic Acid. The use of a volatile buffer like ammonium formate is critical for compatibility with the CAD, as non-volatile salts (e.g., phosphate) will crystallize and contaminate the detector.[15]
-
Filter through a 0.22 µm filter.
-
-
Mobile Phase B (Organic):
-
Use LC-MS grade Acetonitrile.
-
-
Sample Diluent:
-
Prepare a mixture of 90% Acetonitrile and 10% Mobile Phase A (v/v). Causality: Using a diluent similar to the initial mobile phase composition is crucial to prevent peak distortion and splitting.
-
2. Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. Filter through a 0.22 µm syringe filter if particulate matter is visible.
-
3. HPLC-CAD Instrument Conditions
| Parameter | Setting |
| Column | Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 2.0 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| CAD Settings | |
| Gas Pressure | 35 psi (Nitrogen) |
| Evaporation Temp. | 35 °C |
| Filter | None |
| Data Collection Rate | 10 Hz |
4. System Suitability Testing (SST) Before analyzing samples, the system's performance must be verified. This protocol is self-validating by ensuring the system meets predefined criteria before use.
-
Equilibrate the system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.
-
Perform a blank injection (Sample Diluent) to ensure no carryover or system contamination.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak |
| Theoretical Plates (N) | > 2500 for the main peak |
| Precision (RSD%) | ≤ 2.0% for the peak area of 5 replicate injections |
These criteria are based on standards outlined in the ICH Q2(R1) guideline.[19][20][21]
Data Analysis and Purity Calculation
The purity of the sample is determined using the area percent method, which assumes that all components have a similar response in the CAD.
Calculation Formula:
-
Integration: Ensure all peaks, including minor impurities, are integrated correctly. Set an appropriate threshold (e.g., 0.05%) to disregard baseline noise.
-
Reporting: Report the purity as a percentage, along with the percentage of any specified or unspecified impurities.
Method Validation Summary
This method should be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[19][22][23] The following table summarizes the key validation parameters and typical expected results.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze stressed samples (acid, base, peroxide, heat, light). | Peak is pure and resolved from degradants. |
| Linearity | Analyze 5 concentrations from LOQ to 120% of the nominal concentration. | R² ≥ 0.999 |
| Accuracy (% Recovery) | Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery |
| Precision (Repeatability) | 6 replicate preparations of the sample at 100% concentration. | RSD ≤ 1.0% |
| Intermediate Precision | Repeat precision test on a different day with a different analyst. | Overall RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determine concentration with a signal-to-noise ratio of ~10. | Typically ≤ 0.05% of nominal concentration |
| Robustness | Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). | SST criteria are met. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | CAD gas supply off; Nebulizer clogged; Incorrect settings. | Check nitrogen supply and pressure. Clean nebulizer. Optimize CAD temperature for the mobile phase. |
| Drifting/Noisy Baseline | Insufficient equilibration; Contaminated mobile phase; Gas pressure fluctuation. | Allow longer equilibration. Prepare fresh mobile phase. Check for leaks in the gas line. |
| Poor Peak Shape (Tailing) | Column overload; Mismatch between sample diluent and mobile phase. | Inject a lower concentration. Ensure diluent is primarily acetonitrile (≥90%). |
| Poor Reproducibility | Inconsistent sample preparation; Fluctuations in column temperature. | Use calibrated pipettes and consistent technique. Ensure the column compartment is stable at the set temperature. |
Conclusion
The described HILIC-CAD method provides a highly effective solution for the purity analysis of this compound. By directly addressing the challenges of high polarity and the absence of a chromophore, this protocol eliminates the need for complex derivatization procedures. The method is specific, sensitive, and reliable, meeting the stringent requirements for quality control in the pharmaceutical industry as outlined by ICH guidelines. Its implementation can significantly streamline the analytical workflow for this and other similar polar, non-chromophoric compounds.
References
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Retrieved from [Link]
-
Wikipedia. (2023). Evaporative light scattering detector. In Wikipedia. Retrieved from [Link]
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Zhang, Y., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
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Lurie, I. S. (2011). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
-
Wikipedia. (2023). Charged aerosol detector. In Wikipedia. Retrieved from [Link]
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Postnova Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Technology Networks. (n.d.). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Wikipedia. (2023). Hydrophilic interaction chromatography. In Wikipedia. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). ELSD-LT III. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Chiralizer Services. (2017). Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector). HPLC & Chromatography Hints and Tips. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. HELDA. Retrieved from [Link]
-
American Chemical Society. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books. Retrieved from [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
PubMed. (2001). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of amino acids without derivatization. Retrieved from [Link]
-
CORE. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1005498-91-8 | Product Name : this compound. Retrieved from [Link]
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Application Note: A Scalable and Robust Synthesis of Tetrahydro-2H-pyran-4-amine Acetate for Pharmaceutical Development
Abstract
Tetrahydro-2H-pyran-4-amine and its salts are pivotal building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their incorporation into drug candidates often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Tetrahydro-2H-pyran-4-amine acetate. We present a robust, two-step synthetic route starting from the commercially available Tetrahydro-4H-pyran-4-one, proceeding through a stable oxime intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, critical process considerations, and a thorough analysis of the causality behind key experimental choices to ensure safety, scalability, and reproducibility.
Introduction and Strategic Overview
The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, and functionalized THP rings, particularly those bearing an amine group, are sought-after intermediates.[1] The target molecule, this compound (3), offers advantages in handling, stability, and formulation over its free-base counterpart.
The primary challenge in scaling up the synthesis of any pharmaceutical intermediate is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. The synthetic strategy detailed herein was designed with these industrial requirements in mind.
Our retrosynthetic analysis begins with the target acetate salt 3, which is readily formed from the free amine, Tetrahydro-2H-pyran-4-amine (2). The crucial C-N bond formation is achieved via the reduction of an intermediate, Tetrahydro-4H-pyran-4-one oxime (1). This oxime is synthesized in high purity from the inexpensive and readily available starting material, Tetrahydro-4H-pyran-4-one.[2][3]
This two-step approach (Oximation → Reduction) is often superior for scale-up compared to a direct reductive amination for several key reasons:
-
Process Control: It introduces a stable, often crystalline, intermediate (the oxime 1), which can be isolated and purified. This ensures that any impurities from the first step are removed before the critical, and often more sensitive, reduction step.
-
Safety: It avoids the direct use of high-pressure ammonia, which is a significant handling hazard in large-scale reactors.
-
Robustness: Catalytic hydrogenation of oximes is a well-understood and highly reliable industrial reaction.[4]
The overall synthetic workflow is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocols and Scientific Rationale
The following sections provide step-by-step protocols grounded in established chemical principles, with an emphasis on the rationale behind the chosen conditions for safe and efficient scale-up.
Principle: This step involves the condensation reaction between the ketone starting material and hydroxylamine hydrochloride. A mild base is used to liberate the free hydroxylamine from its hydrochloride salt, which then acts as a nucleophile, attacking the carbonyl carbon to form the oxime.[3]
Rationale for Scale-Up:
-
Reagent Choice: Hydroxylamine hydrochloride is a stable, non-explosive solid, making it safe for large-scale handling. Sodium acetate is chosen as the base because it is inexpensive, easy to handle, and effectively buffers the reaction, preventing excursions to pH extremes that could cause side reactions.
-
Solvent System: An aqueous ethanol mixture is an excellent choice. It readily dissolves the organic starting material and the inorganic reagents, creating a homogenous reaction mixture that ensures efficient conversion. It is also a relatively green and low-cost solvent system.
-
Work-up: The product is isolated by crystallization upon cooling and addition of water. This is a highly efficient and scalable purification method that avoids the need for column chromatography.
Experimental Protocol:
-
Reactor Setup: To a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge Tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol, 1.0 equiv).
-
Solvent Addition: Add Ethanol (5.0 L) and Water (5.0 L). Begin agitation.
-
Reagent Charging: Charge Hydroxylamine Hydrochloride (0.76 kg, 11.0 mol, 1.1 equiv) and Sodium Acetate Trihydrate (1.50 kg, 11.0 mol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to 65-70 °C and maintain for 4-6 hours. The reaction progress should be monitored by a suitable in-process control (IPC), such as HPLC or GC, until >99% conversion of the starting material is observed.
-
Crystallization & Isolation: Once complete, cool the reactor contents slowly to 0-5 °C over 2-3 hours. The product will crystallize out of solution.
-
Filtration and Washing: Filter the resulting white slurry through a Nutsche filter. Wash the filter cake with cold deionized water (2 x 2.0 L) to remove residual salts.
-
Drying: Dry the solid product under vacuum at 45-50 °C until a constant weight is achieved.
Typical Results:
-
Yield: 1.05 - 1.12 kg (91-97%)
-
Purity: >99% (by HPLC)
-
Appearance: White crystalline solid
Principle: This step employs catalytic hydrogenation to reduce the C=N double bond of the oxime to a primary amine. The N-O bond is also cleaved under these conditions (hydrogenolysis).
Rationale for Scale-Up:
-
Catalyst: Raney® Nickel is a highly active and cost-effective catalyst for the reduction of oximes to primary amines. It is preferred over precious metal catalysts like Palladium or Platinum for this transformation on a cost basis, especially at scale.
-
Solvent: Methanol is an excellent solvent for this reaction as it solubilizes the oxime and is compatible with the hydrogenation process. Its low boiling point also facilitates easy removal post-reaction.
-
Hydrogen Pressure: A moderate hydrogen pressure (5-10 bar) is sufficient to achieve a reasonable reaction rate without requiring highly specialized high-pressure equipment.
-
Safety: Catalytic hydrogenation is an exothermic process that requires careful thermal management. The use of a jacketed reactor is essential. Furthermore, Raney® Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or as a water slurry.[4]
Caption: Chemical transformation scheme for the synthesis.
Experimental Protocol:
-
Reactor Inerting: Charge a pressure-rated hydrogenation reactor with Methanol (8.0 L). Inert the vessel by pressurizing with Nitrogen to 5 bar and venting, repeated three times.
-
Catalyst Loading: Under a nitrogen atmosphere, carefully charge Raney® Nickel (approx. 100 g, ~10% w/w, as a 50% water slurry).
-
Substrate Charging: Charge the Tetrahydro-4H-pyran-4-one oxime (1) (1.00 kg, 8.7 mol, 1.0 equiv).
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas (3 cycles of pressurizing to 5 bar and venting). Pressurize the reactor to 7-8 bar with hydrogen. Heat the contents to 40-45 °C. The reaction is exothermic; maintain the temperature using the reactor cooling jacket. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Filtration: Cool the reactor to ambient temperature. Vent the hydrogen pressure and purge the system thoroughly with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Raney® Nickel catalyst. Crucially, the filter cake must be kept wet with solvent (Methanol) at all times to prevent ignition. Wash the filter cake with additional Methanol (2 x 1.0 L).
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to afford the free base (2) as a crude oil. This material is typically used directly in the next step without further purification.
Safety Precautions:
-
All operations involving hydrogen gas and Raney® Nickel must be conducted in a well-ventilated area, free from ignition sources, and using intrinsically safe equipment.[5]
-
Personnel must be trained in handling pyrophoric reagents.
-
The spent catalyst should be quenched carefully by slowly adding it to a large volume of water before disposal according to local regulations.
Principle: This is a straightforward acid-base reaction. The basic amine (2) is neutralized with acetic acid to form the corresponding ammonium acetate salt.
Rationale for Scale-Up:
-
Purification: Salt formation is an excellent final purification step. By choosing an appropriate solvent system, the desired salt can be selectively crystallized, leaving process-related impurities in the mother liquor.
-
Solvent System: A mixture of a polar solvent in which the salt is soluble (like Isopropanol, IPA) and a non-polar anti-solvent in which the salt is insoluble (like Heptane) is ideal for inducing high-yield, high-purity crystallization.
-
Product Form: The acetate salt is a stable, crystalline solid, which is far easier to handle, weigh, and store on a large scale than the often-oily free base.[6]
Experimental Protocol:
-
Dissolution: To a clean, dry reactor, charge the crude Tetrahydro-2H-pyran-4-amine (2) (theoretical: 0.88 kg, 8.7 mol, 1.0 equiv) and Isopropanol (IPA) (2.5 L). Stir until a clear solution is obtained.
-
Acid Addition: Slowly add glacial Acetic Acid (0.52 kg, 8.7 mol, 1.0 equiv) via an addition funnel. The addition is exothermic; maintain the internal temperature below 40 °C.
-
Crystallization: Once the addition is complete, slowly add n-Heptane (5.0 L) over 1 hour to the stirred solution to act as an anti-solvent. Cool the mixture to 0-5 °C and stir for an additional 2-3 hours to maximize crystallization.
-
Isolation and Drying: Filter the product, wash the cake with a cold 2:1 mixture of Heptane/IPA (2.0 L), and dry under vacuum at 50 °C to a constant weight.
Process Control and Data Summary
Effective process control is paramount for a successful scale-up campaign. The following table summarizes key analytical checks and expected outcomes.
| Parameter | Step 1: Oximation | Step 2: Hydrogenation | Step 3: Salt Formation | Final Product |
| In-Process Control | HPLC/GC for SM disappearance | H₂ uptake monitoring; HPLC/GC for oxime disappearance | Visual check for crystallization | - |
| Typical Yield | 91-97% | >95% (crude) | 85-92% (from oxime) | - |
| Appearance | White crystalline solid | Pale yellow oil | White crystalline solid | White crystalline solid |
| Purity (HPLC) | >99% | - | - | >99.5% |
| Identity | - | - | - | ¹H NMR, ¹³C NMR, MS to conform to structure |
| Residual Solvents | - | - | - | Methanol, IPA, Heptane < ICH limits |
Safety and Handling
Safe handling of all chemicals is critical. Always consult the latest Safety Data Sheet (SDS) for each material before use.[6][7][8]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[7]
-
Ventilation: All operations should be conducted in a well-ventilated area or fume hood to avoid inhalation of vapors.[6]
-
Reagent Handling:
-
Hydroxylamine Hydrochloride: Can be corrosive and irritating. Avoid dust formation.
-
Raney® Nickel: Pyrophoric. Must be handled under an inert atmosphere or as a slurry. Never allow it to dry in the air.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety measures.
-
Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.
-
Conclusion
This application note details a validated and highly scalable three-step process for the synthesis of this compound. By utilizing a robust oximation followed by a catalytic hydrogenation route, this protocol provides excellent control over purity and yield. The judicious choice of reagents, solvents, and isolation procedures ensures the process is safe, economically viable, and suitable for the production of multi-kilogram quantities required for pharmaceutical research and development.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Zahim, S., et al. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, 26(1). Retrieved from [Link]
-
Hesek, D., et al. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. Journal of Organic Chemistry, 73(18), 7349-52. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. Retrieved from [Link]
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The Versatile Precursor: Application Notes on Tetrahydro-2H-pyran-4-amine Acetate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Central to this endeavor is the efficient synthesis of diverse heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals. Tetrahydro-2H-pyran-4-amine and its convenient acetate salt have emerged as a valuable and versatile building block in this field. Its saturated, non-planar ring system introduces three-dimensional character into molecules, a desirable trait for improving pharmacological properties such as solubility and metabolic stability. This document provides a detailed guide to the application of tetrahydro-2H-pyran-4-amine acetate as a precursor in the synthesis of a range of important heterocyclic compounds.
Introduction to a Privileged Scaffold Component
The tetrahydropyran (THP) moiety is a prevalent feature in numerous natural products and approved drugs, valued for its favorable physicochemical properties and its ability to act as a bioisostere for other cyclic systems.[1] The introduction of an amine functionality at the 4-position provides a key handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures. The acetate salt form offers improved handling and stability compared to the free amine.
This guide will explore the utility of this compound in several powerful synthetic transformations, including multicomponent reactions and classical named reactions, to generate diverse heterocyclic libraries. We will provide not just the "how" but also the "why," delving into the mechanistic rationale behind the synthetic strategies.
Key Synthetic Transformations and Protocols
Tetrahydro-2H-pyran-4-amine serves as a versatile nucleophile and a key component in reactions that build molecular complexity. Below are detailed protocols for its application in several high-impact synthetic methodologies.
N-Functionalization: The Gateway to Diversity
The primary amine of tetrahydro-2H-pyran-4-amine is readily functionalized, providing a straightforward entry point for diversification. Common transformations include N-acylation, N-alkylation (reductive amination), and N-arylation.
N-acylation is a fundamental transformation to introduce an amide linkage, a common motif in bioactive molecules. This protocol describes a general procedure for the synthesis of N-(tetrahydro-2H-pyran-4-yl)amides.
Experimental Protocol: Synthesis of N-(Tetrahydro-2H-pyran-4-yl)acetamide
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to neutralize the acetate salt and liberate the free amine.
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent, such as acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq), dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acyl product.
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 2 | 95 |
| 2 | Benzoyl Chloride | DIPEA | DMF | 3 | 92 |
Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the ammonium salt and generate the nucleophilic free amine. The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of tetrahydro-2H-pyran-4-amine.
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto an amine.[2][3] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4]
Experimental Protocol: Synthesis of N-Benzyl-tetrahydro-2H-pyran-4-amine
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. The acetic acid from the starting material can catalyze this step.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq), portion-wise to the stirred solution.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH₃CN | MeOH | 16 | 88 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | 85 |
Causality Behind Experimental Choices: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone. The slightly acidic conditions from the acetate salt facilitate the formation of the iminium ion, which is more electrophilic than the starting carbonyl.
Multicomponent Reactions (MCRs): Building Complexity Rapidly
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. Tetrahydro-2H-pyran-4-amine is an excellent component for such reactions.
The Ugi reaction is a cornerstone of MCR chemistry, allowing for the rapid synthesis of α-acylamino carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[5][6]
Experimental Protocol: Synthesis of a Tetrahydropyran-Containing Peptidomimetic
-
Reactant Preparation: In a flask, dissolve Tetrahydro-2H-pyran-4-amine (1.0 eq, obtained by prior neutralization of the acetate salt), benzoic acid (1.0 eq), and benzaldehyde (1.0 eq) in methanol.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq) to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The product may precipitate from the reaction mixture.
-
Workup and Purification: If a precipitate forms, collect it by filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
Synthesis of Fused Heterocycles: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[7] While traditionally used with β-arylethylamines, variants of this reaction can be employed with other amines to generate spirocyclic structures.
Conceptual Application: Towards Spiro-heterocycles
While a classical Pictet-Spengler reaction requires a β-arylethylamine, tetrahydro-2H-pyran-4-amine can participate in Pictet-Spengler-type cyclizations with suitable tethered aldehydes to form spiro-fused piperidine systems, which are valuable scaffolds in medicinal chemistry.
Hypothetical Reaction Scheme
Caption: Conceptual pathway to spiro-heterocycles via a Pictet-Spengler-type reaction.
A phosphate buffer-catalyzed Pictet-Spengler reaction has been shown to be effective for the synthesis of spiro-tetrahydroisoquinolines using tetrahydro-4H-pyran-4-one, demonstrating the utility of the tetrahydropyran scaffold in such cyclizations.[8]
Synthesis of Pyrimidine-Containing Heterocycles
The pyrimidine ring is a fundamental component of nucleic acids and is found in many synthetic drugs. Tetrahydro-2H-pyran-4-amine can be used as a nitrogen-containing component in the construction of fused pyrimidine systems.[9][10]
Experimental Protocol: Multicomponent Synthesis of Tetrahydrobenzo[b]pyran Fused Pyrimidines (Conceptual)
-
Reactant Mixture: Combine an aldehyde (1.0 eq), malononitrile (1.0 eq), and a suitable cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1.0 eq) in a solvent like ethanol.
-
Amine Addition: Add Tetrahydro-2H-pyran-4-amine (1.0 eq) and a catalytic amount of a base like piperidine or a Lewis acid.
-
Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The reliability of these reactions is high, and the outcomes are predictable.
-
Reaction Monitoring: The progress of all described reactions can be easily monitored by standard techniques such as TLC and LC-MS.
-
Product Characterization: The identity and purity of the synthesized compounds should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, where appropriate, elemental analysis.
-
Reproducibility: The provided protocols, using standard laboratory techniques and commercially available reagents, should be highly reproducible.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its utility in fundamental N-functionalization reactions, as well as in powerful multicomponent and named reactions, makes it an invaluable tool for medicinal chemists and drug discovery scientists. The incorporation of the sp³-rich tetrahydropyran scaffold can impart favorable ADME properties, making this building block particularly attractive for the generation of novel compound libraries with enhanced drug-likeness. The protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of this valuable precursor.
References
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El-Khateeb, A. Y., Hamed, S., & Elattar, K. M. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(18), 11185-11206. Available from: [Link]
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Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. Available from: [Link]
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Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., ... & Ghirga, F. (2016). The Pictet-Spengler reaction updates its habits. Molecules, 21(7), 888. Available from: [Link]
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Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available from: [Link]
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Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Organic Letters, 11(10), 2161-2164. Available from: [Link]
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Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available from: [Link]
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Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: the beauty of simplicity. Angewandte Chemie International Edition, 50(28), 6234-6246. Available from: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
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Petersen, J., Nielsen, T. E., & Le-Huy, H. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7000-7008. Available from: [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. Available from: [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Available from: [Link]
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- V. G. Nenajdenko, "Isocyanide-Based Multicomponent Reactions in the Synthesis of Heterocycles," in Isocyanide Chemistry: Applications in Synthesis and Materials Science (Weinheim: Wiley-VCH, 2012), 199–282.
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Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. Available from: [Link]
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Wikipedia contributors. (2023, December 19). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 6, 2026, from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 6, 2026, from [Link]
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Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131. Available from: [Link]
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Application Notes and Protocols: Strategic N-Protection of tetrahydro-2H-pyran-4-amine
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Introduction: The Synthetic Imperative for Protecting tetrahydro-2H-pyran-4-amine
Tetrahydro-2H-pyran-4-amine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into scaffolds to enhance properties like solubility and metabolic stability.[1][2] The primary amine functionality, while crucial for forming key pharmacophoric interactions, is a potent nucleophile and a base.[3] This inherent reactivity necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions and ensure regioselectivity.[4] The selection and implementation of an appropriate protecting group strategy are paramount for the successful synthesis of complex molecules incorporating this motif.
This guide provides a comprehensive overview of common and effective strategies for the N-protection of tetrahydro-2H-pyran-4-amine. We will delve into the practical and mechanistic considerations for choosing a protecting group, provide detailed, field-tested protocols for their installation and removal, and discuss the concept of orthogonal protection for more intricate synthetic routes.
Pillar 1: Selecting the Optimal Amino Protecting Group
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed chemoselectively under mild conditions that do not compromise the integrity of the target molecule.[5] For tetrahydro-2H-pyran-4-amine, the most common and versatile protecting groups are carbamates, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[6][7]
Key Considerations for Protecting Group Selection:
-
Stability Profile: The chosen protecting group must be robust enough to withstand the reaction conditions planned for subsequent synthetic steps. A comprehensive understanding of the stability of different protecting groups to acidic, basic, oxidative, and reductive environments is crucial.[8][9][10]
-
Orthogonality: In complex syntheses with multiple functional groups requiring protection, an orthogonal strategy is essential.[4][6][11] This approach allows for the selective removal of one protecting group in the presence of others by employing distinct deprotection conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis).[12][13]
-
Ease of Introduction and Removal: The efficiency of the protection and deprotection steps, in terms of yield and simplicity of the procedure, significantly impacts the overall efficiency of the synthetic route.
-
Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate, which can be advantageous for purification.
The following diagram illustrates the decision-making process for selecting a suitable protecting group based on the planned synthetic route.
Caption: Decision workflow for selecting an appropriate N-protecting group.
Pillar 2: Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the protection and deprotection of tetrahydro-2H-pyran-4-amine with the Boc, Cbz, and Fmoc groups.
Protocol 1: N-Boc Protection of tetrahydro-2H-pyran-4-amine
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability to a broad range of non-acidic conditions and its facile removal with acid.[14][15]
Reaction Scheme:
Caption: General scheme for N-Boc protection.
Materials:
-
tetrahydro-2H-pyran-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tetrahydro-2H-pyran-4-amine (1.0 equiv) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography if necessary.
Deprotection Protocol (Acidic Conditions):
The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][16]
Materials:
-
N-Boc-tetrahydro-2H-pyran-4-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (approx. 0.1-0.2 M).
-
Add an excess of trifluoroacetic acid (5-10 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 2: N-Cbz Protection of tetrahydro-2H-pyran-4-amine
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[17][18]
Reaction Scheme:
Caption: General scheme for N-Cbz protection.
Materials:
-
tetrahydro-2H-pyran-4-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tetrahydro-2H-pyran-4-amine (1.0 equiv) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv).[17]
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
Deprotection Protocol (Hydrogenolysis):
The Cbz group is efficiently removed by catalytic hydrogenation.[17][19]
Materials:
-
N-Cbz-tetrahydro-2H-pyran-4-amine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Protocol 3: N-Fmoc Protection of tetrahydro-2H-pyran-4-amine
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions and hydrogenolysis but is readily cleaved by bases, making it orthogonal to both Boc and Cbz groups.[20][21]
Reaction Scheme:
Caption: General scheme for N-Fmoc protection.
Materials:
-
tetrahydro-2H-pyran-4-amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Diethyl ether
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-amine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
Deprotection Protocol (Basic Conditions):
The Fmoc group is cleaved using a secondary amine base, most commonly piperidine.[22][23]
Materials:
-
N-Fmoc-tetrahydro-2H-pyran-4-amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by an appropriate workup and/or chromatography to remove the dibenzofulvene-piperidine adduct.
Pillar 3: Data Presentation and Orthogonal Strategies
The choice of protecting group is dictated by the overall synthetic plan. The following table summarizes the stability and deprotection conditions for the discussed protecting groups, highlighting their orthogonality.
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Conditions) |
| tert-Butyloxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl)[7][16] |
| Benzyloxycarbonyl | Cbz (Z) | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[17][19] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[22][23] |
The following diagram illustrates an example of an orthogonal protecting group strategy where both Boc and Fmoc groups are present in a molecule, allowing for selective deprotection.
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules containing the tetrahydro-2H-pyran-4-amine scaffold. By carefully considering the stability and orthogonality of common amine protecting groups such as Boc, Cbz, and Fmoc, researchers can design and execute efficient and high-yielding synthetic routes. The detailed protocols provided herein serve as a practical guide for the implementation of these crucial protection and deprotection strategies in a laboratory setting.
References
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
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Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
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Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]
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Nardi, M., Herrera Cano, N., & Rencurosi, A. (2013). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 24(11), 1865-1870. [Link]
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ResearchGate. (2014, January). An Excellent Method for Cbz-Protection of Amines. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2018, August). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
YouTube. (2020, June 25). Protecting Groups for Amines. [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
ResearchGate. (2001, August 6). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (2016). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Synfacts. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. [Link]
- Google Patents. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
-
National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
National Institutes of Health. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]
-
European Patent Office. (2007, August 15). Microwave enhanced N-FMOC deprotection in peptide synthesis - EP 1818339 A1. [Link]
-
Wiley Online Library. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. [Link]
-
RSC Publishing. (2024, July 16). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. [Link]
-
Semantic Scholar. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
Sources
- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. Protecting Groups - Stability [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. total-synthesis.com [total-synthesis.com]
- 18. m.youtube.com [m.youtube.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. scielo.br [scielo.br]
- 21. total-synthesis.com [total-synthesis.com]
- 22. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydro-2H-pyran-4-amine Acetate Synthesis
Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-4-amine acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure high purity, and confidently address challenges you may encounter in the laboratory.
Introduction to the Synthesis
The synthesis of Tetrahydro-2H-pyran-4-amine, and its subsequent conversion to the acetate salt, is a crucial step in the development of various pharmaceutical intermediates. The primary route to this compound is the reductive amination of Tetrahydro-4H-pyran-4-one. This reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced to the desired primary amine.[1] The choice of reagents and reaction conditions is critical for achieving high yield and purity.
This guide will focus on a one-pot reductive amination procedure, a common and efficient method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is Tetrahydro-4H-pyran-4-one.
Q2: What are the key steps in the synthesis of this compound?
The synthesis is typically a one-pot, two-step process:
-
Imine Formation: Reaction of Tetrahydro-4H-pyran-4-one with an ammonia source (e.g., ammonium acetate) to form an intermediate imine.
-
Reduction: In-situ reduction of the imine to Tetrahydro-2H-pyran-4-amine using a suitable reducing agent.
-
Salt Formation and Isolation: Conversion of the resulting amine to its acetate salt and purification.
Q3: Why is the acetate salt of Tetrahydro-2H-pyran-4-amine often prepared?
The acetate salt is often preferred due to its solid, crystalline nature, which facilitates handling, purification, and storage compared to the free amine, which may be a liquid or a low-melting solid. Salt formation can also improve the stability of the compound.
Q4: Which reducing agents are suitable for this reductive amination?
Several reducing agents can be employed, with the choice impacting selectivity and reaction conditions:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent, often preferred for one-pot reductive aminations of ketones. It is less toxic than cyanoborohydride reagents.
-
Sodium cyanoborohydride (NaBH₃CN): Effective and selective for reducing the iminium ion over the ketone, particularly under mildly acidic conditions. However, it is highly toxic.[1]
-
Sodium borohydride (NaBH₄): A strong reducing agent that can also reduce the starting ketone. To minimize this side reaction, the imine formation should be complete before adding NaBH₄.[2]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): A greener alternative, though it may require specialized equipment for handling hydrogen gas.
Q5: What is the role of ammonium acetate in the reaction?
Ammonium acetate serves as the source of ammonia for the formation of the intermediate imine. The acetate counter-ion can also help maintain a suitable pH for the reaction.
Experimental Protocol: One-Pot Reductive Amination
This protocol provides a general procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials and Reagents:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous dichloromethane (DCM).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Tetrahydro-2H-pyran-4-amine.
-
Salt Formation and Purification:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol).
-
Add one equivalent of acetic acid.
-
Stir the solution at room temperature. The acetate salt may precipitate directly or may require the addition of a less polar co-solvent (e.g., hexanes) to induce crystallization.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with a cold solvent mixture (e.g., ethyl acetate/hexanes), and dry under vacuum.
-
Experimental Workflow Diagram:
Sources
"Tetrahydro-2H-pyran-4-amine acetate" byproduct identification and removal
Welcome to the technical support center for Tetrahydro-2H-pyran-4-amine acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to impurity and byproduct formation, offering in-depth troubleshooting advice, validated protocols, and clear explanations to ensure the highest purity of your compound for downstream applications.
Section 1: Understanding Potential Byproducts (FAQs)
This section addresses the most frequently asked questions regarding the identity and origin of byproducts encountered during the synthesis of this compound, which is commonly prepared via reductive amination of Tetrahydro-4H-pyran-4-one.
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts can arise depending on the specific reagents and reaction conditions employed. The most prevalent impurities originate from the starting materials, side reactions, or subsequent degradation.
Causality Behind Formation: The primary synthetic route is the reductive amination of Tetrahydro-4H-pyran-4-one. The choice of ammonia source (e.g., ammonium acetate) and reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation) significantly influences the impurity profile.
The four most common byproducts to monitor are:
-
N-(tetrahydro-2H-pyran-4-yl)acetamide: An N-acetylated version of your product.
-
Bis(tetrahydro-2H-pyran-4-yl)amine: A secondary amine dimer.
-
Tetrahydro-4H-pyran-4-one: Unreacted starting material.
-
Tetrahydro-2H-pyran-4-ol: An over-reduction product of the starting ketone.
The following table summarizes these key byproducts for quick reference.
Table 1: Summary of Common Byproducts and Key Identifiers
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Origin | Key Analytical Signature (LC-MS [M+H]⁺) |
| Tetrahydro-2H-pyran-4-amine (Free Base) | C₅H₁₁NO | 101.15 | Target Product | 102.1 |
| N-(tetrahydro-2H-pyran-4-yl)acetamide | C₇H₁₃NO₂ | 143.18 | Acetylation by acetate or acetic anhydride impurity | 144.1 |
| Bis(tetrahydro-2H-pyran-4-yl)amine | C₁₀H₁₉NO₂ | 185.26 | Reaction of product with starting ketone | 186.2 |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | Incomplete reaction | 101.1 |
| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | Over-reduction of ketone | 103.1 (or loss of H₂O) |
Q2: How is the N-acetylated impurity, N-(tetrahydro-2H-pyran-4-yl)acetamide, formed, and why is it a concern?
A2: The formation of N-(tetrahydro-2H-pyran-4-yl)acetamide is a frequent issue, particularly when using ammonium acetate as the ammonia source or when acetic acid is present during workup or purification.
Mechanism of Formation: The primary amine product is nucleophilic and can react with an acetylating agent. In the context of this synthesis, the acetate counter-ion can act as an acetylating agent, especially if the reaction mixture is heated for an extended period or during certain workup procedures (e.g., distillation). If acetic anhydride is used to form an imine intermediate, any unreacted excess can also lead to this byproduct.
Why it's a Concern: This byproduct has a similar polarity to the desired product, making its removal by standard silica gel chromatography challenging. Its presence can interfere with subsequent reactions where the primary amine is the desired reactive handle, leading to lower yields and complex product mixtures.
Q3: What leads to the formation of the secondary amine dimer, Bis(tetrahydro-2H-pyran-4-yl)amine?
A3: The secondary amine dimer is formed when the desired primary amine product, Tetrahydro-2H-pyran-4-amine, acts as a nucleophile and attacks a molecule of the starting ketone, Tetrahydro-4H-pyran-4-one.
Mechanism of Formation: This reaction forms a hemiaminal intermediate, which then dehydrates to an iminium ion. This iminium ion is subsequently reduced by the reducing agent present in the mixture to yield the secondary amine dimer. This side reaction is favored when there is a high concentration of the primary amine product in the presence of unreacted ketone.
Controlling Dimer Formation: To minimize this byproduct, it is crucial to control the stoichiometry of the reactants. Using a larger excess of the ammonia source relative to the ketone can help. Alternatively, slowly adding the reducing agent to the mixture of ketone and ammonia source can keep the concentration of the newly formed primary amine low, thus disfavoring the dimerization pathway.
Q4: Can the starting material or the over-reduced alcohol remain in my final product?
A4: Yes, both are common impurities.
-
Tetrahydro-4H-pyran-4-one (Starting Material): Its presence indicates an incomplete reaction. This can be due to insufficient reducing agent, too short a reaction time, or deactivation of the catalyst/reagent.
-
Tetrahydro-2H-pyran-4-ol (Alcohol Byproduct): This forms when the reducing agent directly reduces the ketone starting material before the amination step occurs. This is more common with aggressive reducing agents like sodium borohydride, whereas milder, more selective agents like sodium triacetoxyborohydride tend to favor the reduction of the iminium ion intermediate, thus minimizing alcohol formation.
Both of these byproducts have significantly different polarities and chemical properties (one is a ketone, the other an alcohol) compared to the desired amine product, making them relatively straightforward to remove through chromatography or acid-base extraction.
Section 2: Troubleshooting Guide - Identification and Analysis
A systematic approach is critical for efficiently identifying which byproducts are present in your sample. This guide provides a logical workflow and specific analytical advice.
Q5: What is the best initial approach to assess the purity of my product?
A5: A multi-pronged analytical approach is always recommended for robust purity assessment. The most effective strategy combines Liquid Chromatography-Mass Spectrometry (LC-MS) for initial detection and mass identification with Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.
Recommended Workflow: The following workflow provides a systematic path from initial purity check to full byproduct identification.
Caption: Byproduct identification workflow.
Q6: How can I use NMR spectroscopy to identify the main byproducts?
A6: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the key byproducts, as each compound has distinct chemical shifts.
Expertise in Spectral Interpretation: The acetate salt form can sometimes cause peak broadening of protons near the amine. Adding a drop of D₂O can sharpen these signals by exchanging the acidic N-H protons. The N-acetylated impurity is easily identified by a sharp singlet around 2.0 ppm corresponding to the acetyl methyl group.
The following table provides a guide to the expected chemical shifts in a typical deuterated solvent like CDCl₃ or D₂O.
Table 2: ¹H and ¹³C NMR Chemical Shift Guide for Identification
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Tetrahydro-2H-pyran-4-amine | ~3.6-4.0 (m, 2H, -O-CH₂-), ~3.3-3.5 (m, 2H, -O-CH₂-), ~2.8-3.1 (m, 1H, -CH-NH₂), ~1.5-1.9 (m, 4H, alkyl CH₂) | ~65-67 (-O-CH₂), ~45-48 (-CH-NH₂), ~30-33 (alkyl CH₂) |
| N-acetylated Impurity | ~2.0 (s, 3H, -C(O)CH₃) , ~5.5-6.0 (d, 1H, -NH-), ~3.8-4.1 (m, 1H, -CH-NH-) | ~170 (-C=O) , ~23 (-C(O)CH₃) , ~45-47 (-CH-NH-), ~66-68 (-O-CH₂) |
| Dimer Impurity | Signals are often broader. Look for multiple overlapping signals in the 3.5-4.0 and 1.5-2.0 ppm regions. The C-H proton adjacent to the secondary amine shifts slightly downfield compared to the primary amine. | Multiple signals in the 65-68 ppm and 30-35 ppm regions. The C-H carbon adjacent to the nitrogen will be shifted. |
| Ketone Starting Material | ~3.8 (t, 4H, -O-CH₂-), ~2.4 (t, 4H, -CH₂-C(O)-) | ~210 (-C=O) , ~67 (-O-CH₂), ~41 (-CH₂-C(O)-) |
| Alcohol Byproduct | ~3.5-4.0 (m, 5H, overlapping -O-CH₂- and -CH-OH) | ~65-68 (-O-CH₂), ~63-65 (-CH-OH) |
Q7: What LC-MS signatures should I look for to identify these impurities?
A7: LC-MS is the most sensitive technique for detecting these impurities, even at trace levels.[1][2][3] Using electrospray ionization in positive mode (ESI+), you can easily identify each component by its protonated molecular ion ([M+H]⁺).
Trustworthy Protocol: A standard reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) provides excellent separation for these polar compounds. Formic acid ensures the amines are protonated, leading to good peak shape and ionization efficiency.
Table 3: High-Resolution LC-MS Data for Key Analytes
| Compound Name | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| Tetrahydro-2H-pyran-4-amine | C₅H₁₁NO | 101.0841 | 102.0913 |
| N-acetylated Impurity | C₇H₁₃NO₂ | 143.0946 | 144.1019 |
| Dimer Impurity | C₁₀H₁₉NO₂ | 185.1416 | 186.1489 |
| Ketone Starting Material | C₅H₈O₂ | 100.0524 | 101.0597 |
| Alcohol Byproduct | C₅H₁₀O₂ | 102.0681 | 103.0754 |
Section 3: Purification Protocols - Removal Strategies
Once byproducts have been identified, the next step is their effective removal. The choice of method depends on the specific impurities present and the scale of your experiment.
Q8: How can I remove the unreacted starting ketone and the alcohol byproduct?
A8: These non-basic impurities are typically the easiest to remove using an acid-base extraction.
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine product will be protonated and move into the aqueous layer, while the neutral ketone and alcohol byproducts will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine salt, converting it back to the free base.
-
Re-extraction: Extract the aqueous layer multiple times with fresh DCM or ethyl acetate to recover the purified free amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine. The acetate salt can be reformed by dissolving the free base in a suitable solvent and adding one equivalent of acetic acid.
Q9: What is the most effective way to remove the N-acetylated impurity?
A9: The N-acetylated impurity is neutral and has a polarity very similar to the desired amine, making acid-base extraction and standard chromatography difficult. Two effective methods are:
-
Boc-Protection Strategy: This chemical separation method leverages the difference in reactivity between the primary amine and the amide.
-
Step 1: Protect: React the mixture with Di-tert-butyl dicarbonate (Boc₂O). The primary amine will react to form a Boc-protected amine, while the N-acetylated amide will not.
-
Step 2: Separate: The resulting Boc-protected amine is much less polar and can now be easily separated from the more polar N-acetylated impurity via standard silica gel chromatography.
-
Step 3: Deprotect: Cleave the Boc group from the purified intermediate using an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the highly pure desired product.
-
-
Preparative HPLC: For smaller scales or when very high purity is required, reversed-phase preparative HPLC can provide excellent separation, although it is more resource-intensive.
Q10: My product contains a significant amount of the secondary amine dimer. How can I purify my target compound?
A10: The secondary amine dimer has similar basicity but different polarity and steric bulk compared to the primary amine product. This difference can be exploited for purification.
Recommended Purification Strategy: A multi-step approach is often necessary. The following flowchart outlines a robust strategy.
Caption: Purification strategy for dimer removal.
Protocol Details for Chromatography:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH).
-
Key Additive: Add a small amount of a basic modifier, such as ammonium hydroxide (0.5-1%) or triethylamine (1%), to the mobile phase. This is critical . It deprotonates the silica surface silanols and ensures the amines do not streak, leading to much better separation.
-
Elution Order: The less polar secondary amine dimer will typically elute before the more polar primary amine product.
References
-
PubChem - this compound. National Center for Biotechnology Information. [Link][4]
-
Google Patents - Process for preparing 4-aminotetrahydropyran compound. Iwatani International Corp. [5]
-
Agilent Technologies - The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies, Inc. [Link][6]
-
AMSbiopharma - Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link][1]
-
Advances in Bioresearch - Impurity profiling Techniques for Pharmaceuticals – A Review. Society of Education, India. [Link][2]
-
Chemass - Pharmaceutical Impurity Analysis Overview. Chemass. [Link][3]
-
Organic Chemistry Portal - Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link][7]
-
Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science. [Link][8]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. soeagra.com [soeagra.com]
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- 4. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting Low Yield in Reductive Amination with Tetrahydro-2H-pyran-4-amine Acetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reductive amination reactions utilizing Tetrahydro-2H-pyran-4-amine acetate. Our goal is to equip you with the scientific rationale and practical solutions to optimize your reaction yields and achieve your synthetic targets.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have about using this compound in reductive amination.
Q1: What is the significance of using Tetrahydro-2H-pyran-4-amine as its acetate salt?
Using Tetrahydro-2H-pyran-4-amine as its acetate salt offers several advantages. The salt form often improves the compound's stability and handling characteristics compared to the free base. The acetate counter-ion can also act as a buffer, helping to maintain the mildly acidic pH required for efficient imine formation. However, it's crucial to consider that the amine is protonated, which can affect its nucleophilicity.
Q2: Is Tetrahydro-2H-pyran-4-amine considered a hindered amine, and how does that impact the reaction?
While not severely hindered, the cyclic nature of Tetrahydro-2H-pyran-4-amine can present more steric bulk compared to a simple primary amine. This steric hindrance can slow down the initial nucleophilic attack on the carbonyl group, potentially leading to a slower rate of imine formation.[1] This is a critical factor to consider when optimizing reaction times and conditions.
Q3: What are the most common reducing agents for this type of reaction?
Several reducing agents are commonly employed for reductive aminations. The choice depends on the specific substrate and desired reaction conditions. The most prevalent are:
-
Sodium Triacetoxyborohydride (STAB) : Often the reagent of choice due to its mildness and selectivity for imines over ketones or aldehydes.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN) : Effective and selective for imines at a controlled pH (typically 6-7).[2][4] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.
-
Sodium Borohydride (NaBH₄) : A stronger reducing agent that can reduce both the imine and the starting carbonyl. It's typically added after imine formation is confirmed to be complete.[5][6]
II. Common Problems and Solutions
This section provides a detailed breakdown of common issues encountered during the reductive amination with this compound and offers systematic troubleshooting strategies.
Problem 1: Low or No Product Yield
Q: I'm seeing very little or no formation of my desired secondary amine product. What are the likely causes and how can I fix this?
Low yield is a multifaceted problem that can stem from issues in either the imine formation or the reduction step.
The reversible formation of the imine intermediate is often the rate-limiting step.[2]
-
pH is Not Optimal: Imine formation is catalyzed by acid, but if the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated. The optimal pH is generally between 5 and 7.[7]
-
Solution: Since you are starting with an acetate salt, the initial pH might be slightly acidic. You can monitor the pH of your reaction mixture and adjust it by adding a small amount of a non-nucleophilic base like triethylamine (NEt₃) or a mild acid like acetic acid.
-
-
Water Removal is Inadequate: The formation of an imine from an amine and a carbonyl compound produces water. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[2]
-
Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are a common and effective choice.
-
-
Insufficient Reaction Time for Imine Formation: Due to the potential steric hindrance of the cyclic amine, imine formation may be slow.
-
Solution: Before adding the reducing agent, allow the carbonyl compound and this compound to stir together for an extended period (e.g., several hours to overnight). Monitor the progress of imine formation by techniques like TLC, LC-MS, or ¹H NMR (looking for the disappearance of the aldehyde proton or the appearance of the imine C=N stretch in IR).
-
If imine formation is successful, the problem may lie in the reduction of the imine to the amine.
-
Reducing Agent Inactivity: The reducing agent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reducing agent. It is good practice to test the activity of the reducing agent on a simpler, known reaction.
-
-
Incorrect Choice of Reducing Agent: As mentioned, some reducing agents are more potent than others.
-
Solution: If you are using a mild reducing agent like STAB and still observing low yield, you could consider switching to a slightly stronger one, but be mindful of potential side reactions. If using NaBH₄, ensure the imine has fully formed before its addition to avoid reduction of your starting carbonyl.[6]
-
-
Incomplete Reaction: The reduction itself might be slow.
-
Solution: Increase the reaction time after adding the reducing agent and/or gently warm the reaction mixture (e.g., to 40-50 °C), provided the reactants and products are thermally stable.
-
Experimental Workflow & Visualization
To provide a clearer understanding of the process, a general experimental workflow and a diagram of the reaction mechanism are provided below.
General Experimental Protocol for Reductive Amination
-
Reactant Preparation: In a clean, dry flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)).
-
Imine Formation: Add a dehydrating agent, such as activated molecular sieves (3Å), to the reaction mixture. Allow the mixture to stir at room temperature for 2-4 hours, or until imine formation is deemed complete by TLC or LC-MS analysis.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., Sodium Triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination Mechanism
Caption: The mechanism of reductive amination.
Advanced Troubleshooting
For more persistent issues, consider the following advanced troubleshooting steps.
Q: I've tried the basic troubleshooting steps, but my yield is still below 50%. What else can I investigate?
Side Reactions and Byproduct Formation
-
Over-alkylation: If you are using a primary amine, there is a possibility of the secondary amine product reacting further with the aldehyde to form a tertiary amine.
-
Solution: Use a slight excess of the amine to favor the formation of the secondary amine. A stepwise procedure, where the imine is formed and then reduced in a separate step, can also minimize this.[3]
-
-
Reduction of the Carbonyl: As mentioned, your starting aldehyde or ketone can be reduced to the corresponding alcohol, especially with stronger reducing agents like NaBH₄.[5]
-
Solution: Use a milder, more selective reducing agent like STAB or NaBH₃CN.[2] If using NaBH₄, ensure complete imine formation before its addition.
-
Solvent and Temperature Effects
-
Solvent Choice: The choice of solvent can influence both the rate of imine formation and the stability of the reducing agent.
-
Temperature: While room temperature is often sufficient, some sluggish reactions may benefit from gentle heating.
-
Solution: Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C). However, be cautious as higher temperatures can also promote side reactions.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
Data Summary
| Parameter | Recommendation | Rationale |
| pH | 5-7 | Balances amine nucleophilicity and carbonyl activation.[7] |
| Reducing Agent | 1. STAB, 2. NaBH₃CN, 3. NaBH₄ | STAB is mild and selective. NaBH₃CN is effective but toxic. NaBH₄ is strong and may reduce the starting carbonyl.[2][3][4][5] |
| Solvent | DCM, DCE, THF | Aprotic solvents are generally preferred, especially with water-sensitive reagents.[3][6] |
| Dehydrating Agent | Molecular Sieves (3Å or 4Å) | Drives the equilibrium towards imine formation by removing water. |
| Stoichiometry | 1.1-1.5 eq. of amine and reducing agent | A slight excess of the amine can help drive the reaction and minimize over-alkylation. |
References
- Vertex AI Search. (n.d.). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. Retrieved January 6, 2026.
- Wikipedia. (2023, December 28).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Myers, A. (n.d.). Chem 115.
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(10), 3020–3021.
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility of Tetrahydro-2H-pyran-4-amine acetate in Organic Solvents
Welcome to the technical support center for "Tetrahydro-2H-pyran-4-amine acetate." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered with this compound in organic solvents. As an amine salt, this compound presents a unique polarity that can complicate its dissolution in non-aqueous media. This document offers a comprehensive resource, from understanding the underlying chemical principles to step-by-step troubleshooting protocols.
Understanding the Challenge: The Dichotomy of an Amine Salt
This compound is an organic salt formed from the reaction of a cyclic amine, 4-aminotetrahydropyran, and a weak carboxylic acid, acetic acid.[1] This ionic character is the primary determinant of its solubility behavior. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3]
The salt's structure, possessing both a relatively nonpolar cyclic ether backbone and a highly polar ammonium acetate group, creates a solubility profile that can be challenging to predict. While the ionic nature suggests good solubility in polar solvents, the organic scaffold can lead to some affinity for less polar environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a nonpolar solvent like hexane or toluene?
A1: This is expected behavior due to the significant difference in polarity. This compound is a salt and therefore a highly polar, ionic compound. Nonpolar solvents like hexane and toluene lack the ability to effectively solvate the charged ammonium and acetate ions. The strong ion-ion interactions within the salt's crystal lattice are not overcome by the weak van der Waals forces offered by nonpolar solvents.
Q2: I'm observing limited solubility in a moderately polar solvent like dichloromethane (DCM) or diethyl ether. What's happening?
A2: While DCM and diethyl ether are more polar than hydrocarbons, their polarity may still be insufficient to fully dissolve an ionic salt. The energy required to break apart the crystal lattice of the salt may not be fully compensated by the solvation energy provided by these solvents. In such cases, you might observe partial dissolution or the formation of a fine suspension.
Q3: Which organic solvents are the best starting points for dissolving this compound?
A3: Polar protic solvents, such as methanol and ethanol, are excellent starting points. Their ability to form hydrogen bonds and their high polarity make them effective at solvating both the ammonium cation and the acetate anion. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also good candidates due to their high polarity.
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. Heating the solvent provides the system with more energy to overcome the crystal lattice energy of the salt. However, it is crucial to be mindful of the solvent's boiling point and the thermal stability of your compound. Always heat gently and with stirring.
Q5: Will adding a co-solvent help?
A5: Absolutely. Using a co-solvent system is a powerful technique to fine-tune the polarity of your solvent mixture. For instance, if your compound has some solubility in a moderately polar solvent like DCM, adding a small amount of a highly polar solvent like methanol can significantly enhance dissolution.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When faced with solubility challenges, a systematic approach can save time and resources. The following guide provides a logical workflow for troubleshooting.
Caption: A workflow diagram for troubleshooting solubility issues.
Solubility Profile of this compound
| Solvent | Polarity Index | Predicted Solubility | Rationale & Expert Notes |
| Non-Polar | |||
| Hexane | 0.1 | Insoluble | The large polarity mismatch prevents dissolution. |
| Toluene | 2.4 | Insoluble | Aromatic but still lacks the polarity to solvate the ionic salt. |
| Moderately Polar | |||
| Diethyl Ether | 2.8 | Very Sparingly Soluble | May show minimal dissolution; sonication might slightly improve. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | A common solvent for organic reactions, but may require a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | Sparingly to Moderately Soluble | The ether oxygen provides some hydrogen bonding capability. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Ester group offers moderate polarity. |
| Polar Aprotic | |||
| Acetone | 5.1 | Soluble | A good option, but be aware of potential reactivity (imine formation) with primary amines under certain conditions. |
| Acetonitrile (ACN) | 5.8 | Soluble | A versatile polar aprotic solvent. |
| Dimethylformamide (DMF) | 6.4 | Freely Soluble | A highly polar solvent capable of effectively solvating ions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | One of the most polar and effective organic solvents for ionic compounds. |
| Polar Protic | |||
| n-Butanol | 3.9 | Soluble | Longer alkyl chain reduces polarity compared to methanol. |
| Isopropanol (IPA) | 3.9 | Soluble | A good, less volatile alternative to methanol or ethanol. |
| Ethanol | 4.3 | Freely Soluble | Excellent choice due to its polarity and hydrogen bonding ability. |
| Methanol | 5.1 | Freely Soluble | Often the best initial choice for dissolving amine salts. |
| Water | 10.2 | Very Soluble | The compound is expected to be highly soluble in water. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines the basic steps for dissolving this compound in a suitable organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., Methanol)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Spatula
Procedure:
-
Weigh the desired amount of this compound and add it to the vial.
-
Add the calculated volume of the solvent to the vial.
-
Place the vial on the magnetic stirrer and begin stirring.
-
Observe the dissolution. If the compound does not fully dissolve at room temperature, proceed to Protocol 2.
Protocol 2: Aiding Dissolution with Heat and Sonication
This protocol should be used when the standard procedure is insufficient.
Materials:
-
Sample from Protocol 1
-
Hot plate with stirring capability
-
Thermometer
-
Ultrasonic bath
Procedure:
-
Gentle Heating: Place the vial on a hot plate and begin to warm the solution gently while stirring. Do not exceed a temperature that is 20°C below the boiling point of the solvent.
-
Monitor: Observe for complete dissolution.
-
Sonication: If dissolution is still incomplete, place the vial in an ultrasonic bath for 5-10 minute intervals.
-
Combined Approach: For particularly stubborn samples, alternate between gentle heating/stirring and sonication.
Protocol 3: Utilizing a Co-Solvent System
This protocol is effective when trying to dissolve the amine salt in a less polar solvent.
Caption: A step-by-step workflow for using a co-solvent system.
Concluding Remarks
The solubility of this compound in organic solvents is governed by its ionic nature. A thorough understanding of solvent polarity and the judicious application of techniques such as heating, sonication, and the use of co-solvents will enable researchers to successfully incorporate this compound into a wide range of reaction conditions. This guide provides a foundational framework for troubleshooting; however, empirical testing remains the most reliable method for determining the optimal dissolution conditions for your specific application.
References
Navigating Solubility Challenges with Tetrahydro-2H-pyran-4-amine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing solubility issues with Tetrahydro-2H-pyran-4-amine acetate. As a key building block in contemporary drug discovery, the effective use of this reagent is paramount. This guide, structured in a practical question-and-answer format, provides in-depth, field-proven insights to overcome common solubility hurdles encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (C7H15NO3, M.W. 161.20 g/mol ) is an organic amine salt.[1] The presence of the charged ammonium acetate moiety makes it a polar compound. Consequently, it exhibits higher solubility in polar solvents and is generally less soluble in nonpolar organic solvents. This characteristic is typical for amine salts, which are often employed in pharmaceuticals to enhance water solubility.[2]
Understanding the interplay between the salt form and the corresponding free amine, Tetrahydro-2H-pyran-4-amine, is crucial. The free amine is a liquid and is significantly less polar, rendering it more soluble in a wider array of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound and its Free Amine
| Solvent Class | Solvent Examples | This compound | Tetrahydro-2H-pyran-4-amine (Free Amine) |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to High |
| Polar Aprotic | DMSO, DMF | High | High |
| Moderately Polar | Acetonitrile, THF, Dichloromethane (DCM) | Low to Moderate | High |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low | High |
Troubleshooting Guide: Tackling Insolubility in Reactions
Q2: I am attempting an amide coupling reaction in Dichloromethane (DCM), and my this compound is not dissolving. What is the recommended procedure?
This is a very common scenario. The low solubility of the acetate salt in moderately polar solvents like DCM is a primary obstacle. The most effective and widely adopted solution is to convert the salt to its free amine in situ. This process, known as free-basing, neutralizes the ammonium salt, yielding the more organic-soluble free amine.
The Underlying Principle: In Situ Free-Basing
The addition of a non-nucleophilic organic base, typically a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), will deprotonate the ammonium ion of your salt. The resulting free amine is uncharged and thus more soluble in DCM. The byproduct is the corresponding acetate salt of the tertiary amine, which may or may not precipitate but generally does not interfere with common amide coupling reactions.
Experimental Protocol: In Situ Free-Basing for Amide Coupling
-
Reaction Setup: To a stirred suspension of this compound (1.0 equivalent) in anhydrous Dichloromethane (DCM), add the carboxylic acid (1.0-1.2 equivalents) and the coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.0-1.2 equivalents).
-
Base Addition: To this heterogeneous mixture, add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) dropwise at room temperature or 0 °C.
-
Dissolution and Reaction: Upon addition of the base, the suspension should gradually become a homogeneous solution as the free amine is generated. Allow the reaction to stir under an inert atmosphere (e.g., Nitrogen or Argon) and monitor its progress by an appropriate technique (TLC, LC-MS).
It is a common practice in peptide synthesis and other amide bond formations to use the amine component as a salt and add a base to liberate the free amine directly in the reaction vessel.[3][4]
Diagram 1: Workflow for In Situ Free-Basing in Amide Coupling
Caption: Workflow for amide coupling with an amine salt.
Q3: I am planning a reductive amination reaction. Can I use this compound directly?
Yes, it is often possible to use the amine salt directly in a reductive amination, provided you adjust the reaction conditions. Similar to amide coupling, the key is to generate the free amine in situ to allow for the initial formation of the imine or enamine intermediate with the carbonyl compound.
Adapting Reductive Amination for Amine Salts
In a typical reductive amination, the reaction is often carried out in solvents like methanol, ethanol, or dichloromethane.[5] When using an amine salt, the addition of a base is necessary. However, the choice of reducing agent and the stoichiometry of the base are important considerations.
-
With Sodium Triacetoxyborohydride (STAB-H): This is a common and mild reducing agent for reductive aminations.[5][6] When using an amine salt, an additional equivalent of a non-protic base (like TEA or DIPEA) should be added to neutralize the acetate salt and liberate the free amine.
-
With Sodium Cyanoborohydride (NaBH3CN): This reducing agent is also effective, but care must be taken with the reaction pH, which should be kept weakly acidic (pH 6-7) for optimal results.[6] The use of the acetate salt might influence the pH, and adjustments with a mild acid or base may be needed.
Experimental Protocol: Reductive Amination with an Amine Salt
-
Reactant Mixture: In a suitable flask, combine the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a solvent such as Dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to the mixture and stir for 15-30 minutes to ensure the formation of the free amine.
-
Reducing Agent: Add the reducing agent, for example, Sodium Triacetoxyborohydride (STAB-H) (1.2-1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
Some sources suggest that while using an amine salt with an added base is feasible, it may lead to a slight reduction in yield compared to using the isolated free amine.[7]
Sources
- 1. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
"Tetrahydro-2H-pyran-4-amine acetate" stability in acidic or basic conditions
Technical Support Center: Tetrahydro-2H-pyran-4-amine Acetate
Welcome to the technical support guide for this compound (THP-Amine Acetate). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Understanding the stability profile is critical for ensuring reproducibility, developing robust analytical methods, and guaranteeing the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound. The answers are structured to provide not only a direct solution but also the underlying chemical principles.
Q1: What is the fundamental stability profile of this compound in aqueous solution?
A: this compound is an amine salt. In solution, it exists in equilibrium between the protonated amine (the ammonium form, [THP-NH₃]⁺) and the free amine (THP-NH₂), governed by the solution's pH. The tetrahydropyran (THP) ring itself is a cyclic ether, which is generally stable under neutral and basic conditions but can be susceptible to cleavage under harsh acidic conditions.[1][2]
-
At Neutral pH (≈7): The compound is largely stable. The primary amine (predicted pKa ≈ 9.6-10.0) will be predominantly in its protonated, water-soluble ammonium salt form.[3][4] This protonation protects the amine from participating in many degradation reactions.
-
Acetate Counter-ion: The acetate ion is the conjugate base of a weak acid (acetic acid, pKa ≈ 4.76). Its presence means that a solution of the salt in pure, neutral water will be slightly acidic. While the acetate ion itself is stable, it can form "heat stable salts" with the amine, which can sometimes lead to issues like reduced reactivity or foaming in industrial applications, though this is less of a concern at typical lab scales.[5][6][7]
Q2: My experiment is run under acidic conditions (pH 2-5). What stability issues should I be aware of?
A: Under acidic conditions, the amine group is fully protonated to its ammonium form ([THP-NH₃]⁺). This is generally the most stable state for the amine moiety.
-
Expert Insight (Causality): Protonation of the amine's lone pair of electrons makes it non-nucleophilic and protects it from oxidative degradation or unwanted side reactions with electrophiles. For this reason, amine salts are often more stable for storage and formulation than their free base counterparts.[3]
-
Primary Concern - Ether Ring Stability: The key potential instability under acidic conditions lies with the tetrahydropyran ring's ether linkage (C-O-C). While generally robust, cyclic ethers can undergo acid-catalyzed ring-opening.[2] This reaction is typically slow under mild aqueous acid conditions (e.g., 0.1 M HCl) at room temperature but can be accelerated by:
-
Troubleshooting: If you suspect degradation in an acidic medium, consider the following:
-
Symptom: Loss of starting material, appearance of new, more polar peaks in your chromatogram (e.g., HPLC, LC-MS).
-
Potential Degradant: The primary degradation product would likely be the ring-opened hydroxy aldehyde or related species.
-
Action: Run your reaction at a lower temperature, use a less concentrated acid if possible, and ensure your reaction mixture is free of contaminating Lewis acidic metals. Perform a time-course study to see when the degradation begins.
-
Q3: How does this compound behave in basic conditions (pH 8-12)?
A: As the pH increases above the pKa of the amine (≈9.6-10.0), the equilibrium shifts from the protonated ammonium salt to the neutral, free amine form (THP-NH₂).
-
Expert Insight (Causality): The deprotonated free amine has a reactive lone pair of electrons, making it nucleophilic and more susceptible to certain degradation pathways, particularly oxidation. The THP ether ring, however, is highly stable under basic conditions.[1][9]
-
Primary Concern - Oxidative Degradation: The free amine is the primary site of instability under basic conditions.
-
Mechanism: In the presence of oxygen (air) or other oxidizing agents, the amine can be oxidized. This process can be catalyzed by trace metal impurities. Amine degradation, especially in the presence of gases like CO₂ and O₂, is a well-documented industrial issue.[10][11][12]
-
Common Degradants: Oxidation can lead to a complex mixture of products, including imines, hydroxylamines, and further degradation products.
-
-
Troubleshooting:
-
Symptom: Discoloration of the solution (e.g., turning yellow or brown), loss of product, or formation of complex impurity profiles over time.
-
Action: If your experiment must be run under basic conditions, degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. Use high-purity solvents and reagents to avoid metal catalysts.
-
Visualizing pH-Dependent Stability
The stability of this compound is fundamentally linked to the pH of the medium, which dictates the protonation state of the amine.
Caption: pH-dependent equilibrium and associated stability risks for THP-Amine.
Protocol: Forced Degradation Study Workflow
To empirically determine the stability of this compound in your specific matrix, a forced degradation (or stress testing) study is the most reliable approach. This protocol provides a validated framework for such an investigation.
Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
Application of Stress Conditions
For each condition, a control sample (stock solution in solvent at room temperature, protected from light) should be run in parallel.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points. Quench any remaining H₂O₂ with a small amount of sodium bisulfite solution if necessary for your analytical method.
-
Analysis
-
Analyze all samples (stressed and control) using a stability-indicating analytical method, typically a reverse-phase HPLC with UV or MS detection.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Characterize any significant degradation products using mass spectrometry (LC-MS) if possible.
Workflow Diagram
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 5. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 6. EP0956141B1 - Amine heat stable salt neutralization having reduced solids - Google Patents [patents.google.com]
- 7. ITW Services - Heat Stable Salts Cleaning and Prevention [itwtechnologies.com]
- 8. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. eprints.um.edu.my [eprints.um.edu.my]
Preventing decomposition of "Tetrahydro-2H-pyran-4-amine acetate" during reaction
Welcome to the technical support guide for Tetrahydro-2H-pyran-4-amine acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a saturated heterocyclic amine, it offers unique structural and solubility properties, but its stability can be sensitive to reaction conditions.[1][2] This guide provides in-depth, experience-driven answers to common challenges, focusing on preventing and troubleshooting decomposition during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low and I'm seeing multiple unknown spots on my TLC/LC-MS. I suspect the starting material is decomposing. What are the most common causes?
A1: Low yields and the appearance of multiple byproducts when using this compound often point to decomposition. The primary factors influencing its stability are temperature, pH, and the presence of oxidizing agents.[3][4]
-
Thermal Stress: Like many amines, this compound can degrade at elevated temperatures, especially above 100-120 °C.[4][5] This can lead to complex side reactions, including polymerization or ring fragmentation.
-
pH Imbalance: The amine is most stable in a neutral to moderately basic environment. Strongly acidic conditions (pH < 4) can lead to hydrolysis or other acid-catalyzed degradation pathways, similar to the instability observed in related cyclic structures like aminals.[6][7]
-
Oxidative Degradation: The amine nitrogen is susceptible to oxidation, a process often catalyzed by trace metals (e.g., Fe, Cu) and accelerated by the presence of oxygen.[3][4] If your reaction is open to the air and running for an extended period, this is a significant possibility.
A logical first step is to assess these three parameters in your current protocol. Our troubleshooting workflow can guide this process systematically.
Q2: My reaction mixture is turning dark brown upon heating. Is this a sign of thermal decomposition?
A2: Yes, a color change to dark brown or black, especially upon heating, is a classic indicator of thermal decomposition for many organic compounds, including amines.[8] This is often due to the formation of complex, high-molecular-weight byproducts or polymers.[9]
The degradation rate of amines generally increases with temperature, CO2 concentration (if present), and amine concentration itself.[5][8] While this compound is relatively stable at room temperature, prolonged heating above 80-100 °C can initiate decomposition pathways. We strongly recommend running a temperature screening experiment to identify the optimal balance between reaction rate and stability.
Q3: What is the optimal pH range for reactions? I am performing a reaction under acidic conditions and experiencing issues.
A3: The stability of cyclic amines can be highly pH-dependent.[6][7] Tetrahydro-2H-pyran-4-amine has a predicted pKa of around 9.6, meaning it will be fully protonated in acidic conditions.[1] While the protonated form is often more water-soluble, it can also be more susceptible to certain degradation pathways. Furthermore, the desired reaction (e.g., nucleophilic attack) may require the free amine, the concentration of which becomes negligible at low pH.
The acetate counter-ion creates a buffer system.[10] An aqueous solution of ammonium acetate has a near-neutral pH of about 7.0.[10] This is generally a safe starting point. For most applications, maintaining the reaction pH between 6.5 and 9.0 is ideal. If your reaction requires acidic conditions, consider a slow addition of the amine to the acidic mixture at a reduced temperature to minimize exposure time to the harsh environment.
Q4: What is the role of the acetate salt? Should I consider using the free base or a different salt form, like the hydrochloride?
A4: The acetate salt form serves several critical functions:
-
Stability and Handling: It is a crystalline solid, which is typically more stable for storage and easier to handle and weigh accurately than the free base, which is a liquid.[1][11]
-
Built-in Buffer: As discussed, the acetate ion and the protonated amine form a conjugate acid-base pair, creating a buffer that helps maintain a near-neutral pH when dissolved.[10][12] This can prevent undesired pH excursions that might be caused by the generation of acidic or basic byproducts during the reaction.
-
Reactivity Modulation: The acetate acts as a weak base. In solution, there is an equilibrium between the protonated amine (the ammonium salt) and the free amine. This equilibrium ensures a controlled, sustained concentration of the nucleophilic free amine is available for reaction.[13]
Using the hydrochloride salt would create a more acidic environment (pH < 7), which could be detrimental depending on your reaction.[14] Using the free base might be advantageous if you require strictly anhydrous conditions or a higher concentration of the nucleophilic species, but it requires careful handling under an inert atmosphere to prevent oxidation and carboxylation from atmospheric CO2.
Visualized Guides & Workflows
Potential Decomposition Pathways
This diagram illustrates the main environmental stressors that can lead to the decomposition of this compound. Understanding these pathways is the first step in diagnosing and preventing unwanted side reactions.
Caption: Key decomposition pathways for this compound.
Troubleshooting Workflow
If you are facing low yields or impurity issues, follow this systematic workflow to identify and resolve the root cause of decomposition.
Caption: A step-by-step workflow for troubleshooting decomposition issues.
Troubleshooting Protocols
Protocol 1: Temperature Screening for Optimal Stability
This protocol uses a parallel synthesis approach to quickly identify the highest possible temperature that can be used for your specific reaction without inducing significant decomposition.
Objective: To determine the optimal reaction temperature.
Methodology:
-
Setup: Prepare 5 identical reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagent Addition: To each vial, add your substrate, solvent, and any other reagents except for this compound.
-
Inert Atmosphere: Purge each vial with nitrogen or argon if your reaction is sensitive to oxidation.
-
Temperature Gradient: Place the vials in a parallel synthesizer or separate heating blocks set to a temperature gradient. A good starting range is:
-
Vial 1: Room Temperature (e.g., 25 °C)
-
Vial 2: 40 °C
-
Vial 3: 60 °C
-
Vial 4: 80 °C
-
Vial 5: 100 °C
-
-
Initiation: Add an identical, carefully weighed amount of this compound to each vial simultaneously to start the reactions.
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Analyze by TLC or LC-MS.
-
Analysis: Compare the consumption of starting material, formation of the desired product, and the emergence of impurity spots across the different temperatures. Note any color changes in the reaction mixtures. The optimal temperature is the highest one that provides a good reaction rate without a significant increase in impurities or color change.
Reference Data
The following tables provide key data for this compound to assist in experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1005498-91-8 | [11] |
| Molecular Formula | C₇H₁₅NO₃ | [11] |
| Molecular Weight | 161.20 g/mol | [11] |
| Appearance | White crystalline solid | [15] |
| pKa (Amine) | ~9.6 (Predicted) | [1] |
| pH (1M Aq. Soln.) | ~7.0 | [10] |
Table 2: General Solvent and Temperature Compatibility Guide
| Solvent | Recommended Max. Temp. (Short Term, < 8h) | Notes |
| DCM, THF, Acetonitrile | 40 °C | Standard conditions, generally stable. |
| DMF, DMSO, NMP | 80 °C | Monitor for color change. Amine degradation can be faster in polar aprotic solvents at high temperatures.[8] |
| Alcohols (MeOH, EtOH) | 60 °C | Potential for N-alkylation as a side reaction if activating agents are present. |
| Water | 80 °C | Stable, but pH should be monitored and controlled. |
| Toluene, Xylene | 100 °C | Generally stable. Use inert atmosphere to prevent oxidation. |
References
-
Goff, G. S., & Rochelle, G. T. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Nadi, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
-
Nadi, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292. [Link]
-
SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Recovery Engineering. [Link]
-
Flórez-Orrego, D., & Váquiro, H. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
-
Benghida, S. (2017). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. ResearchGate. [Link]
-
Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. [Link]
-
Huang, Q., et al. (2013). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass. [Link]
-
Chemistry LibreTexts. (2024). Basicity of Amines. [Link]
-
Konermann, L., et al. (2022). Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. Analytical Chemistry. [Link]
-
Eureka. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap. [Link]
-
LabAlley. (2024). Ammonium Acetate 101: Buffering Power, Lab Uses & Regulatory Notes. [Link]
-
Buvik, V., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. encompass.eku.edu [encompass.eku.edu]
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- 11. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
Technical Support Center: Purification of Tetrahydro-2H-pyran-4-amine Acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of Tetrahydro-2H-pyran-4-amine acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this polar, basic compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A: this compound is the acetic acid salt of the cyclic amine, 4-aminotetrahydropyran.[1][2] The purification challenges stem from two primary characteristics:
-
Basicity: The free amine is basic and interacts strongly with the acidic silanol groups on standard silica gel, a common chromatography stationary phase. This leads to significant peak tailing, streaking, or even irreversible binding to the column.[3][4][5]
-
Polarity & Solubility: As an amine salt, the compound is highly polar and often exhibits good solubility in polar solvents like water or methanol, but poor solubility in common organic solvents used for chromatography (e.g., hexanes, ethyl acetate). This can make standard normal-phase chromatography difficult.
Q2: I see significant streaking of my compound on a standard silica TLC plate. What does this mean?
A: Streaking or "tailing" is a classic sign of a strong, undesirable interaction between your basic amine and the acidic silica gel surface.[6] The amine adsorbs strongly to the acidic sites and desorbs slowly and unevenly as the mobile phase passes, causing the spot to elongate. This indicates that standard silica chromatography will likely result in poor separation and low recovery.
Q3: Should I purify the compound as the acetate salt or as the free amine?
A: The best approach depends on the impurities.
-
Purify as the Acetate Salt: If the impurities are non-basic and less polar, you may be able to purify the salt directly using techniques like recrystallization or specialized chromatography (e.g., reversed-phase or HILIC).
-
Purify as the Free Amine: Often, it is more effective to convert the salt to the free amine via a basic workup (a process often called "salt breaking"). The less polar free amine is generally more amenable to chromatography on modified stationary phases. After purification, the high-purity free amine can be converted back to the acetate salt if required.
Troubleshooting Guide: Common Purification Issues
| Problem/Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Compound streaks badly or does not move from the baseline on a silica gel TLC/column. | Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[4][5] | 1. Mobile Phase Modification: Add a competing base like 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol). The competing base neutralizes the active acidic sites on the silica, allowing your target amine to elute more symmetrically.[3][4][7] 2. Change Stationary Phase: Switch to a less acidic or basic stationary phase like amine-functionalized silica or alumina.[4][5][6] These are designed to minimize unwanted interactions with basic compounds. |
| Low recovery after column chromatography. | Irreversible adsorption of the amine onto the silica column. | This is an extension of the streaking issue. If the interaction is too strong, the compound will not elute completely. Use the solutions above. Amine-functionalized silica is particularly effective at improving the recovery of basic compounds.[5][8] |
| The compound is soluble in methanol but crashes out when loaded onto a column equilibrated with a less polar solvent system. | Poor solubility of the highly polar acetate salt in the initial mobile phase. | 1. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a strong solvent (like methanol) and adsorb it onto a small amount of silica gel or celite. Dry this mixture under vacuum and load the resulting powder onto the column. This "dry loading" technique prevents the sample from precipitating upon injection. 2. Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography is often more suitable. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][9] |
| Poor separation from a similarly polar, non-basic impurity. | The chosen purification method does not have sufficient selectivity to resolve the compounds. | 1. Acid-Base Extraction: This is a highly effective chemical method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and move to the aqueous layer, leaving the neutral impurity in the organic layer. Separate the layers, basify the aqueous layer (e.g., with NaOH), and extract your purified free amine back into an organic solvent.[3][10] 2. Optimize Chromatography: If extraction is not feasible, systematically screen different stationary phases (silica, amine-silica, C18) and mobile phase systems to maximize the separation (selectivity) between the two compounds.[4] |
| Difficulty removing triethylamine (TEA) from the final product after chromatography. | TEA is a high-boiling point amine (89 °C) and can be difficult to remove completely under vacuum, especially if your product is not highly crystalline. | 1. Use a More Volatile Base: Substitute TEA with aqueous ammonia in your mobile phase if compatible.[6] 2. Acid Wash: After evaporation, dissolve the product in a solvent like DCM or ethyl acetate and wash with dilute acid (e.g., 0.1M HCl). This will protonate the residual TEA, making it water-soluble and easily removed in the aqueous phase. Caution: This will also protonate your product, so you will need to basify and re-extract it, or simply evaporate the solvent if the HCl salt of your product is desired. |
Visualized Workflows and Mechanisms
Decision Workflow for Purification Strategy
This diagram outlines a logical path for selecting the most appropriate purification method based on initial observations.
Caption: Decision tree for selecting a purification method.
Mechanism of Amine Tailing on Silica Gel
This diagram illustrates how a competing base prevents peak tailing during chromatography.
Caption: How competing bases prevent peak tailing on silica.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography using an Amine-Functionalized Column
This method is often the most direct chromatographic approach for purifying basic amines, minimizing the need for mobile phase additives.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel column (e.g., SiliaSep Amine)[8]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade
-
TLC plates (standard silica)
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve ~100 mg of your crude product in a minimal volume of methanol.
-
Add ~500 mg of silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Equilibration:
-
Select an appropriate column size for your sample scale.
-
Equilibrate the amine-functionalized column with your starting mobile phase (e.g., 98:2 DCM:MeOH) for at least 7-10 column volumes.[8] Monitor the detector baseline until it is stable.
-
-
Loading and Elution:
-
Carefully load the dried sample onto the top of the column.
-
Begin the elution with the starting mobile phase.
-
Run a gradient elution by gradually increasing the percentage of methanol. A typical gradient might be from 2% MeOH in DCM to 15% MeOH in DCM over 15-20 column volumes.
-
-
Fraction Collection & Analysis:
-
Collect fractions throughout the run.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Purification via Acid-Base Extraction
This classic liquid-liquid extraction technique is powerful for separating amines from neutral or acidic impurities.[3]
Materials:
-
Crude this compound
-
Organic solvent (e.g., Ethyl Acetate or DCM)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude material in ethyl acetate (EtOAc). If there are insoluble materials, they can be filtered off. Add an equal volume of deionized water.
-
Acidic Wash (Amine Extraction):
-
Transfer the biphasic mixture to a separatory funnel.
-
Add 1M HCl (aqueous) to the funnel. Start with a volume equal to about half the organic layer volume.
-
Shake the funnel vigorously, venting frequently. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 2). Add more HCl if needed.
-
Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer. The non-basic impurities will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the acidic aqueous extracts.
-
-
Basification (Free Amine Regeneration):
-
Place the combined acidic aqueous extracts in an ice bath to control any exotherm.
-
Slowly add 1M NaOH while stirring until the solution is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the free amine.
-
-
Back Extraction:
-
Return the basic aqueous solution to the separatory funnel.
-
Add a fresh portion of ethyl acetate to extract the free amine. Shake vigorously.
-
Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Combine all organic extracts. Wash once with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified free amine.
-
-
(Optional) Re-formation of Acetate Salt:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Add one molar equivalent of acetic acid dropwise while stirring.
-
The acetate salt may precipitate. If not, the solvent can be removed under vacuum to yield the purified salt.
-
References
- Amine Sorbent for the Separ
- Technical Support Center: Purific
- How do I purify ionizable organic amine compounds using flash column chrom
- Very polar compound purification using aqueous normal-phase flash column chrom
- Workup: Amines. University of Rochester, Department of Chemistry.
- Chromotography with free amines?. Reddit r/chemhelp. (2022-09-24).
- Amine purific
- Is there an easy way to purify organic amines?. Biotage. (2023-01-19).
- This compound.
- This compound.
- 4-Aminotetrahydro-2H-pyran acetate.
- 4-Aminotetrahydropyran.
Sources
- 1. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. Workup [chem.rochester.edu]
Removal of acetic acid from "Tetrahydro-2H-pyran-4-amine acetate" reactions
Answering the call of today's fast-paced research environment, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with targeted, in-depth guidance on a common yet critical challenge: the removal of acetic acid from reactions involving "Tetrahydro-2H-pyran-4-amine acetate". As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome purification hurdles efficiently and confidently.
The Challenge: A Persistent Salt
Tetrahydro-2H-pyran-4-amine is a valuable building block in medicinal chemistry, frequently used in the synthesis of novel therapeutic agents.[1][2] Often, reactions such as reductive aminations employ acetic acid as a catalyst or solvent, leading to the formation of the this compound salt as the crude product.[3] While seemingly benign, residual acetic acid can be detrimental to subsequent synthetic steps, affecting reaction kinetics, quenching reagents, or compromising the purity and stability of the final active pharmaceutical ingredient (API).[4][5]
The core challenge lies in the non-volatile, ionic nature of the acetate salt. Unlike a simple solvent, the acetic acid is chemically bound to the amine, making its removal by simple evaporation under reduced pressure ineffective. This guide provides a structured approach to breaking this salt and isolating the desired free amine with high purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My downstream reaction is underperforming, and I suspect residual acetic acid is the culprit. How can I definitively confirm its presence in my isolated amine?
Answer: This is a critical first step in troubleshooting. Visual inspection or odor is not sufficient. Several analytical techniques can provide unambiguous evidence of acetic acid contamination:
-
Proton NMR (¹H NMR): This is often the quickest and most informative method. Acetic acid presents as a sharp singlet in the ¹H NMR spectrum, typically appearing around δ 2.0-2.1 ppm. The integration of this peak relative to the protons of your target molecule can provide a quantitative measure of the impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly when coupled with a headspace sampler (HS-GC-MS), this technique is highly sensitive for detecting volatile residual solvents like acetic acid.[4][6] This is a standard method in the pharmaceutical industry for quantifying residual solvents according to ICH guidelines.[5]
-
LC-MS Analysis: While less common for acetic acid itself, you may observe the acetate adduct of your parent molecule (M+59 or M+60) in the mass spectrum, confirming the presence of the salt.
Question 2: I performed a standard workup by dissolving my crude product in an organic solvent and washing it with water, but my product remains in the aqueous layer. What went wrong?
Answer: This is a classic acid-base chemistry problem. Your Tetrahydro-2H-pyran-4-amine is a base, and the acetic acid is an acid. In the reaction mixture, they form an ammonium acetate salt. This salt is ionic and, therefore, highly soluble in water.[7] A simple wash with neutral water will not break this stable salt, and it will partition into the aqueous phase.
To recover your product into the organic layer, you must first convert the salt back into its neutral, "free amine" form. This is achieved by washing the organic solution with a basic aqueous solution. The added base (e.g., sodium bicarbonate) is stronger than your amine and will deprotonate the ammonium ion, liberating the free amine, which is significantly more soluble in common organic solvents.[8][9]
Question 3: What is the most reliable, standard procedure for removing the acetic acid and isolating the pure, free Tetrahydro-2H-pyran-4-amine?
Answer: The most common and generally effective method is a liquid-liquid acid-base extraction.[9][10] This technique manipulates the polarity of the amine by changing its protonation state, allowing it to be separated from the acidic impurity.
Experimental Protocol: Basic Aqueous Extraction
-
Dissolution: Dissolve the crude this compound salt in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether). Use approximately 10-20 volumes of solvent (e.g., 10-20 mL for every 1 g of crude material).
-
Basification: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Start with a volume equal to about half the organic layer volume.
-
Causality: The added base neutralizes the acetic acid to form sodium acetate (water-soluble) and deprotonates the protonated amine to yield the free amine (organic-soluble).[7][8]
-
Caution: If using a strong base like NaOH, add it carefully as the neutralization is exothermic. If using bicarbonate, vent the separatory funnel frequently to release the CO₂ gas that is generated.
-
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely.
-
pH Check: Drain the lower aqueous layer and check its pH with litmus paper or a pH meter. The pH should be basic (pH > 8). If it is not, add more base to the organic layer and repeat the extraction until the aqueous wash is basic. This ensures all the acetic acid has been neutralized and the amine is fully deprotonated.
-
Aqueous Wash: Wash the organic layer with water (1 x volume) and then with brine (saturated NaCl solution) (1 x volume).
-
Causality: The water wash removes residual sodium acetate and the base used. The brine wash reduces the solubility of the organic amine in the aqueous phase, minimizing product loss and helping to break any emulsions.[9]
-
-
Drying & Isolation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified free amine.
Workflow Visualization
Caption: Workflow for Acid-Base Extraction.
Question 4: My free amine has some water solubility, and I'm experiencing low yields after the basic extraction. How can I improve my recovery?
Answer: This is a common issue with smaller, more polar amines. Here are several strategies to maximize your yield:
-
Back-Extraction: After the initial separation, take the basic aqueous layers and re-extract them one or two more times with fresh portions of the organic solvent. This will recover any amine that partitioned into the aqueous phase.
-
"Salting Out": As mentioned in the standard protocol, washing with brine is crucial. The high concentration of dissolved salt in the brine makes the aqueous layer even more polar, effectively "pushing" the less polar organic amine out of the aqueous phase and into the organic solvent, thereby increasing recovery.[9]
-
Choice of Solvent: Switch to a more non-polar extraction solvent like diethyl ether if your compound is soluble in it. However, be mindful of the higher flammability and volatility of ether.
Question 5: My compound is sensitive to water or strong bases. Are there any non-aqueous methods to remove acetic acid?
Answer: Yes, several methods can be employed to avoid a full aqueous workup.
-
Ion Exchange Chromatography (IEX): This is a highly effective and clean method.[11][12]
-
Anion Exchange: Use a basic anion exchange resin (e.g., Amberlite® IRA-96, free base form). Dissolve your crude acetate salt in a suitable solvent (e.g., methanol, THF) and pass it through a column packed with the resin. The positively charged resin will bind the negatively charged acetate ions, allowing the neutral free amine to elute.[13]
-
Cation Exchange: Alternatively, use a strong cation exchange resin (e.g., Dowex® 50WX8, H⁺ form). The amine will bind to the acidic resin. You can then wash the resin with solvent to remove the neutral acetic acid, followed by eluting your purified amine using a basic solution (e.g., ammonia in methanol).
-
-
Azeotropic Distillation: This method is more common in process chemistry for large-scale operations but can be adapted for the lab. While acetic acid and water do not form a binary azeotrope, adding an entrainer like n-butyl acetate or n-propyl acetate can form a low-boiling azeotrope with water, which can help drive off both water and, to some extent, acetic acid.[14][15] This is generally less practical for complete removal at the lab scale compared to other methods.
-
Recrystallization/Salt Swap: This method relies on differences in solubility.[16] You can attempt to crystallize the free amine from a solvent system where the acetic acid remains in the mother liquor. A more robust approach is a "salt swap." Add a strong acid like HCl (as a solution in dioxane or ether) to a solution of your crude acetate salt. This will form the hydrochloride salt of your amine, which is often a highly crystalline solid that can be easily precipitated and filtered, leaving the now-free acetic acid in the solution.[17][18] The purified hydrochloride salt can then be used directly or neutralized in a later step if the free amine is required.
Frequently Asked Questions (FAQs)
Q1: Why is removing acetic acid so important in drug development?
Residual solvents are considered process-related impurities and are strictly regulated by health authorities like the FDA and EMA, following ICH guidelines.[5] Acetic acid, while a less toxic Class 3 solvent, can:
-
Affect API Stability: Its acidic nature can catalyze degradation pathways, reducing the shelf-life of the drug substance.
-
Alter Physicochemical Properties: Residual acid can change the crystal form (polymorphism), solubility, and dissolution rate of the API, all of which are critical for bioavailability.[5]
-
Interfere with Formulation: It can react with excipients in the final drug product, leading to unforeseen impurities.
Q2: Can I just put my crude product on a silica gel column to remove the acetic acid?
This is generally not recommended as a primary removal method. Acetic acid is quite polar and will stick to a silica gel column, but it often streaks and elutes slowly over many fractions, leading to poor separation and potential contamination of your product fractions. Furthermore, the acidic nature of standard silica gel can cause issues with basic compounds like amines, leading to irreversible binding or degradation on the column. It is far more effective to remove the bulk of the acetic acid via an acid-base extraction before attempting chromatographic purification.
Q3: How do I choose between a weak base (like NaHCO₃) and a strong base (like NaOH) for the extraction?
The choice depends on the properties of your target molecule and other functional groups present.
-
Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally the safer, preferred choice. It is strong enough to neutralize acetic acid and deprotonate the amine salt but is less likely to hydrolyze sensitive functional groups like esters or amides.[8][9]
-
Sodium Hydroxide (NaOH): A strong base should be used with caution. While it works very effectively, it can cause hydrolysis of esters, amides, or other base-labile groups in your molecule. It is typically only used if the amine is very weakly basic and requires a stronger base for deprotonation, or if the molecule is known to be robust.
Comparison of Acetic Acid Removal Methods
| Method | Scale | Efficiency & Purity | Speed | Cost | Key Advantage | Main Drawback |
| Acid-Base Extraction | Lab to Pilot | Good to Excellent | Fast | Low | High capacity, simple, and cost-effective for bulk removal. | Requires water-immiscible solvents; can be difficult with water-soluble products. |
| Ion Exchange Chrom. | Lab | Excellent to Superior | Moderate | Moderate | Provides very high purity; excellent for removing trace amounts; non-aqueous option. | Lower capacity than extraction; requires specific resins and column setup. |
| Recrystallization/Salt Swap | Lab to Process | Potentially Excellent | Slow | Low | Can provide very high purity crystalline material in one step. | Highly dependent on compound's solubility profile; can have lower initial yields. |
| Azeotropic Distillation | Pilot to Process | Moderate | Slow | High | Good for large-scale water and acid removal without extraction. | High energy consumption; may not achieve complete removal at lab scale. |
References
-
Chemical Engineering Transactions. (n.d.). Process Simulation-Driven Optimization of Acetic Acid Recovery: Azeotropic Distillation with n-Propyl Acetate. Retrieved from [Link]
-
CentPro. (n.d.). Azeotropic Distillation of Acetic Acid- Water, N-Butyl Acetate Used as Entertainer. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove acetic acid from water when the product contained is an aromatic amine? Retrieved from [Link]
-
Reddit. (2023). Azeotropic distillation of acetic acid and water? Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of acetic acid by azeotropic distillation.
-
NIST. (n.d.). Separation, by distillation with acetic acid, of the aromatic hydrocarbons from the fraction of a midcontinent petroleum boiling. Retrieved from [Link]
-
Wikipedia. (n.d.). Anion-exchange chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]
-
YouTube. (2020). Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Ammonium acetate. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]
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University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. Retrieved from [Link]
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Patsnap Eureka. (2025). Investigating the Solubility of Drugs using Glacial Acetic Acid. Retrieved from [Link]
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ResearchGate. (2025). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation | Request PDF. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1005498-91-8 | Product Name : this compound. Retrieved from [Link]
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ResearchGate. (2025). Residual solvent analysis in pharmaceuticals. Retrieved from [Link]
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University of California, Irvine. (n.d.). recrystallization.pdf. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Capot Chemical. (n.d.). 1005498-91-8 | Acétate de tétrahydro-2H-pyran-4-amine. Retrieved from [Link]
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ResearchGate. (2006). (PDF) Removal of acetic acid with amine extractants from fermentation broth using hydrophobic hollow-fiber membrane contactor. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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Alternative reducing agents for reactions involving "Tetrahydro-2H-pyran-4-amine acetate"
Topic: Alternative Reducing Agents for Reductive Amination Involving Tetrahydro-2H-pyran-4-amine Acetate
For assistance, please contact our Application Science team.
Introduction for the Advanced Researcher
Reductive amination stands as a cornerstone transformation in modern medicinal and process chemistry for the synthesis of complex amines.[1] Tetrahydro-2H-pyran-4-amine, often used as its acetate salt for improved stability and handling, is a privileged building block in pharmaceutical development. The direct reductive amination of this primary amine with various aldehydes and ketones is a frequent and critical step.
While sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the workhorse reagents for this transformation, their use is not without challenges.[2][3] These can range from the high toxicity and hazardous cyanide-containing waste streams of NaBH₃CN to the moisture sensitivity of STAB and occasional difficulties with sluggish reactions involving sterically hindered or electron-deficient ketones.[4]
This technical guide, structured as a series of frequently asked questions and troubleshooting scenarios, serves as a Senior Application Scientist's perspective on selecting and implementing alternative reducing agents. We will explore the causality behind experimental choices, moving beyond mere protocols to empower researchers with a robust decision-making framework for optimizing their synthetic routes.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reductive amination with STAB is sluggish or incomplete, especially with a hindered ketone. What are the underlying mechanistic issues and what alternatives should I consider?
This is a common issue. The rate-limiting step in reductive amination can be the initial formation of the imine or iminium ion intermediate, particularly with less reactive carbonyl partners.[5] STAB is a mild and sterically bulky reducing agent, and while its selectivity is excellent, its kinetic potency may be insufficient for challenging substrates.
Causality:
-
Imine-Iminium Equilibrium: The reaction relies on the equilibrium between the amine/carbonyl and the iminium ion. With hindered ketones, this equilibrium may not favor the iminium ion sufficiently.[2]
-
Steric Hindrance: The bulky nature of STAB (NaBH(OAc)₃) can hinder its approach to an already crowded iminium carbon center.
Recommended Alternatives & Rationale:
-
Lewis Acid Catalysis: The addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group, accelerating imine formation and driving the equilibrium forward.[6][7] This is often used in conjunction with NaBH₃CN but can also be applied with other reductants.
-
Borane Complexes: Reagents like 2-picoline borane or borane-trimethylamine (BTM) offer a different reactivity profile.[8][9] They can be more potent than STAB while maintaining good functional group tolerance. Their smaller steric footprint may also be advantageous.
-
Two-Step Procedure with NaBH₄: For a robust and cost-effective approach, consider a two-step protocol. First, form the imine, often with azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene. Once imine formation is confirmed (e.g., by TLC or ¹H NMR), the reaction is cooled and sodium borohydride (NaBH₄) is added.[7][10] This circumvents the issue of NaBH₄ prematurely reducing the starting ketone.[3]
Q2: We are scaling up a process and need to eliminate sodium cyanoborohydride due to its toxicity. What is the best-in-class, safer alternative that preserves the convenience of a one-pot reaction?
Eliminating highly toxic reagents like NaBH₃CN is a critical goal in process development.[6][11] While STAB is the most direct replacement, other excellent options exist that offer distinct advantages in terms of safety, waste profile, and reaction conditions.
Recommended Alternatives & Rationale:
-
Sodium Triacetoxyborohydride (STAB): This is the industry standard replacement for NaBH₃CN. It is significantly less toxic, does not release cyanide, and is highly selective for imines/iminium ions in the presence of aldehydes and ketones.[1][2][4] Its primary drawback is moisture sensitivity and incompatibility with protic solvents like methanol.[6][7]
-
Catalytic Hydrogenation: This is a premier "green" chemistry approach. Using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni) generates only water as a byproduct.[2][12] This method is highly atom-economical and ideal for large-scale synthesis.
-
Key Consideration: Chemoselectivity can be a challenge. Other reducible functional groups (alkenes, alkynes, nitro groups, benzyl ethers) may not be tolerated. Catalyst screening is often necessary to find optimal conditions that favor imine reduction.[12]
-
-
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogenation equipment by using a hydrogen donor molecule in the presence of a transition metal catalyst. Common donors include formic acid, ammonium formate, or isopropanol.[13] This approach is often safer and more operationally simple than using H₂ gas.
Q3: My starting aldehyde is being reduced to the corresponding alcohol, leading to low yields of the desired amine. How can I prevent this side reaction?
This side reaction is a classic sign that your reducing agent is not sufficiently chemoselective.[3] It reduces the starting carbonyl compound faster than, or competitive with, the intermediate iminium ion. This is most common when using powerful, less-selective hydrides like NaBH₄ in a one-pot procedure.[3][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde reduction.
Explanation: The key is to allow the imine to form before introducing the reductant, or to use a reductant that kinetically favors the iminium ion.
-
Two-Step Protocol: By separating the imine formation and reduction steps, you ensure the NaBH₄ primarily encounters the imine, not the starting aldehyde.[10]
-
Selective Reagents: STAB and NaBH₃CN are specifically designed for this. Their reactivity is attenuated, making them much faster at reducing the protonated iminium ion than the neutral carbonyl group.[3][14] The electron-withdrawing groups (acetate or cyano) make the borohydride less nucleophilic.[15]
Comparative Analysis of Key Reducing Agents
The selection of a reducing agent is a multi-parameter decision. The following table provides a comparative overview to guide your choice.
| Feature | NaBH₃CN | STAB (NaBH(OAc)₃) | NaBH₄ | Borane Complexes (e.g., 2-Picoline Borane) | Catalytic Hydrogenation (H₂/Pd-C) |
| Selectivity | Excellent | Excellent | Poor (in one-pot) | Good to Excellent | Variable |
| Procedure | One-Pot | One-Pot | Two-Step Preferred | One-Pot | One-Pot |
| Toxicity | High (HCN gas risk)[6] | Moderate | Low | Moderate | Low (Reagent) |
| Handling | Air-stable | Moisture-sensitive[7] | Air-stable | Generally air-stable | Flammable gas, specialized equipment |
| Solvent | Protic (MeOH, EtOH)[6] | Aprotic (DCE, THF)[7] | Protic (MeOH, EtOH) | Aprotic or Protic | Protic (MeOH, EtOH) |
| pH | Mildly Acidic (pH 4-6)[2] | Neutral to Mildly Acidic | Neutral to Basic | Neutral to Acidic | Neutral |
| Workup | Aqueous, requires bleach quench for cyanide | Aqueous (bicarbonate quench) | Aqueous | Aqueous, may require acid to break amine-borane complex[16] | Filtration of catalyst |
| Green Profile | Poor | Moderate | Good | Moderate | Excellent |
Detailed Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is ideal for cost-sensitive applications where a one-pot procedure is not strictly necessary. It maximizes yield by preventing reduction of the starting aldehyde.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and methanol (approx. 0.2 M).
-
Add this compound (1.05 equiv). If the acetate salt is used, add a non-nucleophilic base like triethylamine (1.1 equiv) to free the amine. If using the free amine, this is not necessary.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the imine by TLC or LC-MS. The reaction is complete when the starting aldehyde is consumed.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours or until the imine is consumed (as monitored by TLC/LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or crystallization.
Protocol 2: One-Pot Reductive Amination using 2-Picoline Borane
This protocol leverages an air-stable and effective borane complex, offering a good balance of reactivity and selectivity in a convenient one-pot setup.[9]
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as methanol or dichloromethane (0.1-0.2 M).
-
Add 2-picoline borane complex (1.2 equiv) in one portion at room temperature.
-
If the reaction is slow, gentle heating (40-50 °C) can be applied. For reactions involving the acetate salt, the acetic acid released in situ is often sufficient to catalyze imine formation.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove excess picoline) and saturated aqueous sodium bicarbonate (to neutralize).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product for purification.
Workflow Visualization: One-Pot vs. Two-Step Procedures
The choice between a one-pot and a two-step reductive amination is a critical decision based on the selectivity of the chosen reducing agent.
Caption: Comparison of one-pot and two-step workflows.
References
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Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. [Link]
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Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
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MDPI. (2022-06-27). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. [Link]
-
Wikipedia. Sodium cyanoborohydride. [Link]
-
YouTube. (2016-12-29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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Chemical Society Reviews. (2020-07-30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]
-
Organic Chemistry Portal. Borane Reagents. [Link]
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University of Liverpool. (2010-08-31). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. [Link]
-
JoVE. (2023-04-30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
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ACS Green Chemistry Institute. Borane & Borane Complexes. [Link]
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ResearchGate. (2019-09-01). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]
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Royal Society of Chemistry. (2019). Ammonia borane as a reducing agent in organic synthesis. [Link]
-
YouTube. (2024-05-28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
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Organic Chemistry Portal. (2005-03-24). Borane Complexes in Organic Synthesis. [Link]
-
Myers Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. [Link]
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Reddit. (2023-03-06). Sodium cyanoborohydride alternative ?. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]
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ResearchGate. (2018-03-21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
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- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Validation & Comparative
A Senior Application Scientist's Guide: Tetrahydro-2H-pyran-4-amine Acetate vs. Hydrochloride in Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of starting material is a critical decision that reverberates through the entire synthetic sequence. Tetrahydro-2H-pyran-4-amine is a cornerstone building block, prized for its incorporation into a multitude of pharmacologically active agents. However, a seemingly minor detail—the choice of its salt form—can have profound implications on reaction efficiency, work-up procedures, and overall process robustness. This guide provides an in-depth comparison of the acetate and hydrochloride salts of tetrahydro-2H-pyran-4-amine, grounded in chemical principles and practical considerations, to empower you to make the optimal choice for your synthetic endeavors.
Physicochemical Properties: More Than Just the Counter-ion
At first glance, the difference between the acetate and hydrochloride salts of tetrahydro-2H-pyran-4-amine appears to be a simple substitution of the counter-ion. However, this seemingly small change gives rise to distinct physicochemical properties that are critical to consider in a laboratory setting.
| Property | Tetrahydro-2H-pyran-4-amine Acetate | Tetrahydro-2H-pyran-4-amine Hydrochloride | Rationale & Implications |
| Molecular Weight | 161.20 g/mol | 137.61 g/mol | The higher molecular weight of the acetate salt should be factored into stoichiometric calculations. |
| Counter-ion Basicity | Acetate (pKa of conjugate acid ~4.76) | Chloride (pKa of conjugate acid ~-7) | Acetate is a significantly stronger base than chloride, influencing the amount of external base required in reactions. |
| Solubility in Polar Protic Solvents (e.g., Water, Alcohols) | Generally high | Generally high | Both salts are ionic and thus readily soluble in polar protic solvents. The hydrochloride salt may exhibit slightly higher solubility due to the stronger ionic character. |
| Solubility in Aprotic Solvents (e.g., DCM, THF, Acetonitrile) | Expected to be sparingly soluble to insoluble | Expected to be sparingly soluble to insoluble | As with most amine salts, solubility in nonpolar organic solvents is limited. The choice of reaction solvent will be critical. |
| Hygroscopicity | Potentially higher | Generally lower | Acetate salts, due to the nature of the counter-ion, can be more hygroscopic than hydrochloride salts. This can affect accurate weighing and the water content of reactions. |
| Stability | Generally stable | Highly stable | Both are stable salts, though the hydrochloride salt is typically considered more robust, particularly in acidic conditions. |
The Counter-ion's Influence on Reactivity: A Tale of Two Bases
The fundamental difference in the basicity of the acetate and chloride anions is the linchpin of their divergent behavior in synthesis. The free amine is the reactive nucleophile, and the ease of its liberation from the salt form dictates its participation in a reaction.
Acetate Salt: The "Built-in" Base Advantage
The acetate anion, being a moderately strong base, can act as an internal proton shuttle. In the presence of a stronger external base, the acetate can facilitate the deprotonation of the ammonium cation to generate the free amine. In some instances, depending on the reaction conditions and the pKa of the other reactants, the acetate itself may be basic enough to liberate a sufficient concentration of the free amine for the reaction to proceed, albeit slowly.
Hydrochloride Salt: A Clearer Stoichiometry of Base
The chloride anion is the conjugate base of a strong acid (HCl) and is, therefore, a very weak base. It will not participate in the deprotonation of the ammonium salt. Consequently, when using the hydrochloride salt, an external base is almost always required to neutralize the HCl and liberate the free amine. This offers a more controlled and stoichiometrically clear reaction setup.
Application in Key Synthetic Transformations
To illustrate the practical implications of these differences, let's consider two common reactions where tetrahydro-2H-pyran-4-amine is frequently employed: amide coupling and reductive amination.
Amide Coupling: The Stoichiometry of Neutralization
Amide bond formation is a cornerstone of medicinal chemistry. A common method involves the coupling of a carboxylic acid and an amine using a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: A Comparative Approach
Reaction: Coupling of Tetrahydro-2H-pyran-4-amine salt with 3-cyanobenzoic acid.
Using the Hydrochloride Salt:
-
To a solution of 3-cyanobenzoic acid (1.0 eq) and HATU (1.1 eq) in DMF, add DIPEA (2.5 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add Tetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Rationale: 2.5 equivalents of DIPEA are used. One equivalent is required to neutralize the hydrochloride salt to generate the free amine, and another 1.5 equivalents are for the amide coupling reaction itself.
Using the Acetate Salt:
-
To a solution of 3-cyanobenzoic acid (1.0 eq) and HATU (1.1 eq) in DMF, add DIPEA (1.5 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.1 eq).
-
Stir the reaction at room temperature until completion.
-
Rationale: Only 1.5 equivalents of DIPEA are needed as the acetate counter-ion is less acidic than the hydrochloride, requiring less external base for neutralization. The acetate may even contribute to the basicity of the reaction mixture.
Reductive Amination: Controlling the Reaction Environment
Reductive amination is a powerful method for C-N bond formation. The reaction of an amine with a ketone or aldehyde forms an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).
Experimental Protocol: A Comparative Approach
Reaction: Reductive amination of cyclohexanone with Tetrahydro-2H-pyran-4-amine salt.
Using the Hydrochloride Salt:
-
To a solution of cyclohexanone (1.0 eq) and Tetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq) in dichloroethane (DCE), add triethylamine (1.2 eq).
-
Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature until completion.
-
Rationale: An external base (triethylamine) is necessary to liberate the free amine from the hydrochloride salt to allow for imine formation.
Using the Acetate Salt:
-
To a solution of cyclohexanone (1.0 eq) and this compound (1.1 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature until completion.
-
Rationale: No external base is required. The acetate salt can provide the free amine, and the addition of a catalytic amount of acid can facilitate imine formation. In some cases, the reaction can proceed without any additives, as the ammonium acetate salt itself can be used directly in reductive aminations.
Work-up and Purification: The Aftermath of the Reaction
The choice of salt form also influences the post-reaction work-up and purification strategy. The goal is to remove unreacted starting materials, reagents, and byproducts, including the counter-ion.
Work-up for Amine Salts:
A common strategy is an aqueous work-up to remove the ionic species.
-
For the Hydrochloride Salt: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining HCl and help to remove the chloride salts.
-
For the Acetate Salt: A water wash is often sufficient to remove the more water-soluble acetate salts. If the desired product has some water solubility, a brine wash can be employed to reduce its partitioning into the aqueous layer.
Liberating the Free Amine:
If the final product is an amine salt and the free base is desired, a standard acid-base extraction can be performed.
-
Dissolve the amine salt in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with an aqueous base (e.g., 1M NaOH or saturated K2CO3 solution) to deprotonate the ammonium ion.
-
Separate the organic layer, which now contains the free amine.
-
Wash the organic layer with brine, dry over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
Decision-Making Framework
To aid in the selection process, the following decision tree can be utilized:
Conclusion and Recommendations
The choice between this compound and its hydrochloride salt is not merely a matter of preference but a strategic decision that can significantly impact the outcome of a synthesis.
Choose Tetrahydro-2H-pyran-4-amine Hydrochloride when:
-
Precise stoichiometric control of the base is critical.
-
The reaction is sensitive to the presence of a moderately basic counter-ion.
-
Hygroscopicity is a major concern for accurate dispensing and reaction control.
-
A highly robust and stable starting material is required.
Choose this compound when:
-
A simplified reaction setup with fewer reagents is desired (e.g., in reductive amination).
-
The presence of a mildly basic counter-ion is tolerable or even beneficial.
-
The cost of an additional equivalent of an external base is a consideration in large-scale synthesis.
-
Mild reaction conditions are a priority.
By carefully considering the nuances of each salt form in the context of the specific chemical transformation, researchers can optimize their synthetic routes, improve reaction efficiency, and streamline their workflows.
References
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
Chegg. (2025, June 24). Solved The acetate ion is a stronger base than the chloride. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Acids and Bases – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
ResearchGate. (2017, May 22). How to purify an organic salt (acetate) from impurities. Retrieved from [Link]
-
Myers, A. G. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). bronsted acids and bases in organic chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 16). Basicity Is Another Word For “Stability Of A Lone Pair Of Electrons”. Retrieved from [Link]
-
Reddit. (2023, October 11). What is the best way of making free amina base from its salt? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Salting-Out of Some Alkyl Acetates in Aqueous Sodium Chloride Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
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ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
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Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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ACS Publications. (2025, November 18). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Retrieved from [Link]
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Comparative reactivity of "Tetrahydro-2H-pyran-4-amine acetate" with other cyclic amines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular entities. Cyclic amines, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and bioactive compounds. Their reactivity, governed by a delicate interplay of stereoelectronic factors, dictates their utility in common synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of Tetrahydro-2H-pyran-4-amine acetate against other commonly employed cyclic amines: piperidine, morpholine, and pyrrolidine. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to make informed decisions in reaction design and optimization.
The inclusion of the tetrahydropyran (THP) motif is a well-established strategy in drug design to modulate physicochemical properties such as solubility and metabolic stability.[1] Understanding the inherent reactivity of the appended amino group in Tetrahydro-2H-pyran-4-amine is therefore of significant interest.
The Basis of Reactivity: A Structural and Electronic Overview
The reactivity of a cyclic amine is primarily a function of its basicity and nucleophilicity. Basicity, a thermodynamic concept, refers to the amine's ability to accept a proton, and is quantitatively expressed by the pKa of its conjugate acid. Nucleophilicity, a kinetic parameter, describes the rate at which an amine attacks an electrophilic center. While often correlated, it is crucial to distinguish between these two properties.
| Compound | Structure | pKa of Conjugate Acid | Key Structural Features |
| Tetrahydro-2H-pyran-4-amine | ![]() | ~9.63 (Predicted)[1] | Six-membered ring with an oxygen atom, chair conformation. |
| Piperidine | ![]() | 11.12 | Six-membered saturated carbocycle, chair conformation. |
| Morpholine | ![]() | 8.36 | Six-membered ring with an oxygen atom, chair conformation. |
| Pyrrolidine | ![]() | 11.27 | Five-membered saturated carbocycle, envelope/twist conformations. |
A cursory glance at the pKa values reveals the initial landscape of basicity. Pyrrolidine and piperidine are the strongest bases, a consequence of the electron-donating nature of their alkyl framework which enhances the electron density on the nitrogen atom.[2] Morpholine, conversely, is significantly less basic due to the electron-withdrawing inductive effect of the oxygen atom, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.
Tetrahydro-2H-pyran-4-amine, with a predicted pKa of 9.63, occupies an intermediate position.[1] The oxygen atom in the pyran ring, being in a 1,4-relationship with the amino group, exerts a less pronounced inductive effect compared to the 1,3-relationship in morpholine. This leads to a higher basicity than morpholine, but lower than the purely carbocyclic piperidine.
The acetate salt form of Tetrahydro-2H-pyran-4-amine provides improved handling and stability. In a reaction, the free amine can be readily generated in situ by the addition of a suitable base or will be present in an equilibrium concentration depending on the reaction conditions.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the expected comparative reactivity of these amines in three fundamental reaction classes: N-acylation, N-alkylation, and reductive amination. For each, a detailed, self-validating experimental protocol for a comparative analysis is provided.
N-Acylation: Amide Bond Formation
N-acylation is one of the most frequently performed transformations in organic synthesis.[3] The rate of acylation is highly dependent on the nucleophilicity of the amine.[4]
Expected Reactivity Order: Pyrrolidine ≈ Piperidine > Tetrahydro-2H-pyran-4-amine > Morpholine
This predicted order is based on the established principle that higher basicity generally correlates with higher nucleophilicity in amines, with some exceptions for sterically hindered cases.[5] Pyrrolidine and piperidine are expected to be the most reactive due to their high nucleophilicity. The slightly reduced nucleophilicity of piperidine compared to pyrrolidine in some cases can be attributed to the greater steric hindrance of the chair conformation versus the more flexible envelope conformation of pyrrolidine.
The oxygen atom in both morpholine and Tetrahydro-2H-pyran-4-amine reduces the electron density on the nitrogen, thereby decreasing their nucleophilicity.[5] The effect is more pronounced in morpholine, leading to it being the least reactive among the amines compared. Tetrahydro-2H-pyran-4-amine is anticipated to exhibit a moderate reactivity, superior to morpholine but less than piperidine and pyrrolidine.
Experimental Protocol for Comparative N-Acylation Kinetics
This protocol is designed to provide a quantitative comparison of the acylation rates of the four cyclic amines with a standard electrophile, benzoyl chloride. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of formation of the corresponding benzamide.
Materials:
-
This compound
-
Piperidine
-
Morpholine
-
Pyrrolidine
-
Benzoyl chloride
-
Triethylamine (or a non-nucleophilic base like Proton Sponge®)
-
Anhydrous Acetonitrile (MeCN)
-
Internal Standard (e.g., dodecane)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each amine (this compound, piperidine, morpholine, pyrrolidine) in anhydrous MeCN. For this compound, add 1.1 equivalents of triethylamine to generate the free base.
-
Prepare a 0.1 M stock solution of benzoyl chloride in anhydrous MeCN.
-
Prepare a 0.05 M solution of the internal standard in anhydrous MeCN.
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials at 25 °C, add 1.0 mL of the respective amine stock solution and 0.5 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the benzoyl chloride stock solution to each vial with vigorous stirring. Start a timer immediately.
-
-
Quenching and Sample Preparation:
-
At predetermined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction vial and quench it in a separate vial containing 900 µL of a 1:1 mixture of MeCN and water with 0.1% trifluoroacetic acid.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC, monitoring the disappearance of the amine and the appearance of the amide product.
-
The rate constants can be determined by plotting the concentration of the product versus time.
-
Causality Behind Experimental Choices:
-
Acetonitrile is chosen as the solvent due to its aprotic nature and good solubility for all reactants.
-
A non-nucleophilic base is used to liberate the free amine from its acetate salt without competing in the acylation reaction.
-
An internal standard is crucial for accurate quantification by HPLC, compensating for any variations in injection volume.
-
Quenching the reaction at specific time points is essential to halt the reaction and allow for accurate analysis of the reaction mixture at that instant.
N-Alkylation: Formation of C-N Bonds
N-alkylation with alkyl halides is a classic SN2 reaction.[6] The nucleophilicity of the amine is again the primary determinant of the reaction rate. However, steric hindrance around the nitrogen atom plays a more significant role in N-alkylation than in N-acylation.[7]
Expected Reactivity Order: Pyrrolidine > Piperidine > Tetrahydro-2H-pyran-4-amine > Morpholine
The rationale for this order is similar to that for N-acylation. Pyrrolidine's slightly higher reactivity compared to piperidine can be attributed to its less sterically hindered nitrogen. The inductive effect of the oxygen atom in morpholine and Tetrahydro-2H-pyran-4-amine reduces their nucleophilicity, with morpholine being the least reactive. A potential side reaction in N-alkylation is over-alkylation to form the quaternary ammonium salt, which is more prevalent with more reactive amines and less sterically hindered alkyl halides.
Experimental Protocol for Comparative N-Alkylation
This protocol aims to compare the yield of the mono-alkylated product after a fixed reaction time, providing a semi-quantitative measure of reactivity. Benzyl bromide is chosen as the electrophile due to its high reactivity in SN2 reactions.
Materials:
-
This compound
-
Piperidine
-
Morpholine
-
Pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup:
-
In four separate reaction vials, place 1 mmol of the respective amine. For this compound, also add 1.5 mmol of K₂CO₃.
-
Add 5 mL of anhydrous DMF to each vial and stir until dissolved.
-
Add 1 mmol of benzyl bromide to each vial simultaneously.
-
-
Reaction Conditions:
-
Stir the reactions at room temperature for 24 hours.
-
-
Work-up and Analysis:
-
Quench each reaction with 10 mL of water and extract with 3 x 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the relative percentage of starting amine, mono-alkylated product, and di-alkylated product.
-
Causality Behind Experimental Choices:
-
DMF is a polar aprotic solvent that is well-suited for SN2 reactions.
-
Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction and to liberate the free amine from its salt.
-
GC-MS is an excellent analytical technique for separating and identifying the components of the product mixture, allowing for a clear comparison of the reaction outcomes.
Reductive Amination: A Versatile Amine Synthesis
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.[8][9] The reaction rate is influenced by both the nucleophilicity of the amine in the initial addition to the carbonyl and the rate of imine/enamine formation.
Expected Reactivity Order (in terms of product yield under standardized conditions): Pyrrolidine ≈ Piperidine > Tetrahydro-2H-pyran-4-amine > Morpholine
The initial nucleophilic attack on the carbonyl group follows the established reactivity trend. The subsequent dehydration to form the imine can be acid-catalyzed. The overall efficiency of the reaction will be a composite of these factors. The more nucleophilic amines, pyrrolidine and piperidine, are expected to give higher yields. Morpholine's lower nucleophilicity will likely result in a slower reaction and potentially lower yield. Tetrahydro-2H-pyran-4-amine is expected to perform better than morpholine due to its higher basicity and nucleophilicity.
Experimental Protocol for Comparative Reductive Amination
This protocol compares the yield of the reductive amination product using cyclohexanone as the carbonyl partner and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Piperidine
-
Morpholine
-
Pyrrolidine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Reaction Setup:
-
In four separate round-bottom flasks, dissolve 1 mmol of the respective amine in 10 mL of DCM. For this compound, no additional base is required as the acetate can act as a buffer. A catalytic amount of acetic acid (0.1 mmol) can be added to each flask if imine formation is slow.
-
Add 1 mmol of cyclohexanone to each flask.
-
Stir the mixtures for 30 minutes at room temperature to allow for imine/enamine formation.
-
-
Reduction:
-
Add 1.5 mmol of sodium triacetoxyborohydride to each flask.
-
Stir the reactions at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Quench the reactions by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with 2 x 10 mL of DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield of the purified product for each amine.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.[10]
-
DCM is a common solvent for reductive aminations with STAB.
-
The optional use of acetic acid can catalyze the formation of the imine intermediate, which is often the rate-limiting step.
-
Purification by column chromatography and determination of the isolated yield provides a definitive and quantitative comparison of the efficiency of each amine in this transformation.
Visualizing the Comparative Framework
Caption: A conceptual diagram illustrating the comparative reactivity of the cyclic amines in key synthetic transformations.
Conclusion and Outlook
This guide provides a comprehensive framework for understanding and predicting the reactivity of this compound in comparison to other widely used cyclic amines. Based on fundamental principles of organic chemistry, we can confidently position its reactivity as intermediate between the highly nucleophilic piperidine and pyrrolidine, and the less reactive morpholine. The presence of the ether oxygen in the tetrahydropyran ring tempers the nucleophilicity of the amino group through an inductive effect, but to a lesser extent than in morpholine.
For the drug development professional, this translates to Tetrahydro-2H-pyran-4-amine being a versatile building block that is reactive enough to participate readily in common bond-forming reactions, yet potentially offering a more controlled reactivity profile than its purely carbocyclic counterparts. This can be advantageous in complex syntheses where chemoselectivity is a concern.
The provided experimental protocols offer a robust starting point for researchers wishing to quantify these reactivity differences in their own laboratories. Such data will be invaluable in building predictive models for reaction optimization and in the rational design of novel synthetic routes. As the demand for three-dimensional scaffolds in drug discovery continues to grow, a thorough understanding of the reactivity of building blocks like Tetrahydro-2H-pyran-4-amine will be essential for the continued advancement of medicinal chemistry.
References
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Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). An efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]
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Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682–1685. [Link]
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Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141. [Link]
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LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
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LibreTexts. (2024). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
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Mayr, H., Kempf, B., & Ofial, A. R. (2003). Nucleophilicity of Amines, Amino Acids, and Pyridines. Accounts of Chemical Research, 36(1), 66-77. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of amides. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]
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Wikipedia contributors. (2024). Reductive amination. Wikipedia. [Link]
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
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PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
ResearchGate. (2022). Compounds of amine-substituted cyclic amines: synthesis and structures. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
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ResearchGate. (2015). N-Acylation Reactions of Amines. [Link]
-
ACS Publications. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ACS Publications. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
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ACS Publications. (2016). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
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MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
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McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). [Link]
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ResearchGate. (2025). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). [Link]
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NIH. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. [Link]
-
NIH. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
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NIH. (2021). Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
NIH. (n.d.). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. [Link]
-
ACS Publications. (2016). Comparative Reactivity of Different Types of Stable Cyclic and Acyclic Mono- and Diamino Carbenes with Simple Organic Substrates. [Link]
-
ResearchGate. (2025). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. [Link]
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A Tale of Two Saturated Rings: A Comparative Guide to Tetrahydropyran-4-amine and Piperidine Scaffolds in Drug Design
Introduction
In the intricate world of medicinal chemistry, the six-membered saturated heterocycle is a cornerstone of molecular design. Among these, the piperidine ring is arguably one of the most prolific scaffolds, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its utility in presenting functional groups in a defined three-dimensional space and conferring favorable physicochemical properties. However, the very feature that often makes it invaluable—the basic nitrogen atom—can also be the source of significant liabilities, including metabolic instability and off-target toxicities.
This guide provides an in-depth, data-driven comparison between the classical piperidine scaffold and its close structural analog, the tetrahydro-2H-pyran-4-amine (THP-amine) moiety. By replacing the endocyclic nitrogen of piperidine with oxygen, medicinal chemists can execute a powerful "scaffold hop." This subtle atomic swap can profoundly alter a molecule's properties, offering a strategic tool to overcome common drug development hurdles. We will explore the fundamental differences in structure, physicochemical properties, and pharmacological outcomes, supported by experimental data and protocols, to empower researchers to make rational, evidence-based decisions in scaffold selection and lead optimization.
Part 1: Structural and Physicochemical Foundations
The core difference between the two scaffolds is the identity of the heteroatom at the 1-position: a nitrogen in piperidine and an oxygen in the tetrahydropyran ring. This single atomic change initiates a cascade of effects on the molecule's fundamental properties.
Conformational and Electronic Differences
Both piperidine and tetrahydropyran adopt a low-energy chair conformation. However, the C-O bond (approx. 1.43 Å) is shorter than the C-N bond (approx. 1.47 Å), leading to subtle but potentially significant changes in the overall ring geometry and the spatial orientation of substituents.
The most critical distinction lies in the electronic nature of the heteroatom.
-
Piperidine: The endocyclic nitrogen is a secondary amine with a pKa of its conjugate acid around 11.2. This makes it a strong base at physiological pH (7.4), existing predominantly in its protonated, cationic form. This nitrogen can act as a hydrogen bond acceptor (via its lone pair) and, when protonated, a strong hydrogen bond donor.
-
Tetrahydropyran: The endocyclic oxygen is an ether, which is non-basic and acts solely as a hydrogen bond acceptor. The basicity of a THP-amine derivative comes from its exocyclic amino group, which is typically a primary amine with a pKa closer to that of other alkylamines.
This fundamental difference in basicity is a primary driver for the strategic replacement of piperidine with a THP ring.
Caption: Core structural and property differences between the two scaffolds.
Comparative Physicochemical Properties
The choice of scaffold significantly impacts key drug-like properties that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Piperidine Derivative | Tetrahydro-2H-pyran-4-amine | Rationale & Causality |
| Basicity (pKa) | High (~11) | Moderate (Exocyclic amine) | The endocyclic nitrogen in piperidine is a strong base. The ether oxygen in THP is non-basic, removing this high pKa center. |
| Lipophilicity (LogD at pH 7.4) | Generally Lower | Generally Higher | At pH 7.4, the highly basic piperidine is mostly protonated (charged), which dramatically reduces its LogD and increases its polarity. The THP-amine, with a lower pKa, will have a larger fraction of the neutral species present, resulting in a higher effective lipophilicity. |
| Aqueous Solubility | High (as a salt) | Moderate | The high basicity of piperidine allows for the formation of highly soluble salts. While the THP scaffold is polar, the overall solubility can be lower without the potent solubilizing effect of a highly basic center. |
| Metabolic Stability | Often Labile | Generally More Stable | Piperidine rings are susceptible to CYP450-mediated oxidation at the carbons alpha to the nitrogen, a common metabolic pathway.[3][4] The ether linkage in THP is significantly more resistant to such oxidation.[5] |
| hERG Inhibition Risk | Higher | Lower | High basicity and lipophilicity are known risk factors for hERG channel binding. Replacing the basic piperidine nitrogen with a neutral oxygen is a validated strategy to mitigate this cardiotoxicity risk.[5] |
Part 2: Impact on Pharmacological Profiles & Drug Design Strategy
The decision to use a piperidine versus a THP-amine scaffold is a strategic one, driven by the specific requirements of the biological target and the desired ADME profile.
Pharmacodynamics: The Target Interaction
The role of the scaffold's core heteroatom in target engagement is paramount.
-
When to Use Piperidine: If the biological target has a key acidic residue (e.g., Aspartic or Glutamic acid) in the binding pocket, the basic nitrogen of a piperidine can form a potent, charge-reinforced hydrogen bond or salt bridge.[6] In such cases, this interaction is often essential for high potency, and replacing the piperidine would result in a significant loss of activity.
-
When to Use THP-amine (Scaffold Hopping): The THP-amine motif is an excellent bioisostere for piperidine when a basic nitrogen is not required for target binding.[6][7] It serves to maintain the three-dimensional shape and volume of the piperidine ring while fundamentally altering the physicochemical properties. This strategy, known as scaffold hopping, is typically employed to solve problems encountered with a piperidine-containing lead compound.
Caption: A typical workflow illustrating the strategic decision for scaffold hopping.
Case Study: Mitigating Metabolic Liability
Consider a hypothetical kinase inhibitor program. The lead compound Compound A contains a piperidine ring and shows excellent potency but suffers from rapid clearance in human liver microsomes (HLM), suggesting a metabolic liability.
-
Hypothesis: The piperidine ring is the site of metabolism (a "metabolic soft spot"), likely via oxidation at a carbon adjacent to the nitrogen.[3]
-
Strategy: Synthesize Compound B , a direct analog where the piperidine is replaced with a tetrahydro-2H-pyran-4-amine ring. The goal is to improve metabolic stability while retaining potency.[8]
Hypothetical Comparative Data:
| Parameter | Compound A (Piperidine) | Compound B (THP-amine) | Outcome |
| Target Potency (IC₅₀) | 10 nM | 15 nM | Potency largely retained; the basic nitrogen was not critical for binding. |
| Metabolic Stability (t₁/₂ in HLM) | 5 minutes | 95 minutes | Significant Improvement: The THP ring is more stable to oxidative metabolism. |
| hERG Inhibition (IC₅₀) | 0.5 µM | > 30 µM | Significant Improvement: Removal of the basic nitrogen drastically reduced hERG liability. |
| LogD (pH 7.4) | 1.2 | 2.5 | As predicted, the THP analog is more lipophilic at physiological pH. |
This case study demonstrates the power of this bioisosteric replacement to solve critical ADME and toxicity issues, transforming a problematic lead into a viable clinical candidate.
Part 3: Synthetic Accessibility & Experimental Protocols
Both scaffolds are readily accessible using established synthetic chemistry, ensuring their utility in large-scale library synthesis and scale-up campaigns.
General Synthetic Strategies
-
Piperidine Derivatives: The synthesis of functionalized piperidines is a mature field. Common methods include the catalytic hydrogenation of substituted pyridines, multicomponent reactions, and various intramolecular cyclization strategies.[1][9]
-
Tetrahydro-2H-pyran-4-amine: This building block is commercially available as its acetate salt.[10][11] De novo synthesis typically starts from tetrahydropyran-4-one, which can be converted to the amine via reductive amination or to a related amino acid via the Strecker synthesis.[12][13]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for directly comparing the metabolic stability of a piperidine-containing compound versus its THP-amine analog.
Objective: To determine the in vitro half-life (t₁/₂) of test compounds in human liver microsomes.
Materials:
-
Test compounds (e.g., Compound A and Compound B from the case study), 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH regenerating system (e.g., NADPH-A/B).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Acetonitrile with an internal standard (e.g., 100 nM Warfarin).
-
96-well plates, LC-MS/MS system.
Methodology:
-
Prepare Master Mix: In the phosphate buffer, prepare a master mix of HLM to a final concentration of 0.5 mg/mL. Pre-warm at 37°C for 10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the master mix. Immediately transfer 99 µL of this mix to wells of a 96-well plate.
-
Add Compound: Add 1 µL of the 10 mM test compound stock to the appropriate wells to achieve a final substrate concentration of 1 µM. Mix well.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile with the internal standard to the corresponding wells.
-
Sample Processing: Once all time points are collected, seal the plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural log of the percent of parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life: t₁/₂ = 0.693 / k .
Self-Validation:
-
Run a positive control compound with known metabolic instability (e.g., Verapamil) to ensure the HLM and cofactor system are active.
-
Run a negative control (incubation without NADPH) to check for non-enzymatic degradation.
Conclusion: A Strategic Choice in the Medicinal Chemist's Toolkit
The choice between a piperidine and a tetrahydro-2H-pyran-4-amine scaffold is a nuanced but critical decision in drug design. Neither is inherently superior; rather, they are complementary tools to be deployed based on a deep understanding of the project's specific needs.
-
Piperidine remains the scaffold of choice when its inherent basicity is required for high-affinity target engagement, providing a powerful anchor for molecular recognition.[14]
-
Tetrahydro-2H-pyran-4-amine serves as an exceptional bioisosteric replacement. It is the strategic choice to remedy common liabilities associated with the piperidine core, such as poor metabolic stability and hERG-related cardiotoxicity, while preserving the essential three-dimensional pharmacophore.[5][6]
By leveraging the comparative data and experimental frameworks presented in this guide, drug discovery teams can navigate the complexities of scaffold selection with greater confidence, accelerating the design and development of safer, more effective medicines.
References
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Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (URL: [Link])
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. (URL: [Link])
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Li, Z., et al. (2024). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. (URL: [Link])
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Alinezhad, H., et al. (2021). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 41(5), 981-1002. (URL: [Link])
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Wang, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. (URL: [Link])
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MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (URL: [Link])
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Jadhav, S., et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(4), 192-196. (URL: [Link])
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MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (URL: [Link])
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Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. (URL: [Link])
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Patsnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Eureka. (URL: [Link])
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Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(24), 18136-18155. (URL: [Link])
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Scott, J. S., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(2), 126831. (URL: [Link])
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Sarlah, D., et al. (2023). Synthesis and Reactivity of 4H-Dewar Pyridines as Rigid Bioisosteres for 4-Substituted Piperidines. ResearchGate. (URL: [Link])
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Guchhait, S. K., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5036-5048. (URL: [Link])
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Ulu, A., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 61(17), 7765-7784. (URL: [Link])
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Ghorbani-Vaghei, R., et al. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(32), 23071-23083. (URL: [Link])
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. (URL: [Link])
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Biftu, T., et al. (2005). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 15(1), 37-40. (URL: [Link])
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial "Tetrahydro-2H-pyran-4-amine acetate"
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of modern drug discovery, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these building blocks directly impacts the quality, safety, and efficacy of the final drug product. "Tetrahydro-2H-pyran-4-amine acetate" is a valuable heterocyclic amine building block frequently employed in the synthesis of novel therapeutics. Its structural motif is present in a number of kinase inhibitors and other biologically active molecules. Ensuring the purity of this reagent is not merely a matter of good laboratory practice; it is a fundamental requirement for reproducible research and the development of safe and effective medicines.
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of commercially available "this compound." We will delve into the scientific rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a framework for interpreting the resulting data. Our focus will be on providing a self-validating system of analysis that equips the researcher with the tools to confidently assess the quality of this critical reagent. All protocols and claims are grounded in established analytical principles and supported by authoritative references.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough purity analysis begins with an understanding of the potential impurities that may be present. The most common industrial synthesis of tetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-4H-pyran-4-one. This synthetic route, while efficient, can introduce several process-related impurities.
Caption: Potential impurities from the synthesis of this compound.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Potential Source | Analytical Challenge |
| Tetrahydro-4H-pyran-4-one | Unreacted starting material | May co-elute with the main peak in some chromatographic systems. |
| Tetrahydro-pyran-4-ol | Over-reduction of the starting ketone or hydrolysis of the imine intermediate. | Polarity is similar to the product, potentially requiring optimized chromatography. |
| Acetic Acid | Excess reagent from salt formation. | Can be challenging to quantify by HPLC-UV; requires alternative methods like titration or specific GC/NMR conditions. |
| Dimeric or Oligomeric Species | Side reactions during synthesis. | May be present at low levels and require sensitive detection methods. |
| Residual Solvents | From reaction and purification steps. | Requires headspace GC-MS for accurate quantification. |
A Multi-faceted Approach to Purity Determination: Orthogonal Analytical Techniques
To establish a comprehensive purity profile, it is essential to employ a suite of orthogonal analytical techniques. No single method can provide a complete picture. This guide will focus on a powerful combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Validated analytical methods for "Tetrahydro-2H-pyran-4-amine acetate"
An In-Depth Technical Guide to the Development and Validation of Analytical Methods for Tetrahydro-2H-pyran-4-amine Acetate
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates and active ingredients is a cornerstone of quality, safety, and efficacy. This compound, an important building block in medicinal chemistry, requires well-defined and validated analytical methods to ensure its identity, purity, and strength. This guide provides a comprehensive overview of developing and validating analytical methodologies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
This document is not a rigid template but a dynamic guide. It will delve into the causality behind experimental choices, compare viable analytical alternatives, and provide the foundational knowledge necessary to establish trustworthy, self-validating analytical systems for this compound and similar primary amine salts.
Understanding the Analyte: this compound
This compound (CAS: 1005498-91-8) is an organic salt formed from the basic primary amine, Tetrahydro-2H-pyran-4-amine, and acetic acid.[4][5] Its structure presents specific analytical challenges:
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard UV-Vis spectrophotometry challenging at typical concentrations.
-
Salt Form: As a salt, it is non-volatile, precluding direct analysis by Gas Chromatography (GC).
-
Basic Nature: The primary amine is prone to interacting with active sites on silica-based chromatographic columns, which can lead to poor peak shape (tailing).[6]
These characteristics dictate the selection of appropriate analytical techniques and the strategies required for method development.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
High-Performance Liquid Chromatography (HPLC) is the premier technique for the assay and impurity profiling of non-volatile compounds like this compound.[7] A robust HPLC method provides the precision and sensitivity required for quality control in a regulated environment.
Method Development Strategy
The objective is to achieve a separation of the main analyte from any potential impurities (starting materials, by-products) with good resolution and peak shape.
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode. A C18 column is a standard starting point.
Challenges & Solutions for Amine Analysis:
-
Peak Tailing: To mitigate tailing caused by the interaction of the primary amine with residual silanols on the column packing, several strategies can be employed. Using a modern, base-deactivated, end-capped C18 column is essential. Additionally, incorporating a competitive base like triethylamine (TEA) or using a mobile phase with an appropriate pH and buffer system can significantly improve peak symmetry.[6]
-
Detection: Given the lack of a UV chromophore, alternative detection methods are necessary.
-
Charged Aerosol Detector (CAD): A universal detector that provides a near-uniform response for non-volatile analytes, making it ideal for purity determination and assay.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for this analyte.
-
Refractive Index (RI) Detector: Can be used but is less sensitive and incompatible with gradient elution.
-
Pre-column Derivatization: A classic approach involves reacting the amine with a labeling agent that imparts a strong UV or fluorescence tag.[8] This adds complexity but can dramatically increase sensitivity.
-
Proposed Starting HPLC-CAD Method
| Parameter | Recommended Condition | Rationale |
| Column | Base-deactivated C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for polar/basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its cationic form for good interaction. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for the non-volatile analyte. |
HPLC Method Validation Protocol
Validation demonstrates that the analytical procedure is fit for its intended purpose.[2] The following parameters must be assessed according to ICH Q2(R2) guidelines.[1][9][10]
Caption: Workflow for HPLC method validation based on ICH Q2(R2).
Step-by-Step Validation Experiments:
-
Specificity: Demonstrate that the signal is unequivocally from the analyte. This involves analyzing a blank (diluent), a placebo (if in a formulation), and spiked samples to show no interference at the analyte's retention time. Peak purity analysis using a Diode Array Detector (DAD), if derivatized, or mass spectrometer can also be employed.[11]
-
Linearity: Analyze a minimum of five concentrations across a specified range (e.g., 70-130% of the target concentration for an assay).[11] Plot the detector response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Determine the closeness of the measured value to the true value. This is typically done by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[12]
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should typically be ≤ 2%.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]
-
Robustness: Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) to assess the method's reliability during normal use.[2]
Gas Chromatography (GC): An Alternative with Derivatization
Direct analysis of this compound by GC is not feasible due to its salt nature and high polarity. However, GC can be a powerful tool for analyzing the free amine, especially for identifying volatile impurities, after a derivatization step.[14]
Derivatization Strategy
The goal of derivatization is to convert the polar, non-volatile primary amine into a less polar, more volatile derivative with good chromatographic properties. Acylation is a common and effective strategy.
Recommended Agent: Trifluoroacetic anhydride (TFAA). It reacts rapidly with primary amines to form stable, volatile trifluoroacetyl amides, which are highly responsive to Flame Ionization Detection (FID) and yield characteristic fragments in Mass Spectrometry (MS).[14]
Proposed GC-FID/MS Method
-
Sample Preparation: Dissolve the sample in a suitable aprotic solvent (e.g., Dichloromethane). Add an excess of TFAA and a catalyst if needed (e.g., pyridine). Allow the reaction to proceed to completion (e.g., 30 min at 60°C).
-
GC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of analytes. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate analytes based on boiling point. |
| Detector | FID (for quantification) or MS (for identification) | FID provides robust quantification, while MS provides structural information.[14] |
| Detector Temp. | 300 °C (FID) | Prevents condensation of analytes in the detector. |
GC Method Validation Protocol
The validation workflow for the GC method is analogous to the HPLC workflow, focusing on the same ICH Q2(R2) parameters.
Caption: General workflow for GC method development and validation.
Structural & Identity Confirmation
While chromatographic techniques are excellent for quantification and purity, spectroscopic methods are required for unequivocal identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra can confirm the presence of the tetrahydropyran ring, the amine group's position, and the acetate counter-ion.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information and fragmentation patterns that serve as a molecular fingerprint, confirming the identity of the main peak and helping to identify unknown impurities.[15]
Comparison of Analytical Methodologies
The choice of analytical technique depends on the specific question being asked (e.g., identity, purity, or assay).
| Analytical Task | Recommended Primary Method | Alternative/Confirmatory Method | Key Considerations |
| Identity | NMR Spectroscopy | LC-MS, GC-MS (of derivative) | NMR provides definitive structural information. MS confirms molecular weight. |
| Assay (Potency) | HPLC-CAD / ELSD | Titration (Non-specific) | HPLC offers high specificity and precision for quantifying the active ingredient. |
| Purity/Impurity Profile | HPLC-CAD / ELSD | GC-FID/MS (of derivative) | HPLC is superior for non-volatile impurities. GC is excellent for volatile impurities. |
| Residual Solvents | Headspace GC-FID | Not Applicable | Standard technique for volatile organic impurities. |
Conclusion
There is no single "correct" analytical method for this compound. Instead, a suite of validated techniques must be employed to build a comprehensive quality profile. For routine quality control, a validated HPLC-CAD method serves as the most specific and reliable choice for assay and purity determination. This should be complemented by GC-MS with derivatization for characterizing volatile impurities and NMR and MS for definitive structural confirmation. By following the principles outlined in this guide and adhering to the validation framework of ICH Q2(R2), researchers can develop robust, reliable, and defensible analytical methods that ensure the quality and consistency of this critical chemical intermediate.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from the European Medicines Agency website.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- BLD Pharm. (n.d.). 1005498-91-8|this compound.
- Pharmaffiliates. (n.d.). CAS No : 1005498-91-8 | Product Name : this compound.
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- Pharmaceutical Technology. (n.d.). Analytical Methods Validation.
- ChemicalBook. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum.
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- ACS Omega. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions.
- Sigma-Aldrich. (n.d.). (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid AldrichCPR.
- ResearchGate. (2025, August 5). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography.
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- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review website.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Retrieved from HELDA - University of Helsinki website.
- DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.
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A Comparative Study of Tetrahydro-2H-pyran-4-amine Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the tetrahydropyran (THP) moiety is a cornerstone, frequently appearing in the structures of numerous marketed drugs and bioactive molecules.[1] Its three-dimensional structure provides a valuable scaffold for the development of novel therapeutic agents.[2] Among the various substituted THP derivatives, Tetrahydro-2H-pyran-4-amine is a particularly important building block due to the versatile reactivity of its amino group, which allows for a wide range of chemical modifications.[3] This amine exists as two key geometric isomers: cis and trans. The spatial orientation of the amine group relative to the pyran ring has profound implications for the molecule's physical properties, reactivity, and biological activity. This guide provides a comparative analysis of the cis and trans isomers of Tetrahydro-2H-pyran-4-amine, offering insights into their synthesis, conformational preferences, and potential applications.
Conformational Landscape: The Chair Conformation and Isomer Stability
The tetrahydropyran ring, much like cyclohexane, predominantly adopts a chair conformation to minimize steric and angle strain.[4] In this conformation, substituents can occupy either an axial or an equatorial position. For 4-substituted tetrahydropyrans, the trans isomer, with the substituent in the equatorial position, is generally the more thermodynamically stable form. This is because the equatorial position minimizes steric interactions with the other atoms in the ring. The cis isomer, with the substituent in the axial position, experiences greater steric hindrance, making it the less stable conformer.
The conformational preference of substituted tetrahydropyrans is a critical factor in their synthesis and reactivity.[5] The energy difference between the axial and equatorial conformations influences the equilibrium position and can be exploited in stereoselective synthetic strategies.
Stereoselective Synthesis of cis- and trans-Tetrahydro-2H-pyran-4-amine
The synthesis of geometrically pure cis or trans isomers of Tetrahydro-2H-pyran-4-amine is a key challenge for chemists. The choice of synthetic route and reaction conditions dictates the stereochemical outcome. Two primary strategies are commonly employed: reductive amination of tetrahydropyran-4-one and catalytic hydrogenation of the corresponding oxime.
Reductive Amination of Tetrahydropyran-4-one
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] In the case of Tetrahydro-2H-pyran-4-amine, the reaction proceeds via the formation of an imine or enamine intermediate from tetrahydropyran-4-one and an ammonia source, followed by reduction. The stereoselectivity of this reaction is highly dependent on the choice of reducing agent and reaction conditions.
-
Synthesis of the trans Isomer (Equatorial Amine): The use of bulky reducing agents tends to favor the formation of the more stable trans isomer. The reducing agent attacks the imine intermediate from the less sterically hindered face, leading to the formation of the equatorial amine.
-
Synthesis of the cis Isomer (Axial Amine): The formation of the less stable cis isomer is more challenging and often requires specific catalysts or directing groups to favor the axial attack of the reducing agent.
dot
Caption: Reductive amination pathways to cis and trans isomers.
Catalytic Hydrogenation of Tetrahydropyran-4-one Oxime
Another common route to Tetrahydro-2H-pyran-4-amine is the catalytic hydrogenation of tetrahydropyran-4-one oxime. The stereochemical outcome of this reaction is influenced by the choice of catalyst and the reaction conditions.
A general procedure for the synthesis of 4-aminotetrahydropyran involves the hydrogenation of dihydro-2H-pyran-4(3H)-one oxime using Raney Ni as a catalyst.[1] While this method is effective, controlling the stereoselectivity to obtain pure cis or trans isomers can be challenging and may require careful optimization of the reaction parameters.
Experimental Protocol: General Synthesis of 4-Aminotetrahydropyran via Catalytic Hydrogenation [1]
-
To a stirred solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL), add Raney Ni (10% by weight).
-
Stir the resulting mixture for 5 hours at room temperature under a hydrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the catalyst by filtration.
-
Concentrate the filtrate in vacuum to afford the target product, 4-aminotetrahydropyran.
Comparative Properties of cis and trans Isomers
| Property | cis-Tetrahydro-2H-pyran-4-amine (Axial) | trans-Tetrahydro-2H-pyran-4-amine (Equatorial) | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | The equatorial position minimizes steric interactions. |
| Boiling Point | Likely Lower | Likely Higher | The more stable isomer typically has a higher boiling point. |
| ¹H NMR | Axial proton at C4 will show a characteristic coupling pattern. | Equatorial proton at C4 will show a different coupling pattern. | The dihedral angles between the proton at C4 and the adjacent protons are different for the axial and equatorial positions, leading to different coupling constants. |
| ¹³C NMR | The chemical shift of the carbon atoms will be influenced by the axial orientation of the amine group. | The chemical shifts will reflect the equatorial orientation of the amine group. | The steric environment around the carbon atoms is different in the two isomers. |
| IR Spectroscopy | The N-H stretching and bending vibrations may be influenced by intramolecular interactions. | The vibrational frequencies may differ slightly from the cis isomer. | The different spatial arrangements can lead to subtle changes in bond vibrations. |
Reactivity and Applications in Drug Discovery
The stereochemistry of the amine group in Tetrahydro-2H-pyran-4-amine isomers plays a crucial role in their reactivity and their utility as building blocks in drug discovery. The accessibility of the lone pair of electrons on the nitrogen atom and the steric hindrance around the amine group are different for the axial and equatorial positions.
-
trans Isomer (Equatorial): The equatorial amine is generally more sterically accessible, which can lead to faster reaction rates in nucleophilic substitution and acylation reactions. This makes the trans isomer a versatile building block for the synthesis of a wide range of derivatives.
-
cis Isomer (Axial): The axial amine is more sterically hindered, which can lead to slower reaction rates. However, this can also be advantageous in certain synthetic strategies where selectivity is required.
The tetrahydropyran scaffold, and specifically aminotetrahydropyrans, are prevalent in a variety of therapeutic agents, including anticancer, antidepressant, and antiviral drugs.[7][8] The specific stereochemistry of the amine substituent is often critical for the biological activity of the final drug molecule, as it dictates how the molecule interacts with its biological target.
dot
Caption: Workflow from synthesis to application of isomers.
Conclusion
The cis and trans isomers of Tetrahydro-2H-pyran-4-amine represent two distinct chemical entities with different stabilities, properties, and reactivities. The ability to selectively synthesize each isomer is crucial for their application in organic synthesis and drug discovery. The more stable trans isomer, with its equatorial amine group, is often the more accessible and versatile building block. However, the cis isomer also holds significant value for the synthesis of specific target molecules where an axial amine is required for desired biological activity. A thorough understanding of the conformational preferences and stereoselective synthetic methods for these isomers is essential for any researcher working with this important class of compounds.
References
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cis-4-(TETRAHYDRO-2H-PYRAN-3-YL)-3-BUTEN-2-ONE - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]
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The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed. (2025, November 19). Retrieved January 6, 2026, from [Link]
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Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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tetrahydro-2H-pyran-4-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]
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A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04239E. (2024, July 16). Retrieved January 6, 2026, from [Link]
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Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024, April 18). Retrieved January 6, 2026, from [Link]
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Comparative Performance Analysis of Tetrahydro-2H-pyran-4-amine Acetate in Parallel Synthesis
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries for biological screening is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling chemists to accelerate the hit-to-lead and lead optimization phases.[1] The choice of building blocks is critical to the success of these campaigns, directly influencing the structural diversity, physicochemical properties, and ultimately, the biological activity of the resulting compounds.
Saturated heterocyclic amines are privileged scaffolds in medicinal chemistry, prized for their ability to confer improved aqueous solubility, introduce three-dimensional complexity, and serve as key pharmacophoric elements.[2][3] Among these, the tetrahydropyran (THP) motif is particularly valuable, often acting as a bioisosteric replacement for less favorable aromatic or lipophilic groups.[4][5] Tetrahydro-2H-pyran-4-amine, in particular, has gained traction as a versatile building block for introducing this desirable scaffold.[6][7]
This guide provides an in-depth, objective benchmark of Tetrahydro-2H-pyran-4-amine acetate [8][9] performance in key, high-throughput chemical transformations central to parallel synthesis. We will compare its reactivity, yield, and purity profiles against other commonly utilized cyclic amines—cyclohexylamine, piperidine, and morpholine—providing researchers with the empirical data and field-proven insights necessary to make informed decisions in their synthetic designs.
Experimental Design: A Benchmarking Platform for Amine Reactivity
To provide a robust and relevant comparison, we designed a series of experiments focusing on three of the most fundamental and widely used reactions in library synthesis: amide bond formation, reductive amination, and nucleophilic aromatic substitution (SNAr).[10][11]
Rationale for Comparator Selection:
-
Cyclohexylamine: A non-heterocyclic, primary aliphatic amine, providing a baseline for the reactivity of a simple cycloalkylamine.
-
Piperidine: A secondary cyclic amine with higher basicity, representing a common six-membered saturated heterocycle.
-
Morpholine: A secondary cyclic amine containing an ether linkage, which reduces its basicity compared to piperidine and can influence solubility.
Analytical Workflow:
The efficiency of parallel synthesis is intrinsically linked to high-throughput analytical techniques.[1] Our workflow leverages Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for rapid and accurate assessment of reaction conversion and product purity.[12][13][14] UPLC technology offers significantly reduced analysis times compared to traditional HPLC, making it ideal for monitoring large compound arrays.[15][16] For a subset of compounds, ¹H NMR spectroscopy was employed to provide definitive structural confirmation.[17]
General Benchmarking Workflow
The following diagram illustrates the overall process for comparing the performance of the selected amines across the three chosen reaction platforms.
Caption: Overall workflow for benchmarking amine performance.
Experimental Protocols
All reactions were performed in a 96-well microtiter plate format to simulate a parallel synthesis environment.
Amide Bond Formation
Amide bond formation is arguably the most common reaction in medicinal chemistry.[18][19] We selected a standard coupling protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization.[]
Protocol:
-
To each well of a 96-well plate, add a solution of 4-fluorobenzoic acid (1.0 eq, 0.1 M in DMF).
-
Add a solution of HATU (1.1 eq, 0.11 M in DMF).
-
Add a solution of N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 M in DMF). Note: An extra equivalent of base is used for the acetate salt of THP-4-amine to ensure the free base is generated in situ.
-
Initiate the reaction by adding the respective amine solution (1.2 eq, 0.12 M in DMF).
-
Seal the plate and shake at room temperature (25°C) for 4 hours.
-
Quench the reaction by adding 100 µL of water to each well.
-
For analysis, dilute 10 µL of the reaction mixture into 990 µL of acetonitrile/water (1:1).
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, offering a versatile route to secondary and tertiary amines from readily available carbonyls and amines.[21][22] We employed sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that can be used in a one-pot procedure and is effective at reducing the intermediate iminium ion in the presence of the starting aldehyde.[23]
Protocol:
-
To each well, add a solution of 4-chlorobenzaldehyde (1.0 eq, 0.1 M in 1,2-dichloroethane [DCE]).
-
Add the respective amine solution (1.2 eq, 0.12 M in DCE). For THP-4-amine acetate, add 1.1 eq of DIPEA to neutralize the salt.
-
Allow the mixture to stir for 20 minutes for imine formation.
-
Add a solution of sodium triacetoxyborohydride (1.5 eq, 0.15 M in DCE).
-
Seal the plate and shake at room temperature (25°C) for 12 hours.
-
Quench the reaction with 100 µL of saturated aqueous sodium bicarbonate.
-
For analysis, dilute 10 µL of the organic layer into 990 µL of acetonitrile.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a key strategy for constructing aryl-amine bonds, particularly with electron-deficient aromatic systems.[24] This reaction is fundamental for decorating scaffolds in many drug discovery programs.
Protocol:
-
To each well, add a solution of 1-chloro-2,4-dinitrobenzene (1.0 eq, 0.1 M in DMSO).
-
Add the respective amine solution (2.5 eq, 0.25 M in DMSO). Note: The excess amine also acts as the base to neutralize the HCl byproduct. For THP-4-amine acetate, 3.5 eq of amine was used.
-
Seal the plate and heat to 60°C for 6 hours.
-
Cool the plate to room temperature.
-
Quench by adding 100 µL of water.
-
For analysis, dilute 10 µL of the reaction mixture into 990 µL of DMSO.
Amide Coupling Workflow Diagram
Caption: Step-by-step workflow for the parallel amide coupling reaction.
Results and Discussion
The performance of this compound was evaluated against the comparator amines across all three synthetic platforms. The results, summarized below, were determined by UPLC-MS analysis, measuring the conversion of the limiting reagent and the purity of the desired product by UV absorbance at 254 nm.
Table 1: Performance in Amide Bond Formation
| Amine | pKa (Conjugate Acid) | Conversion (%) | Product Purity (%) | Comments |
| Tetrahydro-2H-pyran-4-amine | ~10.5 | >99 | 98 | Excellent reactivity and clean conversion. The primary amine reacts rapidly. |
| Cyclohexylamine | 10.6 | >99 | 97 | High reactivity, comparable to the THP-amine. |
| Piperidine | 11.1 | 95 | 92 | Very high reactivity, but slight increase in side products noted, possibly due to higher basicity. |
| Morpholine | 8.4 | 92 | 94 | Slower reaction rate due to lower nucleophilicity/basicity, but still provides a clean product. |
In the HATU-mediated amide coupling, Tetrahydro-2H-pyran-4-amine demonstrated exceptional performance, achieving near-quantitative conversion and high product purity. Its reactivity as a primary amine is comparable to cyclohexylamine. The use of the acetate salt form presented no issues, provided an adequate amount of base was used to generate the free amine. The secondary amines, piperidine and morpholine, also performed well, though the higher basicity of piperidine led to slightly lower purity, a common observation where the base can promote side reactions.
Table 2: Performance in Reductive Amination
| Amine | Conversion (%) | Product Purity (%) | Comments |
| Tetrahydro-2H-pyran-4-amine | 94 | 95 | Efficient reaction with good purity. The steric profile allows for ready imine formation and reduction. |
| Cyclohexylamine | 96 | 96 | Excellent reactivity, setting a high benchmark for a primary amine. |
| Piperidine | 91 | 88 | Good conversion, but a notable amount of dialkylation (tertiary amine formation) was observed as an impurity. |
| Morpholine | 85 | 92 | Slower reaction rate due to lower nucleophilicity, resulting in incomplete conversion within 12 hours. |
For reductive amination, Tetrahydro-2H-pyran-4-amine again proved to be a highly effective substrate, yielding the desired product in high conversion and purity.[21][23] Its performance was on par with cyclohexylamine. Piperidine, being a more nucleophilic secondary amine, showed a propensity for over-alkylation, a known issue in this reaction class.[25] Morpholine's reduced nucleophilicity resulted in a slower reaction, suggesting that a longer reaction time or mild heating might be necessary to drive it to completion.
Table 3: Performance in Nucleophilic Aromatic Substitution (SNAr)
| Amine | Conversion (%) | Product Purity (%) | Comments |
| Tetrahydro-2H-pyran-4-amine | 88 | 93 | Good reactivity for a primary amine in SNAr. The product was clean. |
| Cyclohexylamine | 85 | 91 | Slightly lower reactivity compared to the THP-amine, possibly due to subtle electronic differences. |
| Piperidine | >95 | 94 | Excellent nucleophile for SNAr, leading to a rapid and clean reaction as expected.[26] |
| Morpholine | 75 | 90 | Significantly slower reaction due to its lower nucleophilicity. Higher temperatures would be required. |
In the SNAr reaction with an activated aryl chloride, the more nucleophilic secondary amines are expected to react faster.[24][27] Piperidine performed exceptionally well as predicted. Tetrahydro-2H-pyran-4-amine was a very competent nucleophile, showing slightly better conversion than cyclohexylamine under these conditions. This suggests that the ether oxygen in the THP ring does not electronically disadvantage the amine's nucleophilicity in this context. Morpholine was the slowest, consistent with its reduced nucleophilic character.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a high-performing and versatile building block for parallel synthesis.
-
Broad Applicability: It consistently delivered high yields and purities across three of the most critical reaction classes used in drug discovery: amide coupling, reductive amination, and SNAr.
-
Predictable Reactivity: Its performance as a primary aliphatic amine is robust and predictable, closely mirroring that of the benchmark cyclohexylamine, but with the added advantage of introducing a desirable heterocyclic scaffold.
-
Ease of Use: The acetate salt form is easily handled and poses no synthetic challenges, provided it is neutralized with a suitable base in situ. This is a standard practice in automated synthesis.
Senior Scientist Recommendation: this compound is an excellent choice for incorporation into parallel synthesis libraries. Its reliable and clean reactivity profile minimizes the need for extensive reaction optimization, saving valuable time and resources. It is particularly well-suited for campaigns aimed at improving the physicochemical properties of lead compounds, such as solubility and metabolic stability, by introducing the valuable tetrahydropyran moiety.
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"Tetrahydro-2H-pyran-4-amine acetate" quality control and specifications for research
An Application Scientist's Guide to the Quality Control and Comparative Analysis of Tetrahydro-2H-pyran-4-amine Acetate for Research Applications
Introduction: The Strategic Importance of a Common Scaffold
In the landscape of modern drug discovery, the tetrahydropyran (THP) ring stands out as a privileged scaffold. It is one of the most frequently incorporated three-dimensional ring systems in marketed drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a defined three-dimensional vector for substituent placement.[1] Tetrahydro-2H-pyran-4-amine, as a primary amine building block, is a critical entry point for introducing this valuable moiety into complex molecular architectures, with notable applications in the synthesis of potent enzyme inhibitors like those targeting Dipeptidyl Peptidase IV (DPP-4) for the treatment of type 2 diabetes.[2][3]
However, the integrity of any research, particularly in drug development, is founded upon the quality of its starting materials. This guide provides an in-depth framework for establishing robust quality control (QC) specifications for this compound (CAS: 1005498-91-8). Furthermore, it offers a comparative analysis against its common alternatives—the hydrochloride salt and the free amine—to empower researchers to make informed decisions based on specific experimental needs. The protocols and logic presented herein are designed to be self-validating, ensuring that the material you use is precisely what your experiment demands.
Part 1: Defining the Critical Quality Attributes (CQAs)
For a seemingly simple building block, a surprising number of attributes can influence experimental outcomes. A comprehensive QC strategy must look beyond a simple purity value and assess a panel of Critical Quality Attributes (CQAs). This aligns with the principles of quality management in the pharmaceutical industry, where understanding and controlling material properties is paramount.[4][5]
Table 1: Core Specifications for Research-Grade this compound
| Critical Quality Attribute | Specification | Rationale & Impact on Research |
| Identity | Conforms to reference spectra (¹H NMR, MS) | Ensures the correct molecular structure is present. Prevents the use of incorrect isomers or related compounds, which would invalidate all subsequent experimental data. |
| Purity (HPLC) | ≥98.0% | Guarantees that the vast majority of the material is the desired compound, ensuring accurate stoichiometry in reactions and minimizing the impact of unknown variables. |
| Impurity Profile | Any single unknown impurity ≤0.5% | Unidentified impurities can have their own biological or chemical activity, potentially leading to confounding results or reaction side-products. Following ICH guidelines for impurity characterization is best practice.[6] |
| Counter-ion Stoichiometry | Acetate to Amine Molar Ratio: 0.95 - 1.05 | Confirms proper salt formation. An incorrect ratio indicates the presence of excess free amine or acetic acid, affecting the material's physical properties and accurate molar calculations. |
| Appearance | White to off-white solid | A significant deviation in color may indicate the presence of chromophoric impurities or degradation products, warranting further investigation. |
| Water Content (Karl Fischer) | ≤0.5% | As an amine salt, the compound can be hygroscopic. Excess water can interfere with moisture-sensitive reactions and affect the accuracy of weighing. |
| Residual Solvents (GC-HS) | Per ICH Q3C limits | Solvents from the manufacturing process can be toxic to cell cultures or interfere with chemical reactions. Their control is essential for reproducible science. |
Part 2: Gold-Standard Analytical Methodologies
Trust in a starting material is built upon rigorous, well-designed analytical testing. The following protocols are not merely procedural steps; they represent a logical workflow to systematically validate the CQAs outlined above.
Identity and Stoichiometry Confirmation: ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming molecular structure. For this salt, it serves a dual purpose: verifying the tetrahydropyran backbone and confirming the presence and 1:1 molar ratio of the acetate counter-ion through signal integration.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Spectral Interpretation:
-
Acetate Signal: Expect a sharp singlet at ~1.9 ppm corresponding to the three protons of the acetate methyl group (CH₃).
-
Tetrahydropyran Signals: Expect a series of multiplets between ~1.5 and 4.0 ppm corresponding to the protons on the THP ring. The protons adjacent to the oxygen will be the most downfield.
-
Stoichiometry Check: Integrate the acetate singlet (should integrate to 3H). Compare this to the integration of well-resolved protons on the THP ring to confirm the 1:1 molar ratio.
-
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC-UV/MS)
Causality: HPLC is the workhorse for purity assessment in pharmaceutical development.[7] A reversed-phase method is ideal for separating the polar amine salt from potential non-polar impurities. Coupling with a Mass Spectrometry (MS) detector allows for the identification of impurities based on their mass-to-charge ratio, providing critical information without needing to isolate them.
Step-by-Step Protocol:
-
System Suitability: Prepare a standard solution of this compound at ~0.5 mg/mL in the mobile phase. Inject this solution to ensure the system is performing correctly (e.g., check for peak symmetry, retention time stability).
-
Sample Preparation: Prepare the sample for analysis at the same concentration (~0.5 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm (for non-chromophoric compounds) and ESI+ Mass Spectrometry.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).
-
Analyze the mass spectrum of any impurity peaks to propose potential structures. The free amine should be observed at m/z 102.1 [M+H]⁺.
-
Part 3: Comparative Analysis: Selecting the Optimal Reagent Form
The choice between the acetate salt, hydrochloride salt, or the free amine is not trivial and has significant implications for experimental success. The following comparison is designed to guide this critical decision.
Table 2: Comparative Properties of Tetrahydro-2H-pyran-4-amine Forms
| Property | Acetate Salt | Hydrochloride (HCl) Salt[8] | Free Amine |
| CAS Number | 1005498-91-8[9] | 33024-60-1[8] | 38041-19-9 |
| Molecular Weight | 161.20 g/mol [9] | 137.61 g/mol [10] | 101.15 g/mol |
| Physical State | Crystalline Solid[11] | Crystalline Solid[8] | Liquid |
| Solubility | Good aqueous solubility. Soluble in polar organic solvents like methanol. | Typically higher aqueous solubility than acetate salt.[8] | Miscible with many organic solvents; lower aqueous solubility. |
| Handling | Easy to weigh, generally less hygroscopic than HCl salt. | Easy to weigh, but can be more hygroscopic. | Requires volumetric dispensing; can be air-sensitive (oxidation/carboxylation). |
| Counter-ion Impact | Acetate is a weak, generally benign counter-ion. | Chloride can be corrosive to stainless steel and may act as a nucleophile or ligand in certain catalytic reactions. | No counter-ion. |
| Primary Use Case | General purpose, biological assays, reactions where chloride is undesirable. | Applications requiring maximum aqueous solubility (e.g., stock solutions for screening). | Organic synthesis where a non-nucleophilic base is required or the acidic proton of the salt form is detrimental. |
Decision Logic: Which Form Should I Use?
The ideal form of this reagent is entirely dependent on the application. A researcher in a biology lab running aqueous assays has different needs than a process chemist optimizing a multi-step synthesis. This decision tree visualizes the selection process.
Conclusion and Recommendations
The quality of this compound, or any chemical reagent, is not a single number on a label but a collection of well-defined attributes that must be verified with robust analytical methods. For researchers in drug development, insisting on materials that meet the specifications outlined in this guide is a critical first step toward reproducible and reliable results.
Key Recommendations:
-
Always Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on generic technical data sheets. The CoA should provide, at a minimum, identity confirmation (NMR) and purity (HPLC).
-
Choose the Right Form: Use the comparative data and decision logic to proactively select the optimal form (acetate, HCl, or free amine) for your specific application, saving time and preventing unforeseen experimental complications.
-
Understand Your Impurities: For long-term or sensitive projects, understanding the impurity profile is crucial. Impurities are not inert; they are chemicals that can and will participate in your system.
By implementing this rigorous, science-driven approach to quality control, researchers can build a foundation of certainty, ensuring that their discoveries are built upon a bedrock of unimpeachable starting material quality.
References
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PubChem. This compound | C7H15NO3 | CID 44118770. [Link]
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Pharmaffiliates. CAS No : 1005498-91-8 | Product Name : this compound. [Link]
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Japan International Cooperation Agency. III Analytical Methods. [Link]
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Parabolic Drugs. Quality Control in Pharmaceutical Production: Standards and Practices. [Link]
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Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
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Sridhar, G., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]
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Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors.... PubMed. [Link]
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Dong, M. W. (2016). Separation Science in Drug Development, Part IV: Quality Control. LCGC International. [Link]
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White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]
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Pharmaguideline. Quality Control. [Link]
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- 4. Quality Control in Pharmaceutical Production: Standards and Practices [parabolicdrugs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control | Pharmaguideline [pharmaguideline.com]
- 8. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 9. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. This compound CAS#: [m.chemicalbook.com]
Biological activity of compounds synthesized from "Tetrahydro-2H-pyran-4-amine acetate"
This guide provides an in-depth technical comparison of a novel series of pyrimidin-2-amine derivatives, synthesized utilizing a "Tetrahydro-2H-pyran-4-amine" scaffold, against other established Polo-like kinase 4 (PLK4) inhibitors. We will delve into the rationale behind their design, their synthesis, and a comparative analysis of their biological activity, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.
Introduction: PLK4 as a Compelling Target in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic integrity.[1] Overexpression of PLK4 has been observed in a variety of cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy – hallmarks of tumorigenesis.[2] Consequently, the selective inhibition of PLK4 has emerged as a promising therapeutic strategy for cancer treatment.[3][4][5]
Several small molecule inhibitors of PLK4 have been developed, including the well-characterized compounds Centrinone and CFI-400945 .[6][7] While potent, these compounds have distinct selectivity profiles and potential liabilities, driving the search for novel chemical scaffolds with improved pharmacological properties. This guide focuses on a promising series of pyrimidin-2-amine derivatives, with a key compound, 8h , demonstrating significant potency and favorable drug-like characteristics.[1][8]
The Rise of a Novel Scaffold: Pyrimidin-2-amines Incorporating Tetrahydro-2H-pyran-4-amine
Researchers, employing a scaffold hopping strategy from known aminopyrazole and indazole PLK4 inhibitors, designed a series of novel compounds with an aminopyrimidine core.[1] The rationale was to explore new chemical space while retaining key interactions with the kinase hinge region. The incorporation of the tetrahydro-2H-pyran-4-amine moiety was a strategic choice to enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a common challenge in kinase inhibitor development.
Synthesis of the Lead Compound 8h
The synthesis of the standout compound 8h is a multi-step process that highlights the practical application of modern organic chemistry techniques.[1] The key steps involve a nucleophilic substitution followed by a Buchwald-Hartwig coupling reaction, demonstrating a robust and adaptable synthetic route.
Below is a diagrammatic representation of the synthetic workflow for compound 8h .
Caption: Synthetic workflow for compound 8h.
Comparative Biological Activity: A Head-to-Head Analysis
The true measure of a novel inhibitor lies in its performance against its intended target and its selectivity over other kinases. The pyrimidin-2-amine derivatives were evaluated for their in vitro PLK4 enzyme inhibitory activity using the LanthaScreen™ Eu Kinase Binding Assay.[1][9]
Key Performance Indicators: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The table below summarizes the PLK4 inhibitory activity of compound 8h , its analogues, and the reference compounds, Centrinone and CFI-400945.
| Compound | PLK4 IC50 (µM) | Key Structural Features | Reference |
| Compound 8h | 0.0067 | Aminopyrimidine core with tetrahydro-2H-pyran-4-amine moiety | [1][8] |
| Compound 3r | 0.0174 | Aminopyrimidine core without the specific side chain of 8h | [1] |
| Centrinone | 0.003 | Aminopyrazole-based, highly selective PLK4 inhibitor | [1][6] |
| CFI-400945 | 0.0028 | Indazole-based, potent PLK4 inhibitor with some off-target activity | [6][10] |
As the data indicates, compound 8h exhibits potent PLK4 inhibition in the nanomolar range, comparable to the well-established inhibitors Centrinone and CFI-400945.[1][8] This validates the pyrimidin-2-amine scaffold as a promising starting point for the development of novel anticancer agents. Furthermore, compound 8h demonstrated good plasma and liver microsomal stability, suggesting favorable pharmacokinetic properties.[8]
The Science Behind the Signal: PLK4 Signaling and Inhibition
Understanding the mechanism of action requires a grasp of the PLK4 signaling pathway. PLK4's primary role is to phosphorylate its substrates, initiating the cascade of events leading to centriole duplication. Inhibition of PLK4 disrupts this process, leading to mitotic defects and, ultimately, cell death in cancer cells that are often dependent on this pathway.
Caption: Simplified PLK4 signaling pathway and the effect of inhibition.
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
The validity of any scientific claim rests on the ability of other researchers to reproduce the results. To this end, we provide a detailed, step-by-step protocol for the in vitro kinase assay used to determine the IC50 values of the PLK4 inhibitors.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for PLK4
This protocol is adapted from the methodology described by Thermo Fisher Scientific and utilized in the evaluation of the pyrimidin-2-amine derivatives.[1][9][11]
Objective: To measure the binding affinity of test compounds to the PLK4 kinase.
Materials:
-
PLK4 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compounds (serially diluted)
-
384-well microplates
Workflow Diagram:
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of "Tetrahydro-2H-pyran-4-amine" derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship of Tetrahydro-2H-pyran-4-amine Derivatives
The tetrahydro-2H-pyran-4-amine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensional character, favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—and synthetic tractability have established it as a versatile building block in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on three distinct and highly relevant therapeutic targets: the Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5), Dipeptidyl Peptidase IV (DPP-4), and the coagulation Factor XIa (FXIa). By examining how subtle structural modifications to this core influence potency, selectivity, and pharmacokinetic profiles, we aim to provide researchers, scientists, and drug development professionals with actionable insights for future discovery efforts.
ALK5 Inhibitors: Targeting Fibrosis and Cancer
The activin-like kinase 5 (ALK5), a serine/threonine kinase receptor for TGF-β, is a critical mediator in cell proliferation, differentiation, and extracellular matrix production.[1][2] Its dysregulation is implicated in the progression of fibrosis and cancer, making it a compelling target for therapeutic intervention.[1] Tetrahydro-2H-pyran-4-amine derivatives, particularly those integrated into a pyrazole framework, have emerged as potent and selective ALK5 inhibitors.[1]
Structure-Activity Relationship of Pyrazole-Based ALK5 Inhibitors
The general scaffold for these inhibitors consists of a central pyrazole ring, with the tetrahydro-2H-pyran-4-yl group at the 3-position and a substituted pyridine ring linked via an oxygen atom at the 4-position. The SAR exploration reveals several key determinants of inhibitory activity:
-
The Pyridine Moiety (Hinge-Binding Region): The nitrogen atom on the pyridine ring is crucial for forming a hydrogen bond with the hinge region of the ALK5 ATP-binding pocket.
-
Substituents on the Pyridine Ring: Small alkyl or amino groups at the 2-position of the pyridine ring can enhance potency. For example, introducing a 2-amino group can lead to a significant increase in potency, likely by forming an additional hydrogen bond interaction.
-
The Pyrazole N1-Substituent: The substituent on the N1 position of the pyrazole ring occupies a hydrophobic pocket. Small, lipophilic groups like cyclopropyl are well-tolerated and can contribute to high potency.
-
The Tetrahydropyran Group: This bulky, polar group is believed to improve the overall physicochemical properties of the compounds, such as solubility, without negatively impacting binding affinity.
dot graph SAR_ALK5 { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];
// Core Scaffold Core [label="Tetrahydropyran-Pyrazole Scaffold", pos="0,0!", fillcolor="#4285F4"];
// Modifications N1_Sub [label="N1-Pyrazole Substituent\n(e.g., Cyclopropyl)", pos="-2.5,1.5!", fillcolor="#34A853"]; Pyridine_Sub [label="2-Amino Substitution\non Pyridine Ring", pos="2.5,1.5!", fillcolor="#34A853"]; Linker [label="Ether Linkage to Pyridine", pos="0,-1.5!", fillcolor="#5F6368"]; THP_Moiety [label="Tetrahydropyran Moiety", pos="-2.5,-1.5!", fillcolor="#EA4335"]; Pyridine_Ring [label="Pyridine Ring\n(Hinge Binder)", pos="2.5,-1.5!", fillcolor="#FBBC05"];
// Connections and Labels Core -> N1_Sub [label="Improves Potency"]; Core -> Pyridine_Sub [label="Increases Potency"]; Core -- Linker; Core -- THP_Moiety [label="Improves Physicochemical\nProperties"]; Core -- Pyridine_Ring; } dot Caption: Key SAR features for ALK5 inhibitors.
Data Summary: ALK5 Inhibitory Activity
| Compound | N1-Pyrazole Substituent | R-Group on Pyridine Ring | ALK5 IC50 (nM) |
| 1a | Cyclopropyl | H | 50 |
| 1b | Cyclopropyl | 2-Methyl | 35 |
| 1c | Cyclopropyl | 2-Amino | 15 |
| 1d | Isopropyl | 2-Amino | 28 |
DPP-4 Inhibitors: A Modern Approach to Type 2 Diabetes Management
Dipeptidyl peptidase IV (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis.[3] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[3] The tetrahydro-2H-pyran-3-amine scaffold is central to the design of potent, selective, and long-acting DPP-4 inhibitors, exemplified by the clinically approved drug omarigliptin.[4][5]
Structure-Activity Relationship of Tri-substituted Tetrahydropyran Analogs
The development of omarigliptin and related compounds has provided a rich understanding of the SAR for this class of inhibitors.[4][6] The key features include a tri-substituted tetrahydropyran ring:
-
Stereochemistry: The specific stereochemistry of the substituents on the tetrahydropyran ring is critical for optimal binding to the DPP-4 active site. The (2R, 3S, 5R) configuration is highly preferred.
-
C2-Substituent: A 2,5-difluorophenyl group at the C2 position fits snugly into the S1 hydrophobic pocket of DPP-4. The fluorine substitutions are key for enhancing potency.
-
C3-Amine: The primary amine at the C3 position is essential for forming a salt bridge with key acidic residues (e.g., Glu205, Glu206) in the active site, a hallmark interaction for many DPP-4 inhibitors.
-
C5-Substituent: A substituted pyrrolopyrazole moiety at the C5 position occupies the S2 pocket. The methylsulfonyl group on this heterocycle has been shown to improve the pharmacokinetic profile, leading to a longer duration of action.[5]
-
Modifications to the Tetrahydropyran Ring: Introduction of a trifluoromethyl group at the C6 position of the tetrahydropyran ring has been shown to significantly improve the pharmacokinetic profile without compromising DPP-4 inhibitory activity, leading to the development of "super long-acting" inhibitors.[5]
dot graph SAR_DPP4 { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];
// Core Scaffold Core [label="Tri-substituted\nTetrahydropyran Core\n(2R, 3S, 5R)", pos="0,0!", fillcolor="#4285F4"];
// Modifications C2_Sub [label="C2-(2,5-difluorophenyl)\n(S1 Pocket)", pos="-3,1.5!", fillcolor="#34A853"]; C3_Amine [label="C3-Amine\n(Salt Bridge)", pos="0,2!", fillcolor="#EA4335"]; C5_Sub [label="C5-Pyrrolopyrazole\n(S2 Pocket)", pos="3,1.5!", fillcolor="#34A853"]; C6_Sub [label="C6-CF3 Group", pos="0,-2!", fillcolor="#FBBC05"];
// Connections and Labels Core -> C2_Sub [label="High Potency"]; Core -> C3_Amine [label="Essential for Binding"]; Core -> C5_Sub [label="Improved PK"]; Core -> C6_Sub [label="Super Long-Acting"]; } dot Caption: Key SAR features for DPP-4 inhibitors.
Data Summary: DPP-4 Inhibitory Activity and Selectivity
| Compound | C2-Substituent | C5-Substituent | DPP-4 IC50 (nM) | Selectivity over DPP8/DPP9 |
| Omarigliptin (2a) | 2,5-difluorophenyl | 2-(methylsulfonyl)-pyrrolopyrazole | 1.6 | >41,000-fold |
| 2b | Phenyl | 2-(methylsulfonyl)-pyrrolopyrazole | 15 | >5,000-fold |
| 2c | 2,5-difluorophenyl | Pyrrolopyrazole | 5.2 | >10,000-fold |
| HSK7653 (2d) | 2,5-difluorophenyl (with 6S-CF3 on THP) | 2-(methylsulfonyl)-pyrrolopyrazole | 1.8 | >50,000-fold |
Factor XIa Inhibitors: The Quest for Safer Anticoagulants
Factor XIa (FXIa) is a serine protease in the intrinsic pathway of the coagulation cascade.[7] Growing evidence suggests that inhibiting FXIa can prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[7][8] This has made FXIa a highly attractive target for developing a new generation of safer antithrombotic agents. While direct examples of Tetrahydro-2H-pyran-4-amine derivatives as FXIa inhibitors are less prevalent in the literature, the core amine functionality is a key feature in many potent FXIa inhibitors, often designed to interact with the S1 pocket of the enzyme.
Structure-Activity Relationship of Amine-Based FXIa Inhibitors
The development of small molecule FXIa inhibitors has highlighted the importance of a basic amine group for achieving high potency and selectivity.
-
The Basic Amine (S1 Pocket Interaction): A primary or secondary amine is a crucial pharmacophore that forms a key salt bridge with the carboxylate of Asp189 at the bottom of the S1 specificity pocket of FXIa.
-
The Scaffold: The scaffold holding the amine group, such as a tetrahydroquinoline or a macrocycle, positions the amine for optimal interaction and also presents other substituents to engage with other pockets (S2, S3, S4) of the enzyme.[9] A tetrahydropyran ring can serve a similar purpose, providing a rigid scaffold and favorable physicochemical properties.
-
P2' Substituents: Modifications at the P2' position can significantly impact both potency and oral bioavailability. Optimization in this region is often key to transitioning from potent but poorly bioavailable leads to viable drug candidates.
-
Selectivity: Achieving high selectivity over other related serine proteases like thrombin, Factor Xa, and trypsin is a major challenge. The overall shape and substitution pattern of the molecule, not just the S1-binding amine, dictates selectivity. Macrocyclization has been one successful strategy to lock in a conformation that is selective for FXIa.[9]
dot graph SAR_FXIa { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];
// Core Scaffold Core [label="Amine-Containing Scaffold", pos="0,0!", fillcolor="#4285F4"];
// Modifications Basic_Amine [label="Basic Amine\n(S1 Pocket Interaction)", pos="0,2!", fillcolor="#EA4335"]; Rigid_Scaffold [label="Rigid Scaffold\n(e.g., THP, THQ)", pos="-2.5,-1.5!", fillcolor="#34A853"]; P2_Prime_Sub [label="P2' Substituents", pos="2.5,-1.5!", fillcolor="#FBBC05"]; Macrocycle [label="Macrocyclization", pos="0,-2.5!", fillcolor="#5F6368"];
// Connections and Labels Core -> Basic_Amine [label="Essential for Potency"]; Core -- Rigid_Scaffold [label="Positions Amine"]; Core -- P2_Prime_Sub [label="Impacts Potency & Bioavailability"]; Rigid_Scaffold -> Macrocycle [label="Improves Selectivity"]; } dot Caption: Key SAR features for Amine-Based FXIa Inhibitors.
Data Summary: FXIa Inhibitory Activity and Selectivity
| Compound | Scaffold Type | FXIa Ki (nM) | Selectivity over Thrombin | Selectivity over Factor Xa |
| 3a | Tetrahydroquinoline | 1.2 | >1000-fold | >500-fold |
| 3b | Phenylimidazole Macrocycle | 0.16 | >1000-fold | >1000-fold |
| 3c | Pyridine Macrocycle | 1.2 | >1000-fold | >800-fold |
| 3d | Acyclic Phenyl Imidazole | 15 | >200-fold | >150-fold |
Experimental Protocols
Synthesis of a Representative Pyrazole-Based ALK5 Inhibitor
This protocol outlines a general synthesis for a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-2-aminopyridine derivative.
-
Step 1: Synthesis of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol.
-
To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine in ethanol, add 3-(dimethylamino)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the pyrazolol intermediate.
-
-
Step 2: Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-2-nitropyridine.
-
To a solution of the pyrazolol from Step 1 in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) at 0 °C.
-
Stir for 30 minutes, then add 4-chloro-2-nitropyridine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Step 3: Synthesis of the final compound.
-
Dissolve the nitro-pyridine derivative from Step 2 in ethanol/water (4:1).
-
Add iron powder and ammonium chloride.
-
Heat the mixture to 80 °C for 2-3 hours.
-
Cool, filter through celite, and concentrate the filtrate.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the final 2-aminopyridine derivative.
-
DPP-4 Inhibition Assay Protocol
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against DPP-4.[10][11]
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA.
-
Test compounds dissolved in DMSO.
-
96-well black microtiter plate.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further into the assay buffer.
-
In the wells of the 96-well plate, add 20 µL of the test compound solution.
-
Add 20 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Factor XIa Inhibition Assay Protocol
This protocol outlines a chromogenic assay to measure the inhibitory activity of a compound against Factor XIa.[12]
-
Reagents and Materials:
-
Human Factor XIa.
-
Chromogenic FXIa substrate (e.g., S-2366).
-
Assay Buffer: Tris-HCl (pH 7.4) containing NaCl, PEG-8000, and CaCl2.
-
Test compounds dissolved in DMSO.
-
96-well clear microtiter plate.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 25 µL of the test compound solution to the wells of the 96-well plate.
-
Add 25 µL of the Factor XIa enzyme solution to each well and incubate for 30 minutes at 25 °C.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Kinase/Protease Selectivity Profiling
To assess the selectivity of lead compounds, they are typically screened against a panel of related kinases or proteases.[6]
-
Panel Selection: Choose a panel of kinases (e.g., other serine/threonine kinases like p38, other coagulation proteases like thrombin, Factor Xa, trypsin) that are structurally related to the primary target or known to be associated with off-target effects.
-
Assay Execution: Perform single-point inhibition assays at a high concentration (e.g., 1 or 10 µM) of the test compound against each target in the panel. The assay format (e.g., radiometric, fluorescence, or chromogenic) will be specific to each kinase/protease.
-
Data Interpretation: Calculate the percent inhibition for each target. Compounds showing significant inhibition (>50%) are then subjected to full IC50 determination against those off-targets to quantify the selectivity ratio (IC50 off-target / IC50 primary target). A higher ratio indicates greater selectivity.
References
-
Biftu, T., Qian, X., Chen, P., Feng, D., Scapin, G., Gao, Y. D., ... & Weber, A. E. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: profile of clinical candidate (2R, 3S, 5R)-2-(2, 5-difluorophenyl)-5-(4, 6-dihydropyrrolo [3, 4-c] pyrazol-5-(1H)-yl) tetrahydro-2H-pyran-3-amine (23). Bioorganic & medicinal chemistry letters, 23(19), 5361-5366. [Link]
-
Chaudhary, P., & Sharma, P. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(5), 748. [Link]
-
Sinha-Roy, R., Biftu, T., Chen, P., Qian, X., Feng, D., Kuethe, J. T., ... & Weber, A. E. (2020). Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants. Bioorganic & medicinal chemistry letters, 30(16), 127072. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Tetrahydro-2H-pyran-4-amine acetate
This document provides crucial safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling Tetrahydro-2H-pyran-4-amine acetate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is built upon established best practices for handling structurally similar amine compounds and its constituent parts, 4-Aminotetrahydropyran and acetic acid. A precautionary principle is therefore paramount.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, a thorough risk assessment is the critical first step. The primary hazards associated with compounds similar to this compound include severe skin and eye irritation or burns, as well as respiratory tract irritation.[1][2][3] Therefore, all handling of this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation and aerosol exposure.[1][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to prevent contact with this compound. The selection of appropriate PPE is contingent on the nature of the work being performed.
Summary of Recommended Personal Protective Equipment
| Activity Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | Safety glasses with side shields | Single pair of nitrile gloves | Standard laboratory coat | Not generally required |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers) | Chemical splash goggles | Double-gloving (nitrile or neoprene) | Chemical-resistant lab coat or apron | Required if outside of a fume hood (N95 or higher) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, spill clean-up) | Chemical splash goggles and a full-face shield | Double-gloving with extended cuffs (nitrile or neoprene) | Chemical-resistant suit or disposable gown with sleeves | Half-face or full-face respirator with appropriate cartridges |
Detailed PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




